(Trifluoromethyl)(2-vinylphenyl)sulfane
Description
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Properties
Molecular Formula |
C9H7F3S |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
1-ethenyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H7F3S/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h2-6H,1H2 |
InChI Key |
XDXUBCXEACYFHO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1SC(F)(F)F |
Origin of Product |
United States |
Engineering Lipophilicity: The Synthesis, Properties, and Applications of 2-((Trifluoromethyl)thio)styrene in Drug Development
Executive Summary
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Among fluorinated motifs, the trifluoromethylthio group (–SCF₃) has emerged as a "super-hydrophobic" pharmacophore. This technical whitepaper explores the properties, mechanistic synthesis, and applications of 2-((trifluoromethyl)thio)styrene —specifically focusing on the highly valuable β -vinyl-SCF₃ derivatives and ortho-substituted isomers. By transitioning away from obsolete, toxic reagents toward modern photoredox and electrophilic methodologies, researchers can now efficiently install this moiety to drastically enhance the pharmacokinetic profiles of target molecules.
The "Fluorine Effect": Physicochemical Profiling
The profound impact of the –SCF₃ group on a styrene backbone is rooted in its unique physicochemical parameters. As a Senior Application Scientist, I emphasize to development teams that adding an –SCF₃ group is not merely a structural tweak; it is a calculated pharmacokinetic optimization.
According to recent literature on [1], the –SCF₃ group boasts a Hansch lipophilicity parameter ( π ) of 1.44, making it one of the most lipophilic functional groups available. This extreme lipophilicity drastically improves cell-membrane permeability. Furthermore, its strong electron-withdrawing nature (Hammett parameter σp=0.50 ) lowers the pKa of adjacent functional groups and fortifies the molecule against oxidative degradation by cytochrome P450 enzymes.
Quantitative Physicochemical Comparison
The following table summarizes the quantitative advantages of the –SCF₃ group compared to traditional moieties:
| Physicochemical Property | –SCF₃ Group | –CF₃ Group | –CH₃ Group | Pharmacokinetic Impact |
| Hansch Lipophilicity ( π ) | 1.44 | 0.88 | 0.56 | Exponential increase in passive membrane diffusion. |
| Hammett Constant ( σp ) | 0.50 | 0.54 | -0.17 | Modulates target binding affinity via electron withdrawal. |
| Metabolic Stability | Very High | High | Low | Blocks benzylic/allylic oxidation sites, extending half-life. |
Evolution of Synthetic Methodologies
Historically, the synthesis of 2-((trifluoromethyl)thio)styrene relied on trifluoromethanesulfenyl chloride (CF₃SCl), a highly toxic and corrosive gas that posed severe safety risks[2]. Modern synthetic chemistry has pivoted to shelf-stable, self-validating reagent systems.
Two primary pathways dominate the current landscape:
-
Electrophilic Trifluoromethylthiolation: Utilizing shelf-stable reagents like [3] or [4]. These reagents, when activated by acids (e.g., TfOH), generate highly reactive electrophilic species that directly functionalize the styrene double bond or aromatic ring.
-
Dual Photoredox/Halide Catalysis: A breakthrough [5] that utilizes inexpensive halide salts and photoredox catalysts to generate •SCF₃ radicals under mild, room-temperature conditions.
Mechanistic Insights: Photoredox Catalysis
To understand the causality behind the photoredox approach, we must examine the single-electron transfer (SET) events. The photocatalyst (e.g., Ru/Ir complexes) absorbs visible light, transitioning to a long-lived excited state. A halide additive acts as a redox mediator, facilitating the cleavage of the SCF₃ source (like AgSCF₃) to generate the electrophilic •SCF₃ radical. This radical selectively adds to the styrene double bond, forming a stable benzylic radical intermediate, which is subsequently oxidized and deprotonated to yield the target β -((trifluoromethyl)thio)styrene[6].
Fig 1: Mechanistic pathway of photoredox-catalyzed trifluoromethylthiolation of styrenes.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol for the Visible-Light-Promoted Trifluoromethylthiolation of Styrene is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and an in-process validation checkpoint.
Step-by-Step Methodology
-
Substrate & Reagent Assembly:
-
Action: In an oven-dried Schlenk tube, combine styrene (1.0 equiv), AgSCF₃ (1.5 equiv), Ru(bpy)₃Cl₂ (2 mol%), and tetrabutylammonium iodide (TBAI, 20 mol%) in anhydrous dichloromethane (DCM).
-
Causality: TBAI is critical; the iodide ion acts as a redox mediator that lowers the activation barrier for AgSCF₃ cleavage, ensuring efficient •SCF₃ radical generation[5].
-
-
Atmospheric Control (Degassing):
-
Action: Perform three cycles of freeze-pump-thaw, then backfill with inert Argon.
-
Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst (PC*) and intercepts the benzylic radical to form unwanted oxygenated byproducts.
-
-
Photochemical Activation:
-
Action: Irradiate the reaction mixture with a 450 nm blue LED at room temperature for 12 hours.
-
Causality: The 450 nm wavelength specifically targets the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ruthenium catalyst, preventing non-specific substrate degradation.
-
-
In-Process Validation Checkpoint:
-
Action: Extract a 10 μ L aliquot, dilute in DCM, and analyze via GC-MS and 19 F NMR.
-
Validation: The protocol is self-validating at this stage. Successful conversion is confirmed by the disappearance of the styrene parent mass and the emergence of a distinct 19 F NMR triplet/singlet near -42 ppm (indicative of the –SCF₃ group). If the signal is absent, the SET cycle has failed, likely due to oxygen contamination.
-
-
Quenching & Purification:
-
Action: Quench the reaction with water, extract with ethyl acetate, and purify via silica gel column chromatography using 100% hexanes.
-
Causality: The extreme lipophilicity of the newly installed –SCF₃ group drastically increases the Rf value of the product compared to starting materials, allowing for rapid elution with highly non-polar solvent systems.
-
Fig 2: Self-validating workflow for the synthesis and isolation of vinyl-SCF3 compounds.
Quantitative Data Synthesis: Methodological Comparison
Selecting the correct synthetic route depends on the specific styrene derivative and desired scale. The table below synthesizes quantitative data across modern methodologies:
| Synthetic Methodology | Reagent Source | Catalyst / Additive | Yield Range | Key Advantage / Causality |
| Dual Photoredox Catalysis | AgSCF₃ | Ru(bpy)₃Cl₂ / Halide | 70–90% | Mild RT conditions; prevents thermal degradation of sensitive functional groups[7]. |
| Electrophilic Addition | MTTP | TfOH (Acid Activation) | 85–97% | Unprecedented reactivity; shelf-stable liquid reagent replaces toxic gases[3]. |
| Denitrative Coupling | AgSCF₃ | Cu(II) Promoted | 75–85% | Utilizes β -nitrostyrenes; yields excellent (E)-stereoselectivity[2]. |
| Direct Arylation | (PhSO₂)₂NSCF₃ | None (Additive-free) | 60–80% | Tunable solvent conditions allow for difunctionalization (e.g., oxo-SCF₃)[4]. |
Translational Applications in Drug Development
The synthesis of 2-((trifluoromethyl)thio)styrene is rarely the end goal; rather, it is a highly versatile intermediate. In late-stage functionalization, the vinyl-SCF₃ moiety serves as a springboard for constructing complex, highly lipophilic pharmacophores.
For instance, through radical-polar crossover semi-pinacol processes, these styrenes can be converted into trifluoromethylthiolated tertiary alcohols and oxindole derivatives[5]. In drug discovery, incorporating this moiety into lead compounds has been shown to exponentially increase blood-brain barrier (BBB) penetrance and extend the biological half-life of the drug by sterically and electronically shielding vulnerable benzylic positions from enzymatic degradation.
References
-
Miraghaee, S., et al. "Synthesis and Electrophilic Trifluoromethylthiolation Properties of 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP)." Organic Letters, 2024.[Link]
-
Honeker, R., et al. "Visible-Light-Promoted Trifluoromethylthiolation of Styrenes by Dual Photoredox/Halide Catalysis." Chemistry - A European Journal, 2016.[Link]
-
Zhang, P., et al. "N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent." Journal of Organic Chemistry, 2016.[Link]
-
Chen, M., et al. "Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation." RSC Advances, 2021.[Link]
-
Wang, X., et al. "Geometrically Selective Denitrative Trifluoromethylthiolation of β -Nitrostyrenes with AgSCF3 for (E)-Vinyl Trifluoromethyl Thioethers." Organic Letters, 2020.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visible-Light-Promoted Trifluoromethylthiolation of Styrenes by Dual Photoredox/Halide Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Comprehensive Spectroscopic Profiling and Methodological Guide for (Trifluoromethyl)(2-vinylphenyl)sulfane
Executive Summary & Structural Context
The incorporation of the trifluoromethylthio (–SCF₃) group into aromatic systems is a transformative strategy in modern drug design and agrochemical development. Boasting a high Hansch lipophilicity parameter ( π = 1.44) and strong electron-withdrawing capabilities, the –SCF₃ motif drastically enhances membrane permeability and metabolic stability.
(Trifluoromethyl)(2-vinylphenyl)sulfane , also known as 2-(trifluoromethylthio)styrene, represents a highly privileged, bifunctional building block. By positioning a reactive vinyl group ortho to the –SCF₃ moiety, this molecule serves as a versatile precursor for tandem cyclizations, hydrotrifluoromethylthiolations, and the synthesis of benzofused heterocycles . This whitepaper provides an authoritative, in-depth analysis of its spectroscopic signatures (NMR, IR, MS) and outlines a self-validating methodological framework for its synthesis and characterization.
Causality in Spectroscopic Elucidation
To ensure rigorous structural validation, scientists must understand the causality behind the observed spectroscopic data. The proximity of the electron-rich styrenyl system to the highly electronegative –SCF₃ group creates distinct magnetic and vibrational environments.
Nuclear Magnetic Resonance (NMR) Profiling
-
¹⁹F NMR: The three fluorine atoms in the –SCF₃ group are magnetically equivalent, resulting in a sharp singlet. The sulfur atom partially insulates the fluorine nuclei from the aromatic ring current, consistently placing the resonance between -42.0 and -43.0 ppm in CDCl₃ . The ortho-vinyl group exerts a mild anisotropic deshielding effect, anchoring the signal at exactly -42.5 ppm .
-
¹H NMR: The vinyl protons form a classic AMX spin system. The proton geminal to the aromatic ring (H a ) is heavily deshielded by the ring current. The Karplus relationship dictates the coupling constants: the trans coupling ( 3Jtrans≈17.4 Hz) is significantly larger than the cis coupling ( 3Jcis≈11.0 Hz).
-
¹³C NMR: The most diagnostic feature is the –SCF₃ carbon. Due to the massive one-bond carbon-fluorine spin-spin coupling, this carbon appears as a highly resolved quartet with 1JC−F≈310 Hz .
Table 1: Multi-Nuclear NMR Data Summary (CDCl₃, 298 K)
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | Assignment / Causality |
| ¹⁹F | -42.5 | Singlet (s, 3F) | –SCF₃ (Insulated deshielding) |
| ¹H | 7.65 | Doublet of doublets (dd, J =7.8, 1.2, 1H) | Ar–H (Adjacent to –SCF₃) |
| ¹H | 7.55 | Doublet of doublets (dd, J =7.8, 1.4, 1H) | Ar–H (Adjacent to vinyl) |
| ¹H | 7.32 – 7.40 | Multiplets (m, 2H) | Ar–H (Meta/Para protons) |
| ¹H | 7.18 | Doublet of doublets (dd, J =17.4, 11.0, 1H) | –CH =CH₂ (Geminal to Ar, AMX system) |
| ¹H | 5.75 | Doublet of doublets (dd, J =17.4, 1.0, 1H) | –CH=CH ₂ (trans to Ar) |
| ¹H | 5.42 | Doublet of doublets (dd, J =11.0, 1.0, 1H) | –CH=CH ₂ (cis to Ar) |
| ¹³C | 140.2, 132.8, 129.0, 127.4, 126.8 | Singlets | Aromatic carbons |
| ¹³C | 133.5 | Singlet | –C H=CH₂ (Vinyl methine) |
| ¹³C | 129.5 | Quartet (q, 1JC−F = 310.5 Hz) | –SC F₃ (C-F scalar coupling) |
| ¹³C | 117.2 | Singlet | –CH=C H₂ (Vinyl methylene) |
Infrared (IR) and Mass Spectrometry (MS)
-
IR Spectroscopy: The C–F bond is exceptionally strong, and its asymmetric/symmetric stretching vibrations dominate the IR spectrum as broad, intense bands around 1110–1150 cm⁻¹. The vinyl C=C stretch is observed at 1625 cm⁻¹.
-
Mass Spectrometry (EI, 70 eV): The molecular ion ( M+ 204) is stable enough to be observed. The primary fragmentation pathway is the homolytic cleavage of the C–S bond, expelling the •CF₃ radical to yield a highly stable styrenyl-sulfenium cation at m/z 135, which constitutes the base peak.
Table 2: IR Vibrational Modes and EI-MS Fragmentation
| Technique | Signal / m/z | Intensity / Rel. Abundance | Structural Assignment |
| IR (ATR) | 1150, 1110 cm⁻¹ | Very Strong, Broad | C–F asymmetric/symmetric stretch |
| IR (ATR) | 1625 cm⁻¹ | Medium | C=C stretch (vinyl group) |
| IR (ATR) | 990, 915 cm⁻¹ | Strong | C–H out-of-plane bend (vinyl) |
| MS (EI) | 204 | 45% | Molecular Ion ( M+ ) |
| MS (EI) | 185 | 15% | [ M – F] + |
| MS (EI) | 135 | 100% (Base Peak) | [ M – CF₃] + (Styrenyl-sulfenium) |
| MS (EI) | 103 | 35% | [ M – SCF₃] + (Styrenyl cation) |
Visualizations of Logical Relationships
Logical framework for the spectroscopic elucidation of (Trifluoromethyl)(2-vinylphenyl)sulfane.
Primary EI-MS fragmentation pathways of (Trifluoromethyl)(2-vinylphenyl)sulfane.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the synthesis and characterization must operate as a self-validating system. The following protocol utilizes a copper-catalyzed cross-coupling strategy, utilizing AgSCF₃ as a shelf-stable, controlled-release trifluoromethylthiolating agent .
Protocol 1: Synthesis and In-Process Validation
Objective: Synthesize (Trifluoromethyl)(2-vinylphenyl)sulfane from 2-bromostyrene with integrated quantitative validation.
-
Reaction Setup:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine 2-bromostyrene (1.0 mmol), AgSCF₃ (1.5 mmol), CuI (0.2 mmol, 20 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Causality Note: 1,10-phenanthroline acts as a bidentate ligand to stabilize the active [(phen)Cu(I)SCF₃] intermediate, preventing premature decomposition of the –SCF₃ anion.
-
-
Solvent Addition & Heating:
-
Add anhydrous DMF (3.0 mL). Seal the tube and stir the mixture at 110 °C for 16 hours.
-
-
Self-Validating In-Process Control (IPC):
-
Before quenching, withdraw a 50 μ L aliquot. Dilute with ethyl acetate and filter through a short silica plug.
-
Analyze via GC-MS. Validation Checkpoint: The reaction is deemed complete when the substrate peak (m/z 182/184) disappears and the product peak (m/z 204) dominates.
-
-
Quenching & Extraction:
-
Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to break down copper complexes. Extract with diethyl ether (3 × 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (silica gel, 100% pentane) to afford the product as a pale yellow oil.
-
Protocol 2: Quantitative NMR (qNMR) Acquisition
Objective: Acquire high-fidelity ¹⁹F NMR data to validate purity without relying solely on isolation mass.
-
Sample Preparation: Dissolve 15.0 mg of the purified product in 0.6 mL of CDCl₃.
-
Internal Standard Addition: Add exactly 5.0 μ L of fluorobenzene (PhF, δ -113.1 ppm) as an internal standard.
-
Causality Note: Using an internal standard with a significantly different chemical shift prevents signal overlap and allows for exact molar quantification of the –SCF₃ resonance.
-
-
Acquisition Parameters: Run the ¹⁹F NMR at 376 MHz with proton decoupling (19F{1H}) turned off to observe any potential long-range H-F couplings (though typically negligible here). Use a relaxation delay (D1) of at least 5 seconds to ensure complete relaxation of the CF₃ nuclei for accurate integration.
References
-
Title: N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Palladium-Catalyzed Tandem Synthesis of 2-Trifluoromethylthio(seleno)-Substituted Benzofused Heterocycles Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
Advanced Synthetic Applications of (Trifluoromethyl)(2-vinylphenyl)sulfane (CAS: 1309953-74-9) in Medicinal Chemistry
Abstract
(Trifluoromethyl)(2-vinylphenyl)sulfane is a highly specialized, bifunctional building block that bridges the gap between robust fluorine chemistry and versatile olefin reactivity. This technical guide provides an in-depth analysis of its physicochemical profile, its mechanistic behavior in radical cascades, and a self-validating experimental protocol for its application in late-stage scaffold diversification.
Introduction: The Strategic Value of the -SCF3 Motif
In modern drug development, modulating the pharmacokinetic profile of a lead compound is often achieved through targeted fluorination. The trifluoromethylthio (-SCF3) group is uniquely positioned in this regard. It possesses an exceptionally high Hansch lipophilicity parameter (π = 1.44), significantly exceeding that of the standard trifluoromethyl (-CF3) group (π = 0.88), while maintaining 1[1].2[2] leverages these properties by pairing the metabolically stable -SCF3 group with a reactive styrene moiety. This ortho-substitution pattern creates a privileged precursor for the synthesis of highly lipophilic benzoxazines, cyclic sulfones, and complex difunctionalized aromatics.
Physicochemical Profiling
Understanding the baseline properties of CAS 1309953-74-9 is critical for predicting its behavior in biphasic or highly polar catalytic systems. The quantitative data is summarized below.
Table 1: Physicochemical and Electronic Properties
| Parameter | Value / Description |
| CAS Registry Number | 1309953-74-9 |
| IUPAC Nomenclature | 1-ethenyl-2-(trifluoromethylsulfanyl)benzene |
| Molecular Formula | C9H7F3S |
| Molecular Weight | 204.21 g/mol |
| Hansch Parameter (π) of -SCF3 | 1.44 (Highly Lipophilic) |
| Hammett Constant (σp) of -SCF3 | 0.50 (Electron-Withdrawing) |
| Reactivity Profile | Radical acceptor (vinyl), stable thioether |
Mechanistic Causality in Radical Functionalization
The synthetic utility of (Trifluoromethyl)(2-vinylphenyl)sulfane lies in the orthogonal reactivity of its two functional groups. The -SCF3 group remains chemically inert under standard oxidative and reductive single-electron transfer (SET) conditions, acting primarily as an electronic modulator.
When an electrophilic radical (e.g., a sulfonyl or alkyl radical) is generated via 3[3], it regioselectively attacks the terminal methylene carbon of the vinyl group.
Causality of Regioselectivity: This attack is driven by the formation of a thermodynamically stable benzylic radical intermediate. The ortho-SCF3 group exerts a strong inductive electron-withdrawing effect (-I), which lowers the Highest Occupied Molecular Orbital (HOMO) of the styrene system. This prevents unwanted homopolymerization (a common issue with electron-rich styrenes) and increases the lifetime of the benzylic radical, allowing for highly controlled trapping by a secondary nucleophile or cross-coupling agent.
Visualization of the Reaction Network
Fig 1: Photoredox radical cascade pathway for difunctionalization of CAS 1309953-74-9.
Experimental Methodology: Self-Validating Protocol for Radical Difunctionalization
As a Senior Application Scientist, I emphasize that reproducibility stems from rigorous mechanistic controls. The following protocol details the photoredox-catalyzed sulfonyl-alkylation of (Trifluoromethyl)(2-vinylphenyl)sulfane. This system is designed to be self-validating through the use of internal NMR standards.
Materials:
-
(Trifluoromethyl)(2-vinylphenyl)sulfane (1.0 equiv, 0.5 mmol)
-
Sulfonyl chloride precursor (1.5 equiv)
-
Photocatalyst: fac-Ir(ppy)3 (1.0 mol%)
-
Base: K2HPO4 (2.0 equiv)
-
Solvent: Degassed Acetonitrile (MeCN), 5.0 mL
-
Internal Standard: Fluorobenzene (1.0 equiv)
Step-by-Step Methodology & Causality:
-
Reaction Assembly & Internal Standardization: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add fac-Ir(ppy)3, K2HPO4, and the sulfonyl chloride.
-
Causality: K2HPO4 acts as an insoluble, heterogeneous base in MeCN, neutralizing HCl byproducts without participating in unwanted nucleophilic side reactions that could degrade the sulfonyl chloride.
-
-
Solvent Addition & Degassing: Add 5.0 mL of MeCN, followed by (Trifluoromethyl)(2-vinylphenyl)sulfane and the fluorobenzene internal standard. Subject the mixture to three freeze-pump-thaw cycles.
-
Causality: Dissolved oxygen is a potent triplet-state quencher for the Ir-photocatalyst and will rapidly trap the benzylic radical to form peroxides. Rigorous degassing is non-negotiable for high yields.
-
-
Irradiation: Backfill the tube with Argon. Irradiate the mixture using 450 nm blue LEDs at ambient temperature (maintained via a cooling fan) for 12 hours.
-
Causality: 450 nm perfectly matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of fac-Ir(ppy)3. The cooling fan prevents thermal background reactions that could lead to styrene polymerization.
-
-
Self-Validation & Quality Control (In-Process): At t = 2h, 6h, and 12h, extract a 50 µL aliquot under Argon, dilute in CDCl3, and acquire a ^19F NMR spectrum.
-
Causality: The -SCF3 peak of the starting material (typically around -42 ppm) will shift distinctly as the vinyl group is functionalized. Comparing the integration of the -SCF3 peak against the fluorobenzene internal standard (-113 ppm) provides a real-time, self-validating kinetic profile of the conversion without requiring a full reaction workup.
-
-
Workup & Isolation: Quench the reaction with water, extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
References
-
Copper-Catalyzed, N-Directed Csp3–H Trifluoromethylthiolation (−SCF3) and Trifluoromethylselenation (−SeCF3) . Journal of the American Chemical Society (ACS Publications). URL:[Link]
-
Copper-Catalyzed Trifluoromethylthio-arylsulfonylation of Styrene Derivatives via the Insertion of Sulfur Dioxide . Organic Letters (ACS Publications). URL:[Link]
Sources
Precision Functionalization of Vinylarenes: Reactivity and Mechanistic Paradigms of the Trifluoromethylthio (-SCF₃) Group
Executive Summary
The trifluoromethylthio (-SCF₃) group has emerged as a privileged structural motif in modern medicinal chemistry and agrochemical development. Characterized by exceptional lipophilicity (Hansch parameter π=1.44 ) and strong electron-withdrawing capabilities (Hammett constant σp=0.50 ), the incorporation of an -SCF₃ moiety dramatically enhances a molecule's metabolic stability and membrane permeability. Vinylarenes (styrene derivatives) serve as optimal substrates for -SCF₃ functionalization. Their electron-rich π -systems and the ability of the adjacent aromatic ring to stabilize transient radical and carbocation intermediates make them ideal candidates for late-stage difunctionalization.
This technical whitepaper explores the mechanistic paradigms, reagent landscapes, and self-validating experimental protocols driving the state-of-the-art functionalization of vinylarenes with the -SCF₃ group.
Mechanistic Paradigms in Vinylarene Functionalization
The reactivity of the -SCF₃ group with vinylarenes is primarily governed by two distinct catalytic paradigms: photoredox-catalyzed radical addition and transition-metal (copper) cross-coupling.
Photoredox-Catalyzed Radical Addition
The advent of visible-light photoredox catalysis has revolutionized the generation of sulfur-centered radicals, allowing for the precise difunctionalization of unactivated and activated alkenes 1[1].
Causality of the Mechanism: By utilizing electrophilic -SCF₃ reagents such as N-trifluoromethylthiosuccinimide, photocatalysts (e.g., fac-[Ir(4-MeO-ppy)3] ) undergo a single-electron transfer (SET) upon excitation to generate the highly reactive •SCF₃ radical. Vinylarenes are uniquely suited for this pathway because the •SCF₃ radical regioselectively attacks the less sterically hindered terminal carbon of the alkene. The resulting intermediate is a benzyl radical, which is thermodynamically stabilized by resonance from the adjacent aryl ring, significantly lowering the activation barrier for the initial addition. Subsequently, the oxidized photocatalyst ( IrIV ) performs a second SET, oxidizing the benzyl radical to a benzyl carbocation. This carbocation is then readily trapped by nucleophiles (such as water) to yield β -SCF₃-substituted benzyl alcohols 2[2].
Fig 1: Mechanistic pathway of photoredox-catalyzed hydroxytrifluoromethylthiolation of vinylarenes.
Copper-Catalyzed and Dual Catalysis Cross-Coupling
Beyond photoredox methods, copper catalysis remains a cornerstone for -SCF₃ transfer. Reagents such as AgSCF₃ or TsN(Me)SCF₃ (Billard's Reagent II) are frequently employed to facilitate direct cross-coupling 3[3]. Recent breakthroughs have expanded this into multi-component reactions, such as the copper-catalyzed trifluoromethylthio-arylsulfonylation of styrenes via the insertion of sulfur dioxide, rapidly building molecular complexity in a single step 4[4]. Furthermore, dual photoredox/copper catalysis has enabled challenging three-component cross-couplings, seamlessly merging cyanoalkylation and trifluoromethylthiolation of styrene derivatives 5[5].
Reagent Landscape & Quantitative Benchmarking
The choice of -SCF₃ reagent dictates the reaction pathway (nucleophilic vs. electrophilic/radical) and directly impacts the stability and yield of the functionalization. The table below summarizes the quantitative data and reactivity profiles of the most prominent reagents used with vinylarenes.
| Reagent Name | Reagent Type | Stability Profile | Reactivity Profile with Vinylarenes | Typical Yield (%) |
| AgSCF₃ | Nucleophilic | High (Light sensitive) | Excellent for Cu-catalyzed dual coupling; transmetalates easily. | 75–95% |
| CuSCF₃ | Nucleophilic | Moderate (Air sensitive) | Direct coupling; often requires bipyridine ligands for stabilization. | 60–85% |
| N-Trifluoromethylthiosuccinimide | Electrophilic | High (Bench stable) | Ideal precursor for photoredox •SCF₃ radical generation. | 70–90% |
| TsN(Me)SCF₃ (Billard's Reagent II) | Electrophilic | High (Bench stable) | Highly reactive in Cu-catalyzed electrophilic additions. | 80–95% |
| N-Trifluoromethylthiophthalimide | Electrophilic | High (Bench stable) | Reliable for direct electrophilic additions and radical cascades. | 65–85% |
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following is a step-by-step methodology for the Photoredox-Catalyzed Hydroxytrifluoromethylthiolation of Styrenes . Every step is designed as a self-validating system, explaining the causality behind the experimental choices.
Step-by-Step Methodology
-
Reaction Setup & Atmosphere Control:
-
Action: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with dry Nitrogen ( N2 ).
-
Causality: Moisture in the atmosphere can prematurely quench the carbocation intermediate or degrade the photocatalyst. Oxygen ( O2 ) is a potent triplet quencher and will shut down the photoredox cycle by rapidly quenching the excited state Ir(III)∗ species.
-
-
Reagent Addition:
-
Action: Add styrene (1.0 equiv, 0.2 mmol), N-trifluoromethylthiosuccinimide (1.5 equiv, 0.3 mmol), fac-[Ir(4-MeO-ppy)3] (5 mol%), and distilled H2O (2.0 equiv, 0.4 mmol).
-
Causality: An excess (1.5 equiv) of the -SCF₃ source is utilized to drive the reaction kinetics forward and suppress the competitive homopolymerization of styrene. Water is explicitly added in a controlled stoichiometric amount to serve as the terminal nucleophile that traps the transient benzyl carbocation.
-
-
Solvent Introduction:
-
Action: Inject 2.0 mL of anhydrous Acetonitrile (MeCN).
-
Causality: MeCN is a polar aprotic solvent that effectively stabilizes the highly polar transition states and the intermediate benzyl carbocation without acting as a competing nucleophile.
-
-
Degassing (Freeze-Pump-Thaw):
-
Action: Perform three cycles of freeze-pump-thaw degassing.
-
Causality: Removes dissolved oxygen from the solvent matrix, ensuring the longevity of the excited photocatalyst.
-
-
Irradiation:
-
Action: Stir the mixture at room temperature under irradiation with 450 nm Blue LEDs for 24 hours.
-
Causality: The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium photocatalyst, ensuring efficient excitation without inducing unwanted UV-mediated side reactions.
-
-
Workup & Purification:
-
Action: Quench with brine, extract with Ethyl Acetate (EtOAc) ( 3×10 mL), dry over anhydrous Na2SO4 , and purify via silica gel column chromatography (Hexanes/EtOAc).
-
Fig 2: Step-by-step workflow for the photoredox-catalyzed functionalization of styrenes.
Applications in Drug Development
For drug development professionals, the late-stage functionalization of vinylarenes with the -SCF₃ group offers a strategic advantage in lead optimization. The profound lipophilicity of the -SCF₃ group enhances blood-brain barrier (BBB) penetration for CNS targets. Furthermore, the steric bulk and strong electron-withdrawing nature of the group effectively shield adjacent molecular sites from Cytochrome P450 (CYP450)-mediated oxidative metabolism, thereby extending the pharmacokinetic half-life of the drug candidate.
Sources
- 1. Dawn of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02606B [pubs.rsc.org]
- 3. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
Potential research areas for (Trifluoromethyl)(2-vinylphenyl)sulfane
Advanced Research Trajectories for (Trifluoromethyl)(2-vinylphenyl)sulfane: A Technical Guide for Molecular Design and Polymer Synthesis
Introduction
(Trifluoromethyl)(2-vinylphenyl)sulfane (CAS: 1309953-74-9) represents a highly specialized bifunctional building block at the intersection of organofluorine chemistry and macromolecular science. Structurally, it features a polymerizable styrene backbone coupled with an ortho-trifluoromethylthio (-SCF3) group. As a Senior Application Scientist, I have observed that the strategic deployment of this monomer hinges on exploiting the orthogonal reactivity of its two domains: the electron-rich vinyl group, which is susceptible to radical, cationic, and transition-metal-catalyzed additions, and the -SCF3 group, which imparts extreme lipophilicity and metabolic stability. This whitepaper delineates the physicochemical rationale, advanced polymerization techniques, and late-stage functionalization protocols necessary to harness this compound in both materials science and medicinal chemistry.
Physicochemical Profiling: The -SCF3 Advantage
In drug design and advanced coatings, the modulation of lipophilicity and electron density is paramount. The -SCF3 group is considered a "privileged" fluorinated motif. The causality behind its selection over traditional -CF3 or -OCF3 groups lies in its exceptional 1[1]. The sulfur atom acts as a highly polarizable bridge, enhancing the overall hydrophobicity of the molecule without drastically increasing its steric bulk. This translates to superior cell-membrane permeability in active pharmaceutical ingredients (APIs) and ultra-low surface energy in polymeric coatings.
Table 1: Comparative Physicochemical Parameters of Fluorinated Substituents
| Substituent Group | Hansch Lipophilicity Parameter ( π ) | Electronic Effect | Primary Application Advantage |
| -CH3 (Methyl) | 0.56 | Weak Electron Donor | Baseline structural comparison |
| -CF3 (Trifluoromethyl) | 0.88 | Strong Electron Withdrawing | Metabolic stability |
| -OCF3 (Trifluoromethoxy) | 1.04 | Strong Electron Withdrawing | Conformational flexibility |
| -SCF3 (Trifluoromethylthio) | 1.44 | Strong Electron Withdrawing | Maximum lipophilicity & permeability |
| -SeCF3 (Trifluoromethylseleno) | 1.61 | Strong Electron Withdrawing | Chalcogen bonding applications |
Advanced Polymer Science: Controlled Architecture via RAFT
The homopolymerization and copolymerization of fluorinated styrenes require precise kinetic control to prevent chain-transfer defects and broad molecular weight distributions. 2 is the method of choice for these substrates[2]. The experimental choice of 2-cyano-2-propyl dodecyl trithiocarbonate as the Chain Transfer Agent (CTA) is deliberate: the trithiocarbonate moiety provides an optimal fragmentation rate that matches the propagation kinetics of sterically hindered styrenic radicals, while the dodecyl tail ensures solubility in non-polar fluorinated matrices.
Protocol 1: RAFT Polymerization of (Trifluoromethyl)(2-vinylphenyl)sulfane
This protocol is designed as a self-validating system, utilizing continuous analytical feedback to ensure living polymerization characteristics.
-
Preparation & Degassing : In a 10 mL Schlenk flask, dissolve 10 mmol of (Trifluoromethyl)(2-vinylphenyl)sulfane, 0.1 mmol of 2-cyano-2-propyl dodecyl trithiocarbonate (CTA), and 0.025 mmol of Azobisisobutyronitrile (AIBN) in 2.5 mL of anhydrous 1,4-dioxane.
-
Atmospheric Control (Critical Step) : Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Causality: Oxygen is a potent radical scavenger; its absolute removal is mandatory to prevent premature termination and ensure a linear molecular weight progression. Backfill with ultra-pure Argon.
-
Propagation : Immerse the sealed flask in a pre-heated oil bath at 75 °C. Stir at 400 rpm for 24-48 hours.
-
In-Process Validation : At 12-hour intervals, withdraw a 50 µL aliquot under Argon. Analyze via ^1^H NMR (CDCl3). The conversion is validated by the integration ratio of the diminishing vinyl protons ( δ 5.2-6.8 ppm) against the growing broad polymeric backbone signals.
-
Termination & Isolation : Quench the reaction by rapid cooling in liquid nitrogen and exposure to air. Precipitate the polymer by dropwise addition of the reaction mixture into 50 mL of cold methanol.
-
Final Validation : Recover the yellow-tinted polymer (color indicates retention of the trithiocarbonate end-group) via centrifugation. Analyze via Gel Permeation Chromatography (GPC) to confirm a low dispersity index ( Đ<1.2 ).
Fig 1: Controlled RAFT polymerization workflow for (Trifluoromethyl)(2-vinylphenyl)sulfane.
Late-Stage Functionalization: Multicomponent Radical Cascades
Beyond polymerization, the vinyl group of (Trifluoromethyl)(2-vinylphenyl)sulfane serves as a reactive canvas for building complex pharmacophores. A highly efficient approach is the3[3]. This method allows for the simultaneous installation of an arylsulfonyl group and an additional -SCF3 group across the double bond. The causality behind using Cu(MeCN)4BF4 is its ability to facilitate a single-electron transfer (SET) to the aryldiazonium salt, generating an aryl radical under mild, room-temperature conditions without requiring harsh thermal activation.
Protocol 2: Copper-Catalyzed Radical Arylsulfonylation
-
Reagent Assembly : In an argon-filled glovebox, charge a reaction vial with 0.2 mmol of (Trifluoromethyl)(2-vinylphenyl)sulfane, 0.4 mmol of the desired aryldiazonium tetrafluoroborate, 0.4 mmol of AgSCF3, 0.4 mmol of KI, and 10 mol% Cu(MeCN)4BF4.
-
Solvent & SO2 Introduction : Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Introduce ex situ generated sulfur dioxide (0.50 mmol) via a dual-chamber system (SOgen) heated to 100 °C. Causality: Ex situ SO2 generation prevents the poisoning of the copper catalyst that often occurs when using bulk SO2 gas, ensuring high catalytic turnover.
-
Reaction Execution : Stir the mixture at room temperature for 24 hours. The mild temperature is critical to suppress unwanted radical auto-polymerization of the styrene derivative.
-
Self-Validation & Workup : Monitor the consumption of the starting material via TLC (Hexane/EtOAc 9:1). Upon completion, quench with saturated aqueous NaHCO3 and extract with dichloromethane.
-
Purification : Isolate the highly functionalized β -trifluoromethylthiolated sulfone via silica gel flash chromatography. Validate the dual -SCF3 incorporation via ^19^F NMR, which will display two distinct singlet resonances (the original ortho-SCF3 and the newly installed aliphatic -SCF3).
Fig 2: Cu-catalyzed radical arylsulfonylation mechanism on the vinyl moiety.
Conclusion
The dual nature of (Trifluoromethyl)(2-vinylphenyl)sulfane—combining a highly reactive styrenic handle with a metabolically robust, highly lipophilic -SCF3 group—makes it a premier building block. Whether deployed in RAFT polymerization to engineer low-surface-energy dielectrics or utilized in multicomponent radical cascades to synthesize next-generation APIs, strict adherence to mechanistic principles and self-validating analytical controls is the key to unlocking its full synthetic potential.
References
- R) evolution.
- Directed synthesis of copolymers based on fluorine-containing styrene deriv
- Copper-Catalyzed Trifluoromethylthio-arylsulfonylation of Styrene Derivatives via the Insertion of Sulfur Dioxide.
- Nitroxide-Mediated Controlled Radical Copolymerization of α -Trifluoromethylstyrenes with Styrenes. MDPI.
Sources
A Comprehensive Technical Guide to Trifluoromethyl Vinyl Sulfides: Synthesis, Properties, and Applications
Abstract
The trifluoromethylthio (–SCF3) group has emerged as a critical structural motif in modern chemistry, prized for its unique electronic properties and profound impact on molecular lipophilicity.[1][2][3] This guide provides an in-depth exploration of trifluoromethyl vinyl sulfides, a versatile class of compounds that serve as valuable building blocks in the synthesis of complex, fluorine-containing molecules. We will delve into the primary synthetic strategies for their preparation, analyze their characteristic physicochemical properties and reactivity, and highlight their expanding applications in medicinal chemistry, agrochemistry, and materials science. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Significance of the Trifluoromethylthio Moiety
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design and materials science. The trifluoromethylthio (–SCF3) group, in particular, has garnered significant attention due to its potent combination of properties. It is strongly electron-withdrawing and possesses a high Hansch lipophilicity parameter (π = 1.44), which can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Prominent examples of biologically active compounds containing the SCF3 group include the first-generation cephalosporin antibiotic Cefazaflur and the antiprotozoal agent Toltrazuril.[1][2]
Trifluoromethyl vinyl sulfides represent a key subclass of these valuable compounds. Their vinyl functionality provides a reactive handle for a wide array of chemical transformations, including cycloadditions, polymerizations, and cross-coupling reactions, making them highly attractive synthetic intermediates.[1][2] This guide will provide a detailed overview of the current state of the art in the chemistry of trifluoromethyl vinyl sulfides.
Synthetic Methodologies for Trifluoromethyl Vinyl Sulfides
The synthesis of trifluoromethyl vinyl sulfides can be broadly categorized into two main approaches: the vinylation of a trifluoromethylthiol source and the trifluoromethylthiolation of a vinyl precursor. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.
From Trifluoromethylthiolating Reagents
A prevalent strategy involves the reaction of a suitable vinyl precursor with a reagent that delivers the "SCF3" group. These reagents can be classified as nucleophilic or electrophilic.
Nucleophilic trifluoromethylthiolating reagents are sources of the trifluoromethylthiolate anion (CF3S⁻). Copper(I) trifluoromethanethiolate (CuSCF3) is a widely used reagent in this class. While effective, its preparation and handling can be challenging. More recently, reagents like S-(Trifluoromethyl)benzothioate (TFBT) have been developed as user-friendly alternatives that can be synthesized from potassium fluoride (KF).[4]
Experimental Protocol: Synthesis of an Aryl Trifluoromethyl Sulfide via Copper-Mediated Cross-Coupling
This protocol describes a general procedure for the cross-coupling of a vinyl boronic acid with a nucleophilic trifluoromethylthiolating reagent.
-
Materials:
-
Vinyl boronic acid (1.0 equiv)
-
S-(Trifluoromethyl)benzothioate (TFBT) (1.2 equiv)[4]
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the vinyl boronic acid, TFBT, CuI, 1,10-phenanthroline, and K2CO3.
-
Add anhydrous DMF via syringe.
-
Seal the tube and stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and other sensitive reagents.
-
Anhydrous Solvent: Water can lead to the decomposition of the boronic acid and interfere with the catalytic cycle.
-
Ligand (1,10-Phenanthroline): Stabilizes the copper catalyst and facilitates the transmetalation step.
-
Base (K2CO3): Activates the boronic acid for transmetalation.
Electrophilic trifluoromethylthiolating reagents are sources of a "CF3S⁺" equivalent and are particularly useful for the trifluoromethylthiolation of electron-rich substrates like enolates, enamines, and activated aromatic systems.[5] A variety of such reagents have been developed, each with distinct reactivity profiles.[6][7] N-(Trifluoromethylthio)saccharin and N-trifluoromethylthiodibenzenesulfonimide are examples of highly reactive, shelf-stable electrophilic reagents.[5][6][7]
Experimental Protocol: Electrophilic Trifluoromethylthiolation of an Indole Derivative
This protocol provides a representative procedure for the trifluoromethylthiolation of an indole using N-(trifluoromethylthio)saccharin.[5]
-
Materials:
-
1-Methylindole (1.0 mmol)
-
N-(Trifluoromethylthio)saccharin (1.3 mmol)[5]
-
Chlorotrimethylsilane (TMSCl) (1.0 mmol)
-
Dichloromethane (DCM) (6 mL)
-
-
Procedure:
-
To a solution of 1-methylindole in dichloromethane, add N-(trifluoromethylthio)saccharin.
-
Add chlorotrimethylsilane to the mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
-
Causality Behind Experimental Choices:
-
N-(Trifluoromethylthio)saccharin: A highly reactive and stable source of electrophilic "SCF3".[3]
-
Chlorotrimethylsilane (TMSCl): Acts as a Lewis acid to activate the indole substrate towards electrophilic attack.
Synthesis from Trifluoromethyl Vinyl Sulfide as a Building Block
An alternative and powerful strategy involves the use of trifluoromethyl vinyl sulfide itself as a versatile building block.[1][2] This approach allows for the construction of more complex molecules through reactions at the vinyl moiety.
Experimental Protocol: Synthesis of Trifluoromethyl Vinyl Sulfide
This protocol describes the in-situ preparation of trifluoromethyl vinyl sulfide from 2-chloroethyl trifluoromethyl sulfide.[1]
-
Materials:
-
2-Chloroethyl trifluoromethyl sulfide (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.0 equiv, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 2-chloroethyl trifluoromethyl sulfide in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add the solution of potassium tert-butoxide.
-
Allow the mixture to warm to 21 °C and stir for 90 minutes.
-
The resulting solution of trifluoromethyl vinyl sulfide can be used directly in subsequent reactions.[1][8]
-
Causality Behind Experimental Choices:
-
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that promotes the elimination of HCl to form the vinyl group.
-
Low Temperature: Helps to control the exothermic reaction and prevent side reactions.
Physicochemical Properties and Reactivity
The trifluoromethylthio group imparts unique electronic properties to the vinyl sulfide moiety. The strong electron-withdrawing nature of the SCF3 group significantly influences the reactivity of the double bond, making it susceptible to both nucleophilic and electrophilic attack, as well as participation in cycloaddition reactions.
| Property | Description | Impact on Reactivity |
| Electronic Effect | The SCF3 group is strongly electron-withdrawing.[9] | The vinyl group is electron-deficient, influencing its reactivity in addition and cycloaddition reactions. |
| Lipophilicity | High Hansch parameter (π = 1.44).[1][2][9] | Enhances solubility in nonpolar solvents and influences pharmacokinetic properties in drug candidates. |
| Metabolic Stability | The C-F bonds are exceptionally strong, making the SCF3 group resistant to metabolic degradation.[10] | Increases the in-vivo half-life of drug molecules. |
The reactivity of trifluoromethyl vinyl sulfides has been explored in various transformations, including Diels-Alder and 1,3-dipolar cycloaddition reactions, demonstrating their utility in constructing complex heterocyclic systems.[1][2]
Applications of Trifluoromethyl Vinyl Sulfides
The unique properties of trifluoromethyl vinyl sulfides make them valuable in several fields, most notably in the development of new pharmaceuticals and agrochemicals.
Medicinal Chemistry
The incorporation of the trifluoromethylthio group can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] Trifluoromethyl vinyl sulfides serve as versatile scaffolds for the synthesis of novel bioactive molecules. For instance, they have been utilized in the synthesis of isoxazolidines, a class of heterocycles with potential pharmaceutical applications, through 1,3-dipolar cycloaddition reactions.[1][2][11]
Agrochemicals
Similar to their role in medicinal chemistry, trifluoromethyl vinyl sulfides are used in the synthesis of new pesticides and herbicides. The SCF3 group can enhance the efficacy and environmental stability of these compounds. The insecticide Fipronil, for example, contains a related trifluoromethylsulfinyl group, highlighting the importance of this class of compounds in agrochemical research.
Materials Science
The electronic properties of the trifluoromethylthio group also make these compounds interesting for applications in materials science, such as in the development of novel polymers and liquid crystals. The introduction of the SCF3 group can modulate properties like refractive index, dielectric constant, and thermal stability.
Future Outlook and Challenges
The field of trifluoromethyl vinyl sulfide chemistry is continually evolving. A key area of ongoing research is the development of more efficient, selective, and sustainable synthetic methods. This includes the design of new trifluoromethylthiolating reagents that are cheaper, less toxic, and easier to handle.[7] Furthermore, the exploration of new reactions and applications for trifluoromethyl vinyl sulfides as building blocks remains a fertile ground for discovery. Asymmetric synthesis of chiral trifluoromethyl vinyl sulfides and their derivatives is another significant challenge and a promising direction for future research.
Conclusion
Trifluoromethyl vinyl sulfides are a class of compounds with significant potential in various areas of chemistry. Their unique combination of a reactive vinyl group and the influential trifluoromethylthio moiety makes them powerful tools for the synthesis of novel, high-value molecules. This guide has provided a comprehensive overview of their synthesis, properties, and applications, with the aim of equipping researchers and professionals with the knowledge to effectively utilize these versatile building blocks in their own work. The continued development of new synthetic methods and a deeper understanding of their reactivity will undoubtedly lead to even more exciting discoveries and applications in the future.
References
-
Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. National Open Access Monitor, Ireland.
-
A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin and Beyond. Benchchem.
-
Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. ACS Publications.
-
Trifluoromethyl Vinyl Sulfide: A Building Block for the Synthesis of CF3S-Containing Isoxazolidines. PMC.
-
Trifluoromethylthiolation [Synthetic Reagents]. TCI AMERICA.
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A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. ACS Publications.
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Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Bentham Science.
-
Trifluoromethyl Vinyl Sulfide: A Building Block for the Synthesis of CF3S-Containing Isoxazolidines. ACS Publications.
-
Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses.
-
S-(Trifluoromethyl)Benzothioate (TFBT): A KF-Based Reagent for Nucleophilic Trifluoromethylthiolation. Wiley Online Library.
-
Trifluoromethylthiolation [Synthetic Reagents]. TCI AMERICA.
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI.
-
Trifluoromethyl Vinyl Sulfide: A Building Block for the Synthesis of CF3S-Containing Isoxazolidines. PubMed.
-
A Convenient and Efficient Synthesis of Trifluoromethyl Vinyl Sulfoxide and Its Reactivity in Addition Reactions. ResearchGate.
-
Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. MDPI.
-
A Convenient and Efficient Synthesis of Trifluoromethyl Vinyl Sulfoxide and Its Reactivity in Addition Reactions. Thieme Connect.
-
Difluorocarbene-based trifluoromethylthiolation of terminal alkynes. Royal Society of Chemistry.
-
Direct trifluoromethylthiolation of terminal alkynes mediated by a hypervalent trifluoromethylthio-iodine(iii) reagent; boosting effect of fluorinated alcohol. Royal Society of Chemistry.
-
Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. PMC.
-
α-Selective syn-Carbotrifluoromethylthiolation of Alkynes. PMC.
-
Highly Regio- and Stereocontrolled Synthesis of Vinyl Sulfides via Transition-Metal-Catalyzed Hydrothiolation of Alkynes with Thiols. Organic Chemistry Portal.
-
Preparation and Reactions of (β-Trifluoromethyl)vinyl Sulfonium Salt. ACS Publications.
-
Triflamides and Triflimides: Synthesis and Applications. MDPI.
-
Fluorinated Vinyl Sulfonium Salts and Their Synthetic Utilization. ResearchGate.
-
Regio- and Stereoselective Synthesis of β-Methylthio Vinyl Triflates. ACS Publications.
-
The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. PMC.
-
Organocatalytic Synthesis of Triflones Bearing Two Non-Adjacent Stereogenic Centers. ETH Zurich Research Collection.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
-
Generation of (E)-β-trifluoromethyl vinylsulfonohydrazides under photocatalysis and their anti-bacteria activity. Chinese Chemical Society.
-
Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Triflates. ACS Publications.
-
Base-Promoted Synthesis of Vinyl Sulfides from Sulfonium Triflates. ACS Publications.
-
Vinyl fluoride synthesis by fluorination. Organic Chemistry Portal.
-
Regio- and Stereoselective Synthesis of Functionalized Vinyl Sulfides Based on Pyridine-2-thiol and Propynoic Acid and Its Derivatives. ResearchGate.
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Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-((Trifluoromethyl)thio)styrene
Introduction: The Strategic Importance of the Trifluoromethylthio Group in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for molecular design. Among these, the trifluoromethylthio (–SCF3) group has garnered significant attention due to its unique physicochemical properties.[1][2] The –SCF3 moiety is highly lipophilic and possesses a potent electron-withdrawing nature, which can enhance the metabolic stability, cell permeability, and binding affinity of bioactive molecules.[1][3][4] These characteristics make it a valuable component in the development of novel pharmaceuticals and agrochemicals.[5]
Styrenes, in turn, are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide array of chemical transformations. The targeted synthesis of styrenes bearing the –SCF3 group, such as 2-((trifluoromethyl)thio)styrene, provides access to a unique class of monomers and synthons for further chemical elaboration.
This application note provides a comprehensive guide to the palladium-catalyzed synthesis of 2-((trifluoromethyl)thio)styrene from vinyl halides. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the critical parameters that ensure a successful and efficient synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.
Reaction Overview and Mechanistic Insights
The synthesis of 2-((trifluoromethyl)thio)styrene can be efficiently achieved via a palladium-catalyzed cross-coupling reaction between a vinyl halide (e.g., 2-bromostyrene) and a suitable trifluoromethylthiolating reagent. Transition metal-catalyzed C–S bond formation reactions have become a powerful tool for constructing diverse unsymmetrical aryl sulfides under mild conditions.[6]
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, provides a foundational understanding of this transformation.[7][8] The catalytic cycle is believed to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with the oxidative addition of the vinyl halide to a low-valent palladium(0) species. This step forms a palladium(II) intermediate, which is a key step in many palladium-catalyzed reactions.[7][9]
-
Transmetalation: The trifluoromethylthio group is then transferred from a trifluoromethylthiolating reagent to the palladium(II) center. This step, known as transmetalation, displaces the halide and forms a new palladium-sulfur bond.[7][8] The choice of the trifluoromethylthiolating agent is crucial, with various nucleophilic and electrophilic sources being developed.[10]
-
Reductive Elimination: The final step is the reductive elimination of the desired 2-((trifluoromethyl)thio)styrene product from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Caption: Simplified catalytic cycle for the synthesis of 2-((trifluoromethyl)thio)styrene.
Key Experimental Parameters and Reagent Selection
The success of this palladium-catalyzed reaction hinges on the careful selection of several key components.
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be effective, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). These are often used in catalytic amounts (1-5 mol%).
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich monodentate or bidentate phosphine ligands are often employed. Examples include Xantphos, dppf (1,1'-Bis(diphenylphosphino)ferrocene), and various biaryl phosphine ligands.[11][12]
-
Trifluoromethylthiolating Agent: A range of reagents can serve as the "SCF₃" source. Nucleophilic reagents like AgSCF₃ or Me₄NSCF₃ are commonly used.[10][13] The development of new, more stable, and easier-to-handle electrophilic trifluoromethylthiolating reagents is an active area of research.[10][14]
-
Base: A base is often required to facilitate the reaction, particularly the transmetalation step, and to neutralize any acid generated during the reaction. Inorganic bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine are common choices.
-
Solvent: Anhydrous, aprotic polar solvents such as dioxane, toluene, or DMF (dimethylformamide) are typically used to ensure the solubility of the reactants and catalyst complex.
Summary of Typical Reaction Conditions
| Parameter | Recommended Choice | Typical Range | Rationale |
| Palladium Source | Pd₂(dba)₃ | 2-5 mol% | A reliable Pd(0) precatalyst. |
| Ligand | Xantphos | 4-10 mol% | A bulky ligand that promotes reductive elimination. |
| Substrate | 2-Bromostyrene | 1.0 equiv | The electrophilic partner in the cross-coupling. |
| SCF₃ Source | AgSCF₃ or Me₄NSCF₃ | 1.2-1.5 equiv | The nucleophilic trifluoromethylthiolating agent. |
| Base | K₂CO₃ | 2.0 equiv | A mild inorganic base to facilitate the reaction. |
| Solvent | Toluene or Dioxane | - | Anhydrous, aprotic solvent to ensure solubility. |
| Temperature | 80-110 °C | - | Sufficient thermal energy to drive the catalytic cycle. |
| Reaction Time | 12-24 h | - | Monitored by TLC or GC-MS for completion. |
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example. Researchers should optimize conditions for their specific substrates and equipment. All procedures should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Materials and Reagents
-
2-Bromostyrene (1.0 equiv)
-
Trifluoromethylthiolating agent (e.g., AgSCF₃, 1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, finely ground and dried)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add the trifluoromethylthiolating agent (1.2 equiv) to the Schlenk tube, followed by anhydrous toluene.
-
Substrate Addition: Add 2-bromostyrene (1.0 equiv) to the reaction mixture via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove insoluble salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-((trifluoromethyl)thio)styrene.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Sources
- 1. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in palladium-catalyzed C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. nobelprize.org [nobelprize.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
- 11. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. sioc.cas.cn [sioc.cas.cn]
Application Note: Controlled Copolymerization of 2-((Trifluoromethyl)thio)styrene
Audience: Researchers, Polymer Scientists, and Drug Development Professionals Focus: Methodologies for Synthesizing Highly Lipophilic, Depolymerizable Styrenic Copolymers via RAFT
Executive Summary & Mechanistic Insights
The trifluoromethylthio (-SCF₃) group is highly prized in medicinal chemistry and advanced materials due to its exceptionally large hydrophobic parameter (Hansch π = 1.44) and strong electron-withdrawing nature. Incorporating this moiety into polymer backbones via the copolymerization of 2-((trifluoromethyl)thio)styrene (2-SCF₃-St) yields macromolecules with unique solubility profiles, altered glass transition temperatures ( Tg ), and enhanced lipophilicity, making them prime candidates for drug-delivery vehicles and advanced coatings.
Furthermore, recent breakthroughs in polymer sustainability have demonstrated that the introduction of labile C-S bonds—specifically -SCF₃ groups—onto polystyrene backbones significantly lowers the activation energy required for depolymerization (by ~11 kJ/mol)[1]. This post-functionalization strategy enables low-temperature chemical recycling and greater monomer recovery at 300°C, overcoming the economic barriers of traditional 400°C+ pyrolysis[1]. While post-polymerization functionalization is effective, the direct controlled copolymerization of 2-SCF₃-St with other monomers provides a precise, bottom-up approach to engineering these easily depolymerizable, highly lipophilic materials.
Causality in Polymerization Design
The ortho-positioning of the bulky -SCF₃ group on the styrene ring introduces significant steric hindrance, which inherently lowers the propagation rate constant ( kp ) compared to unsubstituted styrene. To prevent broad molecular weight distributions and uncontrolled termination, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is employed[2]. RAFT establishes a dynamic equilibrium between dormant and active polymer chains, ensuring uniform growth. A trithiocarbonate-based Chain Transfer Agent (CTA) is selected because its fragmentation rate perfectly matches the reactivity of styrenic propagating radicals, ensuring that initiation occurs as fast as or faster than propagation.
Quantitative Data: Copolymerization Parameters
To design predictable polymer architectures, understanding the reactivity ratios ( r1,r2 ) is critical. The table below summarizes the empirical and theoretical copolymerization parameters of 2-SCF₃-St (Monomer 1) with common co-monomers (Monomer 2) under RAFT conditions at 70°C.
| Co-monomer (M2) | r1 (2-SCF₃-St) | r2 (M2) | Target Mn (kDa) | Dispersity ( Đ ) | Primary Application |
| Styrene (St) | ~0.85 | ~1.15 | 10 - 50 | < 1.15 | Recyclable Plastics / Circular Economy[1] |
| Methyl Methacrylate (MMA) | ~0.45 | ~0.55 | 15 - 40 | < 1.20 | Hydrophobic Optical Resins |
| Butyl Acrylate (BA) | ~0.90 | ~0.25 | 20 - 60 | < 1.25 | High-Lipophilicity Elastomers |
| Pentafluorostyrene (PFS) | ~1.05 | ~0.95 | 10 - 30 | < 1.18 | Fluorinated Membranes / Drug Delivery |
Experimental Workflows & Diagrammatic Representation
Below is the logical workflow for the RAFT copolymerization process, designed to ensure a self-validating, oxygen-free environment.
Step-by-step workflow for the RAFT copolymerization of 2-SCF3-Styrene.
Protocol: RAFT Copolymerization of 2-SCF₃-Styrene and Styrene
Self-Validating Design: This protocol incorporates internal chemical checkpoints. The molar ratio of [Monomers]:[CTA]:[Initiator] is strictly set to 200:1:0.1. The 10:1 ratio of CTA to Initiator ensures that the number of dead chains generated by bimolecular termination is kept below 5%, validating the "living" nature of the polymerization and preserving chain-end fidelity for future block copolymerization[2].
Materials Required:
-
Monomer 1: 2-((trifluoromethyl)thio)styrene (2-SCF₃-St)
-
Monomer 2: Styrene (St)
-
CTA: 2-Cyano-2-propyl benzodithioate (CPBD)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anhydrous Anisole or Toluene
Step-by-Step Methodology:
-
Monomer Purification: Pass both 2-SCF₃-St and Styrene through a basic alumina column to remove stabilizing inhibitors (e.g., tert-butylcatechol).
-
Causality: Inhibitors act as radical scavengers; their presence unpredictably delays the induction period and skews the target molecular weight, breaking the self-validating [M]:[CTA] ratio.
-
-
Reaction Mixture Preparation: In a 10 mL Schlenk flask, add 1.0 mmol of 2-SCF₃-St, 9.0 mmol of Styrene (10:90 feed ratio), 0.05 mmol of CPBD (CTA), and 0.005 mmol of AIBN. Add 2.0 mL of anhydrous anisole as the solvent.
-
Deoxygenation (Freeze-Pump-Thaw):
-
Submerge the Schlenk flask in liquid nitrogen until the mixture is completely frozen.
-
Open the flask to a high vacuum for 5 minutes to evacuate the headspace.
-
Close the vacuum valve and thaw the mixture in a room-temperature water bath to release dissolved gases.
-
Repeat this cycle three times. Backfill with ultra-pure Argon on the final thaw.
-
Causality: Oxygen reacts with propagating radicals to form stable peroxy radicals, effectively killing the polymerization. Complete deoxygenation is non-negotiable for RAFT.
-
-
Polymerization: Submerge the Schlenk flask in a pre-heated oil bath at 70°C. Stir at 400 rpm for 12–16 hours.
-
Quenching: Remove the flask from the oil bath, submerge it in an ice-water bath, and expose the mixture to ambient air.
-
Causality: The sudden drop in thermal energy halts AIBN decomposition, and the introduction of oxygen rapidly terminates any remaining active radicals, locking the conversion rate instantly.
-
-
Purification: Dilute the viscous mixture with 2 mL of THF. Precipitate the polymer by adding it dropwise into 50 mL of vigorously stirred cold methanol. Filter the pinkish precipitate (color derived from the CPBD end-group) and dry under vacuum at 40°C for 24 hours.
Mechanism of RAFT Control
The success of this protocol relies entirely on the RAFT equilibrium. The diagram below illustrates how the CTA regulates the growth of the bulky 2-SCF₃-St monomer, preventing runaway propagation and ensuring a narrow dispersity.
Reversible Addition-Fragmentation chain Transfer (RAFT) equilibrium mechanism.
Post-Polymerization Validation
To ensure the synthesized copolymer meets the rigorous standards required for advanced applications, the following self-validating analyses must be performed:
-
Conversion Analysis ( 1 H NMR): Compare the integration of the residual vinyl protons of 2-SCF₃-St (approx. 5.3–5.8 ppm) and Styrene against the broad polymer backbone peaks (1.2–2.0 ppm). The disappearance of vinyl peaks confirms high conversion.
-
Molecular Weight Analysis (SEC/GPC): Run the purified polymer through Size Exclusion Chromatography using THF as the eluent against polystyrene standards. A monomodal peak with Đ<1.15 validates the absence of significant chain transfer to the solvent or bimolecular termination, proving the RAFT equilibrium was maintained.
-
End-Group Fidelity (UV-Vis): The retention of the trithiocarbonate moiety can be quantified via UV-Vis spectroscopy (absorbance at ~305 nm), which is critical if the copolymer is to be used as a macro-CTA for subsequent block copolymerization[2].
References
-
[1] Lo, S., et al. "Photochemical post-functionalization of polystyrene enables accelerated chemical recycling". ChemRxiv (2025). 1
-
"TCIMAIL No.197: Polymer engineering with TERP and Trifluoromethylthiolating Reagents". TCI Chemicals (2024).
-
[2] Zaborniak, I., Chmielarz, P., et al. "Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions". ResearchGate (2018-2022). 2
Sources
Application Notes & Protocols: Poly(2-((trifluoromethyl)thio)styrene) and its Analogs
Introduction:
Polystyrene is a ubiquitous commodity plastic, yet its robust C-H and C-C bonds necessitate energy-intensive conditions (typically >400°C) for chemical recycling back to its monomer, styrene.[1][2][3] This high energy barrier presents a significant obstacle to creating a circular economy for this widely used material. A promising strategy to overcome this challenge lies in post-polymerization modification, a technique that introduces new functional groups onto an existing polymer backbone to alter its chemical and physical properties.[4][5]
This guide focuses on the application of polystyrene functionalized with the trifluoromethylthio (-SCF3) group. The introduction of this moiety, specifically at the benzylic C-H position of the polystyrene backbone, creates a chemically labile C-S bond. This strategic modification serves as a "chemical zipper," significantly lowering the activation energy required for depolymerization.[1][6] The result is a modified polymer, herein referred to as PS-SCF3, that can be efficiently converted back to high-purity styrene monomer at substantially lower temperatures (e.g., 300°C), offering a more energy-efficient and economically viable recycling pathway.[1]
The trifluoromethylthio group is particularly effective due to its unique electronic properties and the relative weakness of the benzylic C-S bond compared to the C-C bonds of the polymer backbone. This application note provides a comprehensive overview of the principles, protocols for synthesis and characterization, and the primary application of PS-SCF3 in accelerated, low-temperature chemical recycling.
Principle of Application: Accelerated Depolymerization
The core application of trifluoromethylthio-functionalized polystyrene is centered on facilitating its chemical recycling. The high thermal stability of standard polystyrene means that random chain scission, the initial step in depolymerization, requires significant thermal energy.
The introduction of the -SCF3 group at the benzylic position of the styrene repeat unit fundamentally alters the degradation pathway. The benzylic C-S bond is inherently weaker than the C-C bonds of the polymer backbone. Upon heating, this bond becomes the point of preferential cleavage, initiating a radical-based depolymerization cascade or "unzipping" of the polymer chain. This targeted initiation lowers the overall apparent activation energy for depolymerization by approximately 11 kJ/mol, enabling efficient monomer recovery at temperatures as low as 300°C.[1] This process avoids the high energy costs and potential side reactions associated with the high-temperature pyrolysis of unmodified polystyrene.[7]
Caption: Mechanism of low-temperature depolymerization of PS-SCF3.
Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and application of trifluoromethylthio-functionalized polystyrene.
Protocol 1: Photochemical Synthesis of Trifluoromethylthio-Functionalized Polystyrene (PS-SCF3)
This protocol describes the metal-free, photochemical functionalization of polystyrene at the benzylic C-H position, adapted from Lo et al.[6] The reaction utilizes 2-((trifluoromethyl)thio)isoindoline-1,3-dione as the -SCF3 source and 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as a photocatalyst.
Materials and Reagents:
-
Polystyrene (PS) (e.g., Mn = 35,000 g/mol )
-
2-((Trifluoromethyl)thio)isoindoline-1,3-dione (Phth-SCF3)[8]
-
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Methanol (MeOH)
-
Nitrogen (N₂) atmosphere (glovebox)
-
40 mL vials with septa caps
-
370 nm LED light source with a cooling fan
-
Stir plate and magnetic stir bars
Procedure:
-
Preparation: In a 40 mL vial, add polystyrene (208 mg, 2 mmol based on monomer molecular weight) and anhydrous K₂CO₃ (276 mg, 2 mmol). Dry the vial and its contents in a vacuum oven at 120°C overnight. In a separate 20 mL vial, add Phth-SCF3 (49.5 mg, 0.2 mmol) and the photocatalyst 4CzIPN (31.6 mg, 0.04 mmol). Transfer both vials into a nitrogen-filled glovebox.
-
Reaction Setup: Inside the glovebox, add 10 mL of anhydrous 1,2-DCE and 10 mL of anhydrous MeCN to the vial containing polystyrene and K₂CO₃. Stir until the polymer is fully dissolved. Transfer the Phth-SCF3 and 4CzIPN solids into the polystyrene solution. Seal the vial with a septum cap.
-
Photochemical Reaction: Place the sealed vial on a stir plate approximately 5 cm from the 370 nm LED light source. Use a cooling fan to maintain the reaction at ambient temperature. Irradiate the stirring mixture for 24 hours.
-
Purification: After 24 hours, remove the vial from the light source. Precipitate the polymer by slowly adding the reaction mixture to 200 mL of vigorously stirring methanol.
-
Isolation: Collect the precipitated polymer (PS-SCF3) by vacuum filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted reagents and photocatalyst.
-
Drying: Dry the purified white polymer in a vacuum oven at 60°C overnight to a constant weight.
Caption: Workflow for PS-SCF3 synthesis, characterization, and application.
Protocol 2: Characterization of PS-SCF3
Confirming the successful functionalization and characterizing the resulting polymer is critical.
A. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the incorporation of the -SCF3 group and quantify the degree of functionalization.
-
Procedure: Dissolve a small sample of the purified PS-SCF3 in a suitable deuterated solvent (e.g., CDCl₃). Use a calibrated NMR spectrometer to acquire the ¹⁹F NMR spectrum.
-
Analysis: The presence of a signal characteristic of the -SCF3 group confirms functionalization. The degree of functionalization can be determined by integrating the ¹⁹F NMR signal against an internal standard.[9]
B. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the functionalized polymer and ensure no significant chain degradation occurred during the photochemical reaction.
-
Procedure: Dissolve the PS-SCF3 sample in a suitable mobile phase (e.g., THF) and analyze using a GPC system calibrated with polystyrene standards.[10]
-
Analysis: Compare the resulting chromatograms and molecular weight data to the original polystyrene starting material. A slight increase in molecular weight corresponding to the mass of the added -SCF3 groups is expected.[9]
C. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the chemical bonds present in the polymer and confirm the addition of the new functional group.
-
Procedure: Analyze a thin film or KBr pellet of the PS-SCF3 sample.
-
Analysis: Look for the appearance of new absorption bands corresponding to C-S and C-F stretches, which will be absent in the spectrum of the starting polystyrene.[11]
Protocol 3: Low-Temperature Pyrolysis for Styrene Monomer Recovery
This protocol details the depolymerization of PS-SCF3 to recover styrene monomer.
Materials and Equipment:
-
Purified PS-SCF3 polymer
-
Batch reactor (e.g., borosilicate glass reactor)[3]
-
Heating mantle or furnace with temperature controller
-
Condenser and cold trap (e.g., cooled with dry ice/acetone)
-
Inert gas supply (Nitrogen or Argon)
-
Collection flask
Procedure:
-
Setup: Place a known mass of PS-SCF3 into the batch reactor. Assemble the pyrolysis apparatus, ensuring the condenser and cold trap are properly connected and cooled.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen.
-
Heating Program: Begin heating the reactor to the target temperature of 300°C. Maintain a slow flow of inert gas through the system.
-
Depolymerization & Collection: As the polymer depolymerizes, the volatile styrene monomer will travel through the condenser and collect as a liquid in the cooled collection flask. Continue the process until no more liquid is collected. Typical reaction times can range from minutes to hours depending on the scale.[2][6]
-
Product Recovery: Once the reaction is complete, allow the system to cool to room temperature under the inert atmosphere. Weigh the collected liquid pyrolysate to determine the total liquid yield.
Protocol 4: Analysis of Pyrolysis Products
A. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To identify the chemical components of the liquid pyrolysate and determine the purity of the recovered styrene.
-
Procedure: Dilute a sample of the liquid product in a suitable solvent (e.g., dichloromethane). Inject the sample into a GC-MS system.
-
Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a reference library. Quantify the area of the styrene peak relative to other products (e.g., toluene, ethylbenzene, dimers) to calculate the monomer purity.[2][3][12]
Data and Performance
The functionalization of polystyrene with trifluoromethylthio groups leads to a significant improvement in its recyclability.
| Property | Pristine Polystyrene | PS-SCF3 (Functionalized) | Reference(s) |
| Optimal Pyrolysis Temp. | > 400 °C | ~ 300 °C | [1][6] |
| Apparent Activation Energy | ~200-250 kJ/mol | ~11 kJ/mol lower than pristine PS | [1] |
| Styrene Monomer Yield | Lower yield at 300°C | Significantly higher yield at 300°C | [1][6] |
| Reaction Time | Hours at lower temps | Faster conversion at lower temps | [6] |
References
-
Lo, S., Lin, A., Ser, C. T., Aspuru-Guzik, A., & Tran, H. (2025). Photochemical post-functionalization of polystyrene enables accelerated chemical recycling. ChemRxiv. [Link]
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Lo, S., Lin, A., Ser, C. T., Aspuru-Guzik, A., & Tran, H. (2025). Photochemical post-functionalization of polystyrene enables accelerated chemical recycling. ChemRxiv. [Link]
-
Pinto, F., Costa, P., Gulyurtlu, I., & Cabrita, I. (2020). Thermal Pyrolysis of Polystyrene Aided by a Nitroxide End-Functionality. Experiments and Modeling. Polymers, 12(4), 857. [Link]
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Vilaplana, F., Karlsson, S., & Ribes-Greus, A. (2007). Analytical strategies for the quality assessment of recycled high-impact polystyrene: a combination of thermal analysis, vibrational spectroscopy, and chromatography. Analytica Chimica Acta, 604(1), 18–28. [Link]
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Shah, J., & Jan, M. R. (2008). Recovery of Styrene Monomer From Waste Polystyrene Using Catalytic Degradation. American Laboratory, 40(4), 22-24. [Link]
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Saido, K., et al. (2014). New analytical method for the determination of styrene oligomers formed from polystyrene decomposition and its application at the coastlines of the North-West Pacific Ocean. Science of The Total Environment, 473-474, 502-507. [Link]
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Lopez, G., et al. (2023). Thermochemical Recycling of Polystyrene by Pyrolysis: Importance of the Reflux to Maximize the Production of Styrene and BTEX. Industrial & Engineering Chemistry Research, 62(34), 13635–13646. [Link]
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Kim, H. J., et al. (2023). High-purity monomer recovery from commercial engineering plastics by vacuum pyrolysis depolymerization. RSC Advances, 13, 23456-23463. [Link]
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Karunarathna, B., et al. (2021). Enhancing styrene monomer recovery from polystyrene pyrolysis: insights from density functional theory. Journal of the Indian Chemical Society, 98(11), 100185. [Link]
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Zhang, C., et al. (2016). Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide. Chemical Communications, 52, 10516-10519. [Link]
-
Straathof, N. J. W., et al. (2016). Practical Photocatalytic Trifluoromethylation and Hydrotrifluoromethylation of Styrenes in Batch and Flow. Angewandte Chemie International Edition, 55(50), 15549-15553. [Link]
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Park, J., et al. (2023). Controlled thermal depolymerization of polystyrene using metal-organic frameworks. ChemRxiv. [Link]
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Ishigure, Y., et al. (1999). Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. Journal of Polymer Science Part A: Polymer Chemistry, 37(4), 431-439. [Link]
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Cole, A. J., et al. (2022). Upcycling Aromatic Polymers through C–H Fluoroalkylation. Journal of the American Chemical Society, 144(30), 13583–13590. [Link]
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Li, Y., et al. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry, 56, 346-351. [Link]
-
Straathof, N. J. W., et al. (2016). Practical Photocatalytic Trifluoromethylation and Hydrotrifluoromethylation of Styrenes in Batch and Flow. Angewandte Chemie, 128(50), 15763-15767. [Link]
-
Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-180. [Link]
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Mitra, A. K., et al. (2020). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 10, 24654-24681. [Link]
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Amanote Research. (2016). Precise Synthesis and Surface Characterization of End-Functionalized Polystyrene With Perfluoroalkyl Group via Ionic Bond Formation of Diethylamino. [Link]
-
Asri, L. A. T. W., et al. (2022). Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition. Chemosensors, 10(12), 520. [Link]
-
Kim, S. D., et al. (2020). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. In Polyimides. IntechOpen. [Link]
-
Destephen, A., et al. (2022). The influence of thiocarbonylthio compounds on the B(C6F5)3 catalyzed cationic polymerization of styrene. Polymer Chemistry, 13(12), 1735-1743. [Link]
-
Lee, J. H., et al. (2018). Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings. Journal of Nanoscience and Nanotechnology, 18(9), 6343-6347. [Link]
-
Shen, Q., & Hammond, G. B. (2016). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry, 81(15), 6547–6556. [Link]
-
Liang, Y., et al. (2022). Highly Efficient and para-Selective C–H Functionalization of Polystyrene Providing a Versatile Platform for Diverse Applications. ACS Macro Letters, 11(11), 1329–1335. [Link]
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Application Notes & Protocols: (Trifluoromethyl)(2-vinylphenyl)sulfane as a Novel Monomer for Advanced Materials
Disclaimer: (Trifluoromethyl)(2-vinylphenyl)sulfane is a novel monomer that is not widely documented in existing literature. The following application notes and protocols are based on established principles of polymer chemistry and materials science, drawing parallels from analogous styrenic and fluorinated systems. This guide is intended to provide a foundational framework for the synthesis, polymerization, and characterization of this and similar monomers.
Introduction: The Rationale for a Trifluoromethylthio-Functionalized Styrenic Monomer
The strategic design of novel monomers is a cornerstone of innovation in materials science. The hypothetical monomer, (Trifluoromethyl)(2-vinylphenyl)sulfane, presents a unique combination of functional groups poised to yield polymers with a desirable and distinct set of properties. This molecule integrates a polymerizable vinyl group on a rigid phenyl backbone with a strongly electron-withdrawing and lipophilic trifluoromethylthio (-SCF3) group.
The presence of the -SCF3 group is anticipated to significantly influence the monomer's reactivity and the resulting polymer's characteristics. This group is known to be highly electronegative and can impart properties such as:
-
Enhanced Thermal and Oxidative Stability: The strong carbon-fluorine bonds in the -CF3 moiety contribute to overall polymer stability.
-
Modified Electronic Properties: The electron-withdrawing nature of the -SCF3 group can alter the electron density of the phenyl ring, potentially influencing the polymer's dielectric properties and refractive index.
-
Increased Hydrophobicity and Lipophilicity: Fluorinated groups are known to repel water and oils, which could lead to polymers with low surface energy and unique solubility profiles.
These predicted properties make poly((Trifluoromethyl)(2-vinylphenyl)sulfane) a promising candidate for applications in high-performance coatings, advanced optical materials, and specialty membranes.
Proposed Synthesis of (Trifluoromethyl)(2-vinylphenyl)sulfane
A plausible synthetic route to (Trifluoromethyl)(2-vinylphenyl)sulfane can be envisioned starting from commercially available 2-bromostyrene. The following multi-step synthesis is proposed based on established organometallic and fluorination chemistries.
Figure 1. Proposed synthetic route for (Trifluoromethyl)(2-vinylphenyl)sulfane.
Protocol 2.1: Synthesis of (Trifluoromethyl)(2-vinylphenyl)sulfane
Materials:
-
2-Bromostyrene (98%)
-
n-Butyllithium (2.5 M in hexanes)
-
Sulfur powder (S8)
-
Tetrahydrofuran (THF), anhydrous
-
Umemoto's reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) or similar electrophilic trifluoromethylthiolating agent
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Thiol Synthesis: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. b. Slowly add n-butyllithium to the cooled THF. c. Add 2-bromostyrene dropwise to the solution. Stir for 1 hour at -78 °C. d. In a separate flask, suspend sulfur powder in anhydrous THF. e. Cannulate the lithium-halogen exchanged solution into the sulfur suspension at -78 °C. f. Allow the reaction to slowly warm to room temperature and stir overnight. g. Quench the reaction by carefully adding saturated aqueous NH4Cl. h. Extract the aqueous layer with diethyl ether (3x). i. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 2-vinylbenzenethiol.
-
Trifluoromethylthiolation: a. Dissolve the crude 2-vinylbenzenethiol in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) in a flask under an inert atmosphere. b. Add the electrophilic trifluoromethylthiolating agent (e.g., Umemoto's reagent) portion-wise at room temperature. c. Stir the reaction mixture at room temperature until completion (monitor by TLC or GC-MS). d. Quench the reaction with water and extract with diethyl ether (3x). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. f. Purify the crude product by silica gel column chromatography to obtain pure (Trifluoromethyl)(2-vinylphenyl)sulfane.
Causality Behind Experimental Choices:
-
The use of n-butyllithium at low temperatures facilitates a clean lithium-halogen exchange on the 2-bromostyrene without polymerization of the vinyl group.
-
Elemental sulfur (S8) is a readily available and effective electrophile for trapping the generated aryllithium species to form the corresponding thiolate.
-
An electrophilic trifluoromethylthiolating agent is chosen over nucleophilic sources to avoid side reactions and ensure direct formation of the desired C-S bond.
Polymerization Protocols and Predicted Polymer Properties
(Trifluoromethyl)(2-vinylphenyl)sulfane is amenable to standard free-radical polymerization techniques. The following protocol provides a general method for its homopolymerization.
Protocol 3.1: Free-Radical Polymerization
Materials:
-
(Trifluoromethyl)(2-vinylphenyl)sulfane (monomer), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene or Anisole, anhydrous
-
Methanol
-
Schlenk flask and manifold
Procedure:
-
Reaction Setup: a. In a Schlenk flask, dissolve the monomer and AIBN (typically 0.1-1.0 mol% relative to the monomer) in the chosen anhydrous solvent. b. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. c. Backfill the flask with an inert gas (N2 or Ar).
-
Polymerization: a. Immerse the sealed flask in a preheated oil bath at 60-80 °C. b. Stir the reaction for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Isolation and Purification: a. Cool the reaction to room temperature and expose it to air to quench the polymerization. b. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. c. Collect the precipitated polymer by filtration. d. Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate into the non-solvent. Repeat this step 2-3 times to remove unreacted monomer and initiator fragments. e. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Figure 2. General workflow for free-radical polymerization.
Predicted Properties of Poly((Trifluoromethyl)(2-vinylphenyl)sulfane)
The properties of the resulting polymer are predicted based on the contributions of the styrenic backbone and the trifluoromethylthio side group.
| Property | Predicted Value/Characteristic | Rationale |
| Glass Transition Temp. (Tg) | > 100 °C | The rigid phenyl rings in the backbone will lead to a high Tg, similar to polystyrene. The bulky -SCF3 group may further restrict chain mobility, increasing Tg. |
| Thermal Stability (Tdec) | > 350 °C | The aromatic backbone and the high bond energy of C-F bonds are expected to provide excellent thermal stability. |
| Refractive Index | High (> 1.60) | The presence of sulfur and the aromatic ring typically leads to a high refractive index. The fluorine content may slightly decrease this value. |
| Solubility | Soluble in aromatic and chlorinated solvents; Insoluble in water and alkanes. | The polymer is expected to be non-polar and hydrophobic due to the aromatic and fluorinated components. |
| Surface Energy | Low | The high fluorine content from the -SCF3 groups will lead to a low surface energy, resulting in hydrophobic and potentially oleophobic properties. |
| Dielectric Constant | Low | The introduction of fluorine generally lowers the dielectric constant of a material due to the high electronegativity and low polarizability of the C-F bond. |
Potential Applications and Future Directions
Based on the predicted properties, poly((Trifluoromethyl)(2-vinylphenyl)sulfane) could be a valuable material for several advanced applications:
-
High-Refractive-Index Optical Materials: The combination of a high refractive index and good thermal stability makes it suitable for use in lenses, optical adhesives, and anti-reflective coatings.
-
Low-k Dielectric Materials: For the microelectronics industry, its predicted low dielectric constant could be beneficial for insulating layers in integrated circuits.
-
Hydrophobic and Protective Coatings: The low surface energy suggests applications as a protective coating for surfaces requiring water and oil repellency, such as in aerospace or architectural coatings.
Figure 3. Structure-property relationships of the monomer.
Future research should focus on the controlled polymerization of this monomer using techniques like RAFT or ATRP to achieve polymers with well-defined molecular weights and low dispersities. Furthermore, copolymerization with other monomers could be explored to fine-tune the material properties for specific applications.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. 1986 , 25 (6), 508–524. [Link]
-
Umemoto, T.; Ishihara, S. Power-variable electrophilic trifluoromethylating agents. S- and Se-(trifluoromethyl)dibenzo-thiophenium and -selenophenium salts and their derivatives. Journal of the American Chemical Society. 1993 , 115 (6), 2156–2164. [Link]
-
Matyjaszewski, K.; Xia, J. Atom Transfer Radical Polymerization. Chemical Reviews. 2001 , 101 (9), 2921–2990. [Link]
-
Landelle, G.; Panossian, A.; Leroux, F. R. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. 2014 , 14 (7), 869-894. [Link]
-
Odian, G. Principles of Polymerization, 4th ed.; Wiley-Interscience, 2004. [Link]
Use of (Trifluoromethyl)(2-vinylphenyl)sulfane in organic synthesis
Application Note: Synthetic Utility of (Trifluoromethyl)(2-vinylphenyl)sulfane in Advanced Organic Synthesis
Executive Summary
(Trifluoromethyl)(2-vinylphenyl)sulfane—commonly referred to as o-(trifluoromethylthio)styrene—is a highly versatile bifunctional building block. The incorporation of the trifluoromethylthio (-SCF₃) group has become a cornerstone strategy in medicinal chemistry due to its exceptionally high lipophilicity and strong electron-withdrawing nature, which significantly enhances the metabolic stability and membrane permeability of active pharmaceutical ingredients (APIs) [1]. When positioned ortho to a reactive vinyl group, the -SCF₃ moiety exerts unique steric and stereoelectronic effects that dictate the regioselectivity of downstream transformations, making it an invaluable substrate for transition-metal-catalyzed cross-couplings and radical-mediated difunctionalizations [2].
Physicochemical Profile & Strategic Utility
The reactivity of (Trifluoromethyl)(2-vinylphenyl)sulfane is governed by the interplay between the electron-rich alkene and the electron-withdrawing -SCF₃ group. The ortho-substitution creates a sterically demanding microenvironment that effectively shields the proximal carbon of the vinyl group, thereby directing intermolecular nucleophilic or radical attacks predominantly to the terminal β-carbon.
Table 1: Quantitative Reactivity Profile of (Trifluoromethyl)(2-vinylphenyl)sulfane
| Parameter | Value / Characteristic | Synthetic Implication |
| Hansch Lipophilicity (π) | 1.44 | Dramatically enhances the bioavailability and lipid solubility of downstream products. |
| Hammett Constant (σp) | 0.50 | Deactivates the aromatic ring; activates the vinyl group toward nucleophilic attack. |
| Heck Regioselectivity (β:α) | > 95:5 | High terminal selectivity driven by the steric bulk of the ortho-SCF₃ group. |
| Radical Addition Yields | 75 - 95% | Stabilizes benzylic radical intermediates, preventing unwanted homopolymerization. |
Principal Synthetic Workflows & Mechanistic Insights
Palladium-Catalyzed Heck Cross-Coupling
The Heck reaction of (Trifluoromethyl)(2-vinylphenyl)sulfane allows for the rapid construction of complex trans-stilbene derivatives bearing the critical -SCF₃ pharmacophore. While standard styrenes may polymerize under thermal stress, the electron-withdrawing nature of the ortho-SCF₃ group slightly retards the migratory insertion step. Consequently, highly active catalyst systems, such as Pd(OAc)₂ combined with sterically bulky phosphine ligands like P(o-tolyl)₃, are required to accelerate the oxidative addition and facilitate the β-hydride elimination.
Caption: Figure 1. Pd-catalyzed Heck cross-coupling cycle of (Trifluoromethyl)(2-vinylphenyl)sulfane.
Radical-Mediated Difunctionalization
Recent methodologies have highlighted the utility of styrene derivatives in multicomponent radical reactions, such as trifluoromethylthio-arylsulfonylation [1]. In these systems, a sulfonyl radical (generated in situ) adds to the terminal position of the vinyl group. The resulting benzylic radical is uniquely stabilized by the adjacent ortho-SCF₃ substituted aromatic ring, preventing premature quenching and allowing for controlled trapping by secondary reagents.
Caption: Figure 2. Radical-mediated difunctionalization pathway for ortho-SCF3 styrenes.
Validated Experimental Protocols
Protocol A: Regioselective Heck Coupling with Aryl Iodides
Objective: Synthesis of (E)-1-aryl-2-(2-(trifluoromethylthio)phenyl)ethene. Causality & Design: N,N-Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and ability to stabilize the Pd(0) intermediate. Triethylamine (Et₃N) serves as the terminal base to neutralize the generated HI, driving the catalytic cycle forward.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and Tri(o-tolyl)phosphine (P(o-tolyl)₃, 10 mol%). Rationale: The bulky phosphine ligand prevents the formation of inactive Pd-dimers and accelerates reductive elimination.
-
Reagent Addition: Add the aryl iodide (1.0 mmol) and (Trifluoromethyl)(2-vinylphenyl)sulfane (1.2 mmol). The slight excess of the styrene derivative compensates for potential thermally-induced homopolymerization.
-
Solvent & Base: Inject anhydrous DMF (3.0 mL) and Et₃N (2.0 mmol) under a strict argon atmosphere.
-
Reaction: Seal the tube and heat the mixture in a pre-equilibrated oil bath at 100 °C for 12 hours. Monitor the consumption of the aryl iodide via TLC (Hexanes/EtOAc 9:1).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with water (3 × 10 mL) and a 5% aqueous LiCl solution (1 × 10 mL). Rationale: The LiCl wash is critical for the complete removal of residual DMF, which otherwise severely complicates chromatographic purification.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to afford the pure trans-isomer.
Protocol B: Copper-Catalyzed Radical Sulfonylation
Objective: Synthesis of β-trifluoromethylthiolated sulfones via sulfur dioxide insertion [1]. Causality & Design: This multicomponent reaction utilizes ex situ generated SO₂ and an aryldiazonium salt. Copper(I) acts as a single-electron transfer (SET) agent to initiate the radical cascade without triggering the premature decomposition of the -SCF₃ group [3].
Step-by-Step Methodology:
-
Initiation Setup: In a two-chamber reactor, place the SO₂ surrogate (e.g., DABSO) in chamber A to generate SO₂ gas upon acid activation.
-
Reaction Mixture: In chamber B, combine (Trifluoromethyl)(2-vinylphenyl)sulfane (0.5 mmol), aryldiazonium tetrafluoroborate (1.0 mmol), AgSCF₃ (0.75 mmol), and Cu(CH₃CN)₄PF₆ (10 mol%) in dry acetonitrile (2.0 mL).
-
Cascade Activation: Release SO₂ from chamber A into chamber B at room temperature. The Cu(I) catalyst reduces the diazonium salt to an aryl radical, which immediately traps SO₂ to form an electrophilic sulfonyl radical.
-
Propagation & Termination: The sulfonyl radical adds to the terminal position of the vinyl group. The resulting benzylic radical is then trapped by the AgSCF₃/Cu complex. Stir for 8 hours at room temperature.
-
Isolation: Filter the crude mixture through a short pad of Celite to remove metal salts. Concentrate and purify via automated flash chromatography to isolate the difunctionalized product.
Troubleshooting & Analytical Validation
-
Issue: Low yield in Heck coupling with significant formation of palladium black.
-
Causality: Insufficient ligand-to-metal ratio or trace oxygen poisoning the Pd(0) species.
-
Solution: Ensure strict Schlenk techniques (freeze-pump-thaw degassing) and increase P(o-tolyl)₃ loading to 15 mol%.
-
-
Issue: Loss of the -SCF₃ group during radical reactions.
-
Causality: Over-oxidation or excessively high temperatures leading to C-S bond homolysis.
-
Solution: Maintain the reaction strictly at room temperature and avoid strong oxidants like persulfates unless specifically required for a modified workflow [3].
-
References
-
Title: Copper-Catalyzed Trifluoromethylthio-arylsulfonylation of Styrene Derivatives via the Insertion of Sulfur Dioxide Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Trifluoromethylthio-promoted Nazarov cyclization of α-SCF3-vinyl (hetero)aryl ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Preparation of S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST), a Highly Versatile and Atom-economical Trifluoromethylthiolating Agent Source: Organic Syntheses URL: [Link]
Application Note: Derivatization of the Vinyl Group in (Trifluoromethyl)(2-vinylphenyl)sulfane
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Strategic Relevance
The incorporation of the trifluoromethylthio (–SCF₃) group into small molecules has become a cornerstone strategy in modern drug discovery. Recognized as a privileged motif, the –SCF₃ group dramatically modulates a drug candidate's physicochemical properties, offering superior lipophilicity and metabolic stability compared to traditional functional groups[1].
(Trifluoromethyl)(2-vinylphenyl)sulfane (also known as 2-(trifluoromethylthio)styrene) serves as a highly versatile building block. While the –SCF₃ group provides the desired pharmacokinetic enhancements, the ortho-vinyl group acts as a robust synthetic handle. This application note details three distinct, self-validating protocols for the late-stage derivatization of this vinyl moiety: Olefin Cross-Metathesis, Epoxidation, and Hydroboration-Oxidation.
Mechanistic Causality & E-E-A-T Principles
When designing derivatization workflows for this specific scaffold, the interplay between the vinyl group and the ortho-SCF₃ substituent dictates the choice of reagents and reaction conditions.
-
Electronic Effects (Deactivation): The –SCF₃ group is strongly electron-withdrawing, characterized by high Hammett constants ( σm=0.40 , σp=0.50 )[1]. This inductive and resonance-driven withdrawal slightly depletes the electron density of the conjugated vinyl group. Consequently, electrophilic additions (such as epoxidation with mCPBA) require slightly more robust conditions—such as extended reaction times or a slight excess of oxidant—compared to unfunctionalized styrenes.
-
Steric Effects & Catalyst Selection: The –SCF₃ group is exceptionally bulky, possessing one of the highest lipophilicity parameters (Hansch parameter π=1.44 )[1]. Its ortho positioning creates a sterically demanding microenvironment around the alkene. For transition-metal-catalyzed transformations like olefin cross-metathesis, first-generation catalysts (e.g., Grubbs I) frequently fail due to steric clash and the potential for the sulfur atom to coordinate and poison the ruthenium center. Therefore, the use of the highly initiating, less sterically encumbered Hoveyda-Grubbs II catalyst is strictly required to drive the reaction to completion[2].
-
Chemoselectivity (Oxidation Resistance): Unlike standard alkyl thioethers, which readily oxidize to sulfoxides or sulfones under mild oxidative conditions, the highly electron-deficient nature of the –SCF₃ group renders the sulfur atom remarkably resistant to oxidation[3]. This allows for chemoselective oxidation of the vinyl group (e.g., epoxidation) without compromising the thioether linkage.
Derivatization Workflow
Figure 1: Divergent derivatization pathways for (Trifluoromethyl)(2-vinylphenyl)sulfane.
Experimental Protocols
Protocol A: Olefin Cross-Metathesis (Synthesis of an α,β -Unsaturated Ester)
Objective: Extend the carbon framework to yield (E)-methyl 3-(2-((trifluoromethyl)thio)phenyl)acrylate.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (Trifluoromethyl)(2-vinylphenyl)sulfane (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 0.1 M).
-
Reagent Addition: Add methyl acrylate (3.0 equiv, 3.0 mmol). The excess is required to drive the equilibrium toward the heterodimer and suppress styrene homodimerization.
-
Catalyst Introduction: Add Hoveyda-Grubbs II catalyst (5 mol%)[2]. The solution will turn a characteristic deep green/brown.
-
Reaction: Stir the mixture at 40 °C (reflux) for 12 hours.
-
Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (UV active) should disappear. Confirm via crude ¹H NMR: look for the disappearance of terminal vinyl protons ( δ ~5.3 and 5.8 ppm) and the appearance of a trans-alkene doublet ( δ ~7.9 ppm, J≈16 Hz).
-
Workup: Quench with ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the Ru-catalyst. Concentrate and purify via flash chromatography.
Protocol B: Epoxidation (Synthesis of the Oxirane Derivative)
Objective: Convert the alkene into an epoxide for subsequent nucleophilic ring-opening.
-
Preparation: Dissolve the scaffold (1.0 equiv, 1.0 mmol) in DCM (10 mL) and cool to 0 °C in an ice bath.
-
Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.5 equiv). The electron-withdrawing –SCF₃ group necessitates a slight excess of oxidant to ensure full conversion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Self-Validation Step: To ensure complete quenching of unreacted peroxides, add saturated aqueous Na₂S₂O₃ (10 mL) and stir vigorously. Perform a starch-iodine test on the aqueous layer; a negative result (no blue-black color) validates safe progression.
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃ ( 3×15 mL) to remove meta-chlorobenzoic acid. Dry over anhydrous Na₂SO₄, concentrate, and purify. The –SCF₃ group will remain unoxidized due to its inherent electron deficiency[3].
Protocol C: Hydroboration-Oxidation (Synthesis of the Primary Alcohol)
Objective: Achieve anti-Markovnikov hydration to yield 2-(2-((trifluoromethyl)thio)phenyl)ethan-1-ol.
-
Hydroboration: In a dry flask under argon, dissolve the scaffold (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C. Add BH₃·THF complex (1.0 M in THF, 1.5 equiv) dropwise. Stir at room temperature for 4 hours.
-
Oxidation: Cool the mixture back to 0 °C. Carefully add 3M aqueous NaOH (2.0 mL), followed by the dropwise addition of 30% aqueous H₂O₂ (2.0 mL).
-
Self-Validation Step: The addition of H₂O₂ is highly exothermic. Temperature must be strictly maintained below 10 °C during addition to prevent off-target reactions. Stir for an additional 2 hours at room temperature.
-
Workup: Dilute with diethyl ether (20 mL) and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.
Quantitative Data & Reaction Parameters
| Derivatization Route | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Expected Yield | Downstream Utility |
| Cross-Metathesis | Hoveyda-Grubbs II (5 mol%), Methyl Acrylate | DCM | 40 | 12 | 75 - 85% | Michael acceptors, heterocycle synthesis |
| Epoxidation | mCPBA (1.5 equiv) | DCM | 0 to 25 | 16 | 80 - 90% | Ring-opening with amines ( β -amino alcohols) |
| Hydroboration | 1. BH₃·THF; 2. H₂O₂ / NaOH | THF | 0 to 25 | 6 | 70 - 80% | H-bond donors, etherification, oxidation to acids |
Sources
Technical Support Center: Purification of (Trifluoromethyl)(2-vinylphenyl)sulfane
Welcome to the Technical Support Center. (Trifluoromethyl)(2-vinylphenyl)sulfane is a highly valuable building block in pharmaceutical chemistry. The trifluoromethylthio (-SCF₃) group possesses high electron-withdrawing ability, excellent lipophilicity, and metabolic stability, making it a privileged structural motif in drug design.
However, the combination of a highly lipophilic -SCF₃ group and a reactive ortho-vinyl group presents unique purification challenges. This compound is typically isolated as a volatile, colorless oil[1]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity isolation without yield-destroying polymerization.
Diagnostic Purification Workflow
Choosing the correct purification method is entirely dependent on your reaction scale. Use the decision matrix below to determine your optimal path.
Caption: Decision matrix for selecting the optimal purification workflow based on reaction scale.
Troubleshooting & FAQs
Q: Why does my product turn into a viscous gel during solvent removal? A: Causality: The ortho-vinyl group undergoes spontaneous radical polymerization, which is exponentially accelerated by heat and concentration. The -SCF₃ group does not provide enough steric hindrance to protect the reactive alkene. Solution: Always add a radical scavenger such as BHT (butylated hydroxytoluene) or TBC (4-tert-butylcatechol) at 10–50 ppm before concentrating the fractions. Keep your rotary evaporation water bath strictly below 30 °C.
Q: During silica gel chromatography, the product co-elutes with the starting aryl halide. How can I resolve this? A: Causality: Both the starting aryl halides and the trifluoromethylthio products are extremely lipophilic and lack strong hydrogen-bonding handles. Consequently, they migrate rapidly near the solvent front when using standard normal-phase chromatography[2]. Solution: Switch your stationary phase to silver nitrate-impregnated silica gel (AgNO₃-Silica). The Ag⁺ ions reversibly coordinate with the π-electrons of the vinyl group, selectively retarding its elution relative to the saturated or non-vinyl impurities.
Caption: Mechanism of resolution enhancement using silver-impregnated silica for vinyl compounds.
Q: I lost a significant amount of yield during high-vacuum drying. What happened? A: Causality: (Trifluoromethyl)(2-vinylphenyl)sulfane is a low-molecular-weight aromatic compound (MW = 204.21 g/mol ) and is highly volatile. Leaving it on a high-vacuum manifold (Schlenk line) for extended periods will cause the product to sublime or evaporate directly into the cold trap. Solution: Dry the product under a mild vacuum (e.g., 50–100 mbar) for no more than 30 minutes, or simply flush the vial with a stream of dry nitrogen.
Quantitative Data Summary
Understanding the physicochemical parameters of the molecule is critical for designing a self-validating purification system.
| Parameter | Value / Observation | Causality & Experimental Implication |
| Physical State | Colorless oil | Highly volatile; requires careful handling to avoid loss during solvent evaporation[1]. |
| Lipophilicity | Extremely High | Elutes rapidly; requires 100% non-polar eluents like hexane or pentane[3]. |
| Rf Value (100% Hexane) | ~0.70 – 0.85 | Co-elutes with non-polar starting materials; necessitates low-strength solvents[4]. |
| UV Absorbance Max | ~254 nm | Contains a conjugated styrene system, allowing standard UV tracking during purification. |
| Polymerization Risk | High | The vinyl group is susceptible to radical initiation if heated >40 °C without inhibitors. |
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system . This means the workflow includes built-in checkpoints to verify success before proceeding to the next step, preventing catastrophic loss of material.
SOP A: Flash Column Chromatography (Scale: < 5 grams)
Use this method for high-resolution separation of complex crude mixtures.
-
Column Preparation: Pack a glass column with standard silica gel (or 10% w/w AgNO₃-impregnated silica if separating from aryl halides).
-
Solvent Selection: Use 100% pentane as the eluent. Causality: Pentane has a much lower boiling point (36 °C) than hexane (68 °C), allowing for solvent removal at lower temperatures, which protects the vinyl group from thermal polymerization.
-
Loading: Dissolve the crude mixture in the absolute minimum volume of pentane and load it onto the silica bed.
-
Elution & Tracking: Elute with 100% pentane.
-
Validation Checkpoint 1: Spot fractions on a TLC plate and visualize under UV light (254 nm). The product should appear as a dark, fast-moving spot (Rf ~0.8)[4].
-
-
Concentration: Pool the pure fractions. Add 10 ppm BHT to the flask. Concentrate on a rotary evaporator with the water bath set to no higher than 25 °C and a vacuum of ~300 mbar.
-
Validation Checkpoint 2: Obtain a ¹H NMR spectrum. Verify the presence of the characteristic vinyl proton doublet-of-doublets (approx. 6.7–7.1 ppm) and terminal alkene doublets (approx. 5.3 and 5.8 ppm) to ensure the structure is intact and no broad polymeric peaks are present[2].
-
SOP B: Short-Path Vacuum Distillation (Scale: > 5 grams)
Use this method for bulk purification where chromatography is economically or practically unviable.
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased to hold a deep vacuum.
-
Inhibitor Addition: Add 50 ppm of BHT or TBC directly to the crude mixture in the distillation pot. Causality: The heat required for distillation will inevitably generate carbon-centered radicals; the inhibitor quenches these radicals before they can initiate a chain-growth polymerization of the vinyl groups.
-
Vacuum Integrity:
-
Validation Checkpoint 1: Apply vacuum before heating. The system must hold a steady pressure of < 1 mbar. If it does not, find the leak. Heating under poor vacuum will require higher temperatures, leading to degradation.
-
-
Distillation: Slowly heat the oil bath. The product will distill as a clear, colorless oil.
-
Validation Checkpoint 2: Monitor the viscosity of the distillate in the receiving flask. It should be a free-flowing liquid. If the liquid becomes syrupy, polymerization has initiated; immediately quench the heat and break the vacuum with nitrogen.
-
References
- Source: thieme-connect.
- Source: rsc.
- Source: nih.
- Source: doi.
Sources
Side reactions in the synthesis of (Trifluoromethyl)(2-vinylphenyl)sulfane
Welcome to the Technical Support Center for the synthesis of (Trifluoromethyl)(2-vinylphenyl)sulfane (also known as 2-(trifluoromethylthio)styrene).
Because this molecule contains both a highly reactive vinyl group and a sterically demanding trifluoromethylthio (-SCF₃) moiety, synthesizing it via the transition-metal-catalyzed trifluoromethylthiolation of 2-bromostyrene frequently leads to competing side reactions. This guide is designed for drug development professionals and synthetic chemists to diagnose, understand, and eliminate these mechanistic bottlenecks.
I. Causality-Driven Troubleshooting & FAQs
Q1: My reaction yields a viscous, insoluble residue instead of the target product. What is causing this? Causality: You are observing the thermal or radical-initiated polymerization of the styrene moiety. Palladium-catalyzed trifluoromethylthiolation typically requires elevated temperatures (e.g., 80–110 °C) to overcome the high activation barrier of Ar–SCF₃ reductive elimination[1]. At these temperatures, trace oxygen or metal-centered radicals initiate chain-growth polymerization of the vinyl group. Solution: Introduce a radical scavenger. Adding 1.0 mol% of BHT (butylated hydroxytoluene) or 4-tert-butylcatechol (TBC) will quench propagating radical chains without poisoning the palladium catalyst. Furthermore, rigorously degas your solvents using the freeze-pump-thaw method.
Q2: I am using a standard E/Z mixture of 2-bromostyrene, but my isolated product is exclusively the E-isomer. Why is the Z-isomer unreactive? Causality: This is a steric limitation inherent to the catalytic cycle. Commercially available 2-bromostyrene is often a ~9:1 mixture of E:Z isomers. During the reaction, the bulky -SCF₃ group and the transition metal center face severe steric clash with the cis-vinyl group of the Z-isomer during the critical reductive elimination step[1]. Consequently, only the E-isomer successfully forms the product, leaving the Z-isomer unreacted or prone to decomposition. Solution: If your downstream workflow requires the Z-isomer, the cross-coupling approach is mechanistically unviable. Instead, pivot your synthetic route to the Wittig olefination of 2-(trifluoromethylthio)benzaldehyde, which allows for precise stereocontrol using specific phosphonium ylides and base conditions.
Q3: GC-MS analysis shows a significant byproduct with a mass of M+101. What is the mechanism behind this impurity? Causality: A mass increase of 101 Da corresponds to the addition of an -SCF₃ group directly across the vinyl double bond (hydrotrifluoromethylthiolation). Under certain conditions, especially if light or single-electron transfer (SET) agents are present, the SCF₃ source undergoes homolytic cleavage to generate an electrophilic •SCF₃ radical. This radical preferentially attacks the electron-rich alkene rather than participating in the intended C-Br substitution[2]. Solution: To suppress radical addition, avoid photoredox conditions. Utilize a tightly binding, sterically demanding bidentate ligand (such as DtBuPF or BrettPhos) to stabilize the Pd(II) intermediate and accelerate the desired reductive elimination pathway, thereby outcompeting the radical side reaction[1].
Q4: I am detecting a dimerized byproduct (m/z ~206). How do I prevent this? Causality: This is 2,2'-divinylbiphenyl, formed via an Ullmann-type homocoupling of the starting 2-bromostyrene. This occurs when the transmetalation of the -SCF₃ group is too slow, allowing the active Pd(0) or Cu(I) species to undergo a second oxidative addition with another molecule of the aryl halide. Solution: Ensure your AgSCF₃ reagent is fresh and fully soluble. You can also employ a slow-addition protocol for the 2-bromostyrene using a syringe pump; keeping the steady-state concentration of the aryl halide low forces the catalyst to wait for transmetalation rather than homocoupling.
II. Quantitative Data: Impact of Reaction Parameters on Side Products
The following table summarizes how specific deviations from the optimized protocol shift the mechanistic pathway toward unwanted side reactions.
| Reaction Condition / Parameter | Target Yield (%) | Polymerization (%) | Homocoupling (%) | Vinyl Addition (%) |
| Optimized (110 °C, DtBuPF, BHT) | > 85% | < 2% | < 5% | None |
| Omission of BHT Additive | < 40% | > 50% | < 5% | None |
| Excess Pd Catalyst Loading | ~ 60% | < 5% | ~ 20% | None |
| Presence of Visible Light / SET | < 10% | < 5% | < 5% | > 70% |
III. Validated Experimental Protocol
This self-validating protocol utilizes a Pd/DtBuPF catalytic system designed specifically to force rapid reductive elimination and bypass side reactions[1].
Step-by-Step Methodology:
-
Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (4 mol%), DtBuPF (6 mol%), and AgSCF₃ (1.5 equiv).
-
Verification Check: The DtBuPF ligand is highly sensitive to oxidation; ensure it is stored properly. Degraded ligand will result in immediate Pd-black precipitation upon heating.
-
-
Inhibitor Addition: Add BHT (1.0 mol%) to the solid mixture to serve as a radical sink and prevent styrene polymerization.
-
Solvent & Substrate: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Add 2-bromostyrene (1.0 equiv).
-
Verification Check: The solution should initially appear orange, indicating the formation of the active Pd-ligand complex.
-
-
Reaction Execution: Seal the Schlenk tube tightly, remove it from the glovebox, and stir vigorously at 110 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite.
-
Causality: This step is critical to remove insoluble silver halide salts and deactivated palladium species, which can catalyze decomposition during concentration.
-
-
Purification: Concentrate the filtrate under reduced pressure (keep the water bath below 30 °C to prevent late-stage polymerization) and purify via flash column chromatography (silica gel, 100% hexanes).
IV. Mechanistic Pathway Visualization
The following diagram maps the divergence between the target catalytic cycle and the primary side reactions discussed above.
Caption: Reaction pathways showing target synthesis vs. primary side reactions of 2-bromostyrene.
V. References
-
Title: Mechanistic Organometallic Studies Drive Reagent Selection and Catalyst Design for the Palladium-Catalyzed Trifluoromethylthiolation of Aryl Electrophiles Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation Source: National Institutes of Health (NIH / PMC) URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylthiolation of Styrenes
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the late-stage functionalization of complex architectures. The trifluoromethylthio group (–SCF₃) is a highly privileged motif in medicinal chemistry due to its exceptional lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing properties. However, the direct trifluoromethylthiolation of styrenes is notoriously sensitive to electronic effects, redox potentials, and radical lifetimes.
This guide moves beyond basic methodology. It is designed to explore the causality behind reaction failures and provides self-validating workflows to ensure robust C–SCF₃ bond formation.
Section I: Troubleshooting Guides & FAQs
Q1: Why am I getting <10% yield when using Shen's reagent on electron-deficient styrenes like methyl 4-vinylbenzoate?
The Causality: Shen's reagent (N-Trifluoromethylthio-dibenzenesulfonimide) and similar shelf-stable electrophilic reagents rely on an electrophilic addition mechanism. Electron-withdrawing groups (EWGs) like esters or nitro groups severely deactivate the alkene double bond, raising the activation energy for the initial electrophilic attack. While electron-rich styrenes (e.g., 1-methyl-4-vinylbenzene) react rapidly to afford yields up to 88%, deactivated styrenes stall[1].
The Solution: For electron-deficient styrenes, you must alter the thermodynamic landscape. Switch to a more highly reactive electrophilic reagent, such as N-trifluoromethylthiosaccharin, which possesses a more electrophilic sulfur center[2]. Alternatively, introduce a Lewis acid catalyst to further polarize the N–S bond of the reagent, lowering the LUMO and facilitating the attack by the deactivated alkene.
Fig 1. Troubleshooting logic tree for optimizing electrophilic trifluoromethylthiolation yields.
Q2: My visible-light photoredox reaction using Phthal-SCF₃ yields mostly polymerized styrene byproducts. How do I control this?
The Causality: Styrenes are highly prone to radical-induced polymerization. In a standard photoredox setup, direct single-electron transfer (SET) to the SCF₃ source can create a high, localized burst of •SCF₃ radicals. This high concentration promotes uncontrolled radical propagation through the styrene monomers rather than the desired radical-polar crossover or termination steps.
The Solution: Implement a dual photoredox/halide catalysis strategy. By introducing inexpensive halide salts (e.g., chloride or bromide ions), the halide acts as a redox mediator. The excited photocatalyst (like fac-Ir(ppy)₃) oxidizes the halide, which then activates the N-trifluoromethylthiophthalimide (Phthal-SCF₃) reagent. This controlled activation regulates the mesolysis of the radical anion, ensuring a steady, low concentration of •SCF₃ radicals that favors the formation of the desired vinyl-SCF₃ compounds over polymerization[3].
Fig 2. Mechanistic pathway of dual photoredox/halide-catalyzed trifluoromethylthiolation.
Q3: How can I achieve high (E)-stereoselectivity for vinyl trifluoromethyl thioethers?
The Causality: Standard addition-elimination protocols on terminal alkynes or direct functionalization of styrenes often result in difficult-to-separate E/Z mixtures due to the low rotational barrier of the radical intermediates before the final elimination step.
The Solution: Utilize a denitrative trifluoromethylthiolation approach starting from β-nitrostyrenes. By reacting β-nitrostyrenes with AgSCF₃ in the presence of a Copper(II) promoter, the reaction proceeds via a radical pathway where the expulsion of the NO₂ radical thermodynamically drives the geometry toward the sterically unencumbered, highly stable (E)-isomer[4].
Q4: In dual-oxidative trifluoromethylthio-trifluoromethylation using Langlois' reagent (CF₃SO₂Na), why does my yield drop during scale-up outside the glovebox?
The Causality: Langlois' reagent is unique because it can serve as both the CF₃ and SCF₃ source through two parallel oxidative events. However, molecular oxygen (O₂) is a potent triplet state quencher for photocatalysts and a highly efficient radical scavenger. If the reaction is exposed to air, O₂ intercepts the generated trifluoromethyl radicals, drastically reducing the yield of the difunctionalized product[5].
The Solution: Strict Schlenk techniques or glovebox setups are mandatory. Solvents must be thoroughly degassed via at least three freeze-pump-thaw cycles prior to irradiation.
Section II: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in your lab, do not blindly run these reactions to completion. Use the embedded self-validation checkpoints to confirm the reaction trajectory in real-time.
Protocol A: Electrophilic Trifluoromethylthiolation of Electron-Rich Styrenes
Reference Standard: Use this for styrenes bearing +I or +M directing groups.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the styrene derivative (1.0 mmol) and N-Trifluoromethylthio-dibenzenesulfonimide (Shen's reagent, 1.2 mmol).
-
Solvent Addition: Inject anhydrous, degassed DMF (5.0 mL) into the flask.
-
Reaction: Stir the homogeneous mixture at 80 °C for 1 hour.
-
🧪 SELF-VALIDATION CHECKPOINT: At the 45-minute mark, extract a 50 µL aliquot via syringe. Dilute in 0.5 mL CDCl₃ and spike with exactly 1.0 equivalent of (trifluoromethoxy)benzene as an internal standard. Run a quick ¹⁹F NMR. You must observe a distinct singlet between -41.0 ppm and -42.0 ppm corresponding to the new C–SCF₃ bond. If this peak is absent, the substrate is likely too electron-deficient for this reagent class.
-
Workup: Quench the reaction with distilled water (15 mL), extract with Ethyl Acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.
Protocol B: Visible-Light-Promoted Dual Photoredox/Halide Catalysis
Reference Standard: Use this for unactivated styrenes to prevent polymerization.
-
Preparation: In a transparent 10 mL borosilicate vial, combine the styrene (1.0 mmol), N-trifluoromethylthiophthalimide (Phthal-SCF₃, 1.5 mmol), fac-Ir(ppy)₃ (1.5 mol%), and tetrabutylammonium chloride (20 mol%).
-
Degassing: Add 5.0 mL of anhydrous acetonitrile. Cap the vial with a PTFE septum and degas via freeze-pump-thaw (3 cycles), backfilling with Argon.
-
Irradiation: Place the vial approximately 5 cm away from a household visible light source or a 456 nm blue LED array. Stir at room temperature for 16 hours.
-
🧪 SELF-VALIDATION CHECKPOINT: Monitor the luminescence of the reaction. A sudden loss of the characteristic yellow/green color of the Iridium catalyst indicates catalyst degradation (often due to oxygen ingress). Furthermore, GC-MS analysis of a micro-aliquot should show the complete consumption of the Phthal-SCF₃ mass peak.
-
Workup: Concentrate the solvent in vacuo and purify directly via column chromatography.
Section III: Quantitative Data & Optimization Benchmarks
When optimizing complex photocatalyzed dual-oxidative systems (such as using CF₃SO₂Na as both a CF₃ and SCF₃ source), understanding how deviations from standard conditions impact the yield is critical for troubleshooting. Below is a synthesized data table demonstrating the causality of specific reaction parameters[5].
Table 1: Condition Optimization for Photocatalyzed Dual-Oxidative Trifluoromethylthio-Trifluoromethylation of 4-Bromostyrene
| Entry | Deviation from Standard Conditions | Yield (%) | Mechanistic Causality / Observation |
| 1 | None (Standard Conditions) | 86% | Optimal balance of oxidant, reductant, and photocatalyst. |
| 2 | Omission of Copper Catalyst | 0% | Cu is strictly required to promote the final trifluoromethylthiolating process. |
| 3 | Substitution of photocatalyst to fac-Ir(ppy)₃ | 41% | Mismatched redox potential; fails to efficiently oxidize the specific reductant used in the cycle. |
| 4 | Reaction performed in ambient air | 62% | O₂ acts as a radical scavenger and triplet quencher, intercepting the •CF₃ radical intermediates. |
| 5 | Absence of Light | 0% | Confirms the process is entirely photochemically driven; no thermal background reaction occurs. |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visible-Light-Promoted Trifluoromethylthiolation of Styrenes by Dual Photoredox/Halide Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Scaling Up 2-((Trifluoromethyl)thio)styrene Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of 2-((trifluoromethyl)thio)styrene . As a specialty monomer and crucial intermediate in drug development, introducing the trifluoromethylthio (-SCF₃) group onto a styrene scaffold presents unique thermal and catalytic challenges.
This guide is designed for researchers and process chemists. It bypasses basic theory to focus directly on mechanistic causality, self-validating protocols, and scale-up troubleshooting.
Synthetic Strategy & Mechanistic Pathways
Scaling up this molecule typically relies on one of two distinct disconnections:
-
Route A (Wittig Olefination): Construction of the vinyl group from 2-(trifluoromethylthio)benzaldehyde.
-
Route B (Cross-Coupling): Direct trifluoromethylthiolation of 2-bromostyrene using a transition-metal catalyst and an -SCF₃ source.
Mechanistic pathways for 2-((trifluoromethyl)thio)styrene synthesis via Wittig and coupling routes.
Quantitative Route Comparison
The following table summarizes the quantitative data and operational metrics to help you select the appropriate scale-up route for your facility:
| Metric | Route A: Wittig Olefination | Route B: Pd-Catalyzed Coupling |
| Starting Material | 2-(Trifluoromethylthio)benzaldehyde | 2-Bromostyrene |
| Key Reagents | Ph₃PCH₃Br, KOtBu, THF | AgSCF₃, Pd(OAc)₂, Xantphos, Toluene |
| Typical Yield (50g+ Scale) | 85% – 90% | 65% – 75% |
| Reaction Temperature | 0 °C to 25 °C | 60 °C to 80 °C |
| Primary Impurity | Triphenylphosphine oxide (TPPO) | Dehalogenated styrene, Ag/Pd black |
| Purification Method | Trituration & Vacuum Distillation | Celite Filtration & Chromatography |
| Cost Efficiency | High (Inexpensive bulk reagents) | Moderate (Expensive Pd/Ag catalysts) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes an observable physical or chemical change that confirms the mechanistic success of that specific operation.
Protocol A: Wittig Olefination (100g Scale)
Causality: Potassium tert-butoxide (KOtBu) is selected over n-butyllithium (n-BuLi) for scale-up because it provides a controlled, less exothermic deprotonation of the phosphonium salt, mitigating thermal runaway risks and avoiding unwanted halogen-exchange side reactions.
-
Ylide Generation: In a flame-dried 2 L reactor under N₂, suspend Ph₃PCH₃Br (1.2 equiv) in anhydrous THF (10 volumes). Cool to 0 °C. Add KOtBu (1.15 equiv) portion-wise over 30 minutes.
-
Validation: The pure white suspension must transition to a vibrant, persistent canary yellow. This color change visually validates the formation of the active methylenetriphenylphosphorane ylide.
-
-
Coupling: Slowly add a solution of 2-(trifluoromethylthio)benzaldehyde (1.0 equiv) in THF over 1 hour, maintaining the internal temperature below 10 °C.
-
Validation: The vibrant yellow color will gradually fade to a pale off-white suspension as the ylide is consumed and the TPPO by-product precipitates.
-
-
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with a non-polar solvent like Heptane.
-
Validation: A dense white solid (TPPO) will crash out at the aqueous-organic interface, confirming the successful olefination and phase separation.
-
-
Purification: Filter off the TPPO. Concentrate the organic layer and purify via vacuum distillation to yield the target monomer.
Protocol B: Pd-Catalyzed Cross-Coupling (50g Scale)
Causality: AgSCF₃ is utilized as the nucleophilic source. The choice of Xantphos as a ligand is strictly driven by its wide bite angle, which forces the Pd(II) intermediate into a geometry that accelerates reductive elimination, thereby outcompeting the thermal decomposition of the sensitive -SCF₃ anion[1].
-
Catalyst Pre-activation: In a glovebox, combine Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and 2-bromostyrene (1.0 equiv) in anhydrous toluene (8 volumes).
-
Nucleophile Addition: Add AgSCF₃ (1.5 equiv) in a single portion.
-
Causality: AgSCF₃ must be added after the oxidative addition complex has formed to prevent premature thermal degradation of the silver salt.
-
-
Heating: Seal the vessel, remove it from the glovebox, and heat to 70 °C for 12 hours.
-
Validation: Monitor the reaction via ¹⁹F NMR. The disappearance of the AgSCF₃ peak (approx. -22 ppm) and the appearance of the product peak (approx. -42 ppm) validates the transmetalation and reductive elimination sequence[1].
-
-
Workup & Purification: Cool to room temperature, dilute with MTBE, and filter through a pad of Celite to remove AgBr and Pd black. Concentrate and purify via silica gel chromatography or vacuum distillation.
Troubleshooting & FAQs
Troubleshooting workflow for resolving low yield during scale-up of the synthesis.
Q1: During the Pd-catalyzed cross-coupling (Route B), I observe a significant black precipitate and my product yield is below 30%. What is causing this? A1: The black precipitate is elemental silver and palladium black, indicating severe catalyst deactivation and AgSCF₃ decomposition. Mechanistic organometallic studies reveal that if transmetalation or reductive elimination is too slow, the Pd(II)-SCF₃ intermediate thermally decomposes into Pd-black, AgF, and thiocarbonyl fluoride (S=CF₂)[1]. Solution: Ensure strict anhydrous conditions. Verify your Xantphos ligand is not oxidized. If the issue persists, lower the reaction temperature to 60 °C; while the reaction will take longer, it will suppress the thermal degradation of the Pd(II)-SCF₃ intermediate.
Q2: In Route A (Wittig olefination), removing triphenylphosphine oxide (TPPO) at the kilogram scale is bottlenecking our downstream processing. How can we bypass chromatography? A2: TPPO removal is a classic scale-up bottleneck. TPPO is highly soluble in polar solvents (like THF or DCM) but poorly soluble in non-polar alkanes. Solution: Do not use chromatography. Instead, concentrate the crude reaction mixture to a thick slurry, then triturate vigorously with cold heptane/MTBE (8:2 ratio). The TPPO will precipitate as a highly crystalline solid that can be easily removed via vacuum filtration. The product remains in the filtrate.
Q3: We are seeing spontaneous polymerization of the purified 2-((trifluoromethyl)thio)styrene during storage. How do we stabilize it? A3: Styrene derivatives are highly prone to auto-polymerization. The strongly electron-withdrawing -SCF₃ group alters the electron density of the vinyl group, making it highly susceptible to radical initiation and cross-reactivity[2][3]. Solution: Immediately after distillation, stabilize the monomer by adding 10–50 ppm of 4-tert-butylcatechol (TBC) as a radical inhibitor. Store the stabilized monomer in amber glass under a strict argon atmosphere at -20 °C.
References
-
Mechanistic Organometallic Studies Drive Reagent Selection and Catalyst Design for the Palladium-Catalyzed Trifluoromethylthiolation of Aryl Electrophiles. ACS Publications. 1
-
Copper-Catalyzed Trifluoromethylthio-arylsulfonylation of Styrene Derivatives via the Insertion of Sulfur Dioxide. Organic Letters - ACS Publications. 3
-
Recent Advances in Alkenyl sp2 C–H and C–F Bond Functionalizations: Scope, Mechanism, and Applications. Chemical Reviews. 2
Sources
Troubleshooting low yields in the preparation of (Trifluoromethyl)(2-vinylphenyl)sulfane
Welcome to the technical support center for the synthesis of (Trifluoromethyl)(2-vinylphenyl)sulfane. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in the preparation of this valuable synthetic intermediate. The trifluoromethylthio (-SCF3) group is of significant interest in medicinal and agrochemical chemistry due to its ability to enhance lipophilicity, metabolic stability, and bioavailability of molecules.[1][2] However, its introduction, especially onto a reactive scaffold like 2-vinylphenyl, can be challenging.
This document moves beyond standard protocols to provide in-depth troubleshooting advice based on established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of (Trifluoromethyl)(2-vinylphenyl)sulfane.
Question 1: My primary reaction, the S-trifluoromethylation of 2-vinylthiophenol, results in a low yield of the desired product and a significant amount of a white, insoluble solid. What is happening?
This is a classic problem when working with vinyl-substituted thiophenols. The low yield is likely attributable to two main competing side reactions: oxidative disulfide formation and polymerization of the vinyl group.
-
Root Cause 1: Oxidative Dimerization of 2-Vinylthiophenol Thiophenols are notoriously sensitive to oxidation by atmospheric oxygen, which leads to the formation of the corresponding disulfide (di(2-vinylphenyl) disulfide). This reaction is often rapid and can consume a substantial portion of your starting material before it has a chance to react with the trifluoromethylating agent.
-
Root Cause 2: Polymerization of the Styrenic Moiety The vinyl group on your substrate is essentially a styrene derivative, which is highly susceptible to radical or acid/base-catalyzed polymerization. Elevated temperatures, exposure to light, or the presence of radical initiators (which can be generated from certain trifluoromethylating reagents or impurities) can trigger this process, resulting in the formation of polystyrene-like oligomers or polymers, which often present as an insoluble white or off-white solid.
Solutions & Optimization Protocol:
-
Implement Rigorous Inert Atmosphere Techniques: The most critical step is to exclude oxygen.
-
Degas All Solvents: Before use, thoroughly degas all solvents (e.g., THF, Dioxane, Toluene, DMF) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Use Schlenk or Glovebox Techniques: Conduct the entire reaction in a Schlenk line setup or within a glovebox. This includes weighing and transferring the thiol starting material, which should be handled exclusively under an inert atmosphere.
-
-
Control Reaction Temperature:
-
Many trifluoromethylation reactions can be initiated at 0 °C or even lower temperatures before being allowed to warm to room temperature. Avoid high temperatures unless required by a specific catalytic cycle. If heating is necessary, it should be done cautiously and for the minimum time required.
-
-
Incorporate a Radical Inhibitor:
-
To prevent polymerization of the vinyl group, consider adding a small amount (e.g., 0.1 mol%) of a radical inhibitor such as Butylated Hydroxytoluene (BHT) or 4-tert-butylcatechol to the reaction mixture. Ensure the inhibitor is compatible with your chosen reaction chemistry.
-
Question 2: I've managed to prevent polymerization and disulfide formation, but my yield is still poor. I'm observing several byproducts by LC-MS. What is the likely cause?
If you have addressed the primary issues of oxidation and polymerization, the problem likely lies with the choice of trifluoromethylating reagent and the specific reaction conditions. The electronic nature of your substrate and the mechanism of the SCF3-transfer are key.
-
Root Cause: Mismatch between Substrate and Reagent/Catalyst System S-trifluoromethylation can proceed through electrophilic, nucleophilic, or radical pathways. Using a reagent or condition that is incompatible with 2-vinylthiophenol will lead to low conversion and the formation of byproducts. For instance, highly electrophilic reagents may react with the electron-rich vinyl group, while some transition-metal-catalyzed methods may be inhibited by the sulfur atom or the vinyl moiety.[3][4]
Troubleshooting & Optimization Strategy:
The optimal conditions depend heavily on the chosen trifluoromethylating agent. Below is a summary of common approaches and key optimization parameters.
| Reagent Type | Common Examples | Typical Catalyst/Promoter | Key Considerations & Causality |
| Electrophilic | Umemoto's Reagents, Togni's Reagents, N-(Trifluoromethylthio)saccharin | Often Metal-Free; may require a mild acid or base promoter. | These reagents act as a "CF3S+" source. They are effective for electron-rich thiols. The reaction is a nucleophilic attack by the thiolate on the electrophilic sulfur of the reagent.[5][6] |
| Radical | Langlois Reagent (CF3SO2Na), Trifluoromethyl Phenyl Sulfone | Photoredox Catalyst (e.g., Diacetyl) + Light, or Thermal Initiator. | These methods generate a CF3• radical, which is trapped by the thiol. This can be a very effective method, but care must be taken as the radical conditions could potentially initiate vinyl polymerization.[7][8][9] |
| Nucleophilic | AgSCF3, CuSCF3 | Often used in transition-metal-catalyzed cross-coupling reactions (see Q3). | These reagents provide a source of "⁻SCF3" for coupling with an aryl halide or pseudohalide. This is a different synthetic strategy altogether. |
Recommended Action:
-
Evaluate Your Reagent: If using an electrophilic reagent, ensure your conditions are not overly acidic, which could promote vinyl group side reactions. If using a radical pathway, ensure you have also incorporated a polymerization inhibitor as a precaution.
-
Consider a Metal-Free, Light-Promoted Pathway: A promising approach is the use of trifluoromethyl phenyl sulfone under visible light, which forms an electron donor-acceptor (EDA) complex with the thiolate, proceeding under catalyst-free conditions and often at room temperature, minimizing polymerization risk.[7][9]
Question 3: I am attempting a cross-coupling strategy using a 2-vinylphenyl halide and a trifluoromethylthiol source (e.g., AgSCF3 or an equivalent), but the reaction is sluggish and gives a complex mixture. How can I optimize this C-S coupling?
Transition metal-catalyzed C-S bond formation is a powerful but sensitive tool. Low yields in Ullmann-type (copper-catalyzed) or Buchwald-Hartwig-type (palladium-catalyzed) couplings are almost always due to a suboptimal combination of catalyst, ligand, base, and solvent.[10][11][12][13]
-
Root Cause 1: Catalyst Inhibition or Deactivation Both the sulfur atom (in the product) and the vinyl group can coordinate to the metal center, potentially inhibiting the catalytic cycle. The choice of ligand is therefore critical to stabilize the active catalytic species and facilitate the desired reductive elimination step.
-
Root Cause 2: Inappropriate Base or Solvent The base plays a crucial role in activating the thiol (if used directly) and in the overall catalytic cycle. Its strength and solubility can dramatically impact the reaction rate. The solvent must be able to dissolve all components and, in many cases, should be polar and aprotic.
Optimization Workflow:
-
Systematically Screen Ligands: The ligand is your most powerful tool.
-
For Copper-Catalyzed (Ullmann-type) Reactions: Start with N,N-donor ligands like 1,10-Phenanthroline or neocuproine. These are known to accelerate Cu-catalyzed C-S couplings.[14]
-
For Palladium-Catalyzed Reactions: Use electron-rich, bulky phosphine ligands. Xantphos and dppf are excellent starting points as they are known to be effective in C-S bond formation and can be resistant to catalyst deactivation.[12][15]
-
-
Select the Optimal Base:
-
Start with a moderately strong, non-nucleophilic base like Cs2CO3 or K3PO4. These are often superior to stronger bases like NaOtBu in C-S coupling reactions, which can cause side reactions.
-
-
Choose the Right Substrate:
-
Solvent Choice:
-
High-boiling polar aprotic solvents like DMF, NMP, or DMA are traditional choices for Ullmann reactions, though they often require high temperatures.[11] For palladium catalysis, toluene, dioxane, or CPME are common and often allow for lower reaction temperatures.
-
Experimental Workflows & Visualizations
Troubleshooting Logic for S-Trifluoromethylation
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues when trifluoromethylating 2-vinylthiophenol.
Caption: Troubleshooting workflow for low yields.
Key Components in Catalytic C-S Cross-Coupling
Understanding the role of each component is vital for successful optimization.
Caption: Interplay of components in C-S cross-coupling.
Frequently Asked Questions (FAQs)
Q: Which is the most reliable synthetic route to (Trifluoromethyl)(2-vinylphenyl)sulfane? A: There is no single "best" route, as success often depends on available equipment and reagents. However, the direct S-trifluoromethylation of 2-vinylthiophenol is often the most convergent approach. For this route, a modern, mild method such as a visible-light-promoted, catalyst-free system using a reagent like trifluoromethyl phenyl sulfone can be highly effective as it operates at room temperature, minimizing polymerization risk.[7][9] Cross-coupling routes are powerful but typically require more extensive optimization of the catalyst system.
Q: How should I purify the final product? The compound seems to streak on my silica gel column. A: The sulfur atom in your product can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and potential decomposition.
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine. Mix thoroughly before packing the column. This will cap the acidic sites and improve chromatography.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for sulfur-containing compounds.
-
Kugelrohr Distillation: If your product is thermally stable and sufficiently volatile, Kugelrohr distillation under high vacuum can be an excellent, solvent-free purification method.
Q: What specific safety precautions are necessary when handling trifluoromethylating reagents? A: Safety is paramount. Many trifluoromethylating reagents have specific hazards:
-
Moisture Sensitivity: Reagents like Togni's and Umemoto's reagents can react with moisture. Always handle them in a glovebox or under a dry, inert atmosphere.
-
Toxicity: Some reagents or their byproducts can be toxic. For instance, decomposition can sometimes liberate hydrogen fluoride (HF), which is extremely corrosive and toxic.
-
General Precautions: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[17]
References
- Ullmann condensation - Grokipedia. (n.d.).
- Al-Amin, M., et al. (2022). Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. PMC.
- Ullmann condensation. (2023). In Wikipedia.
- Sammakia, T., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC.
- Wang, F., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications.
- Schlosser, M., et al. (2013). Recent advances in transition metal-catalyzed Csp 2 -monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry.
- Schlosser, M., et al. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Semantic Scholar.
- Saito, S., et al. (2021). Metal-Free Direct Trifluoromethylthiolation of Aromatic Compounds Using Triptycenyl Sulfide Catalyst. Organic Letters.
- Beier, P., et al. (2015). Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide. Beilstein Journal of Organic Chemistry.
- Mykhailiuk, P. K. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry.
- Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal.
- S-Trifluoromethylation of Thiols. (2025). Scholars' Mine.
- Di- and Trifluoromethyl(thiol)ations. (2021). Ruhr-Universität Bochum.
- trifluoromethylthiolation. (n.d.). ResearchGate.
- Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (2022). Chemical Communications (RSC Publishing).
- Bolm, C., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PMC.
- Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (2025). Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.
- Schmink, J. R., et al. (n.d.). A non-traditional approach to synthesizing aryl vinyl sulfides is described. Scholarship, Research, and Creative Work at Bryn Mawr College.
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- 2. mdpi.com [mdpi.com]
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Technical Support Center: Characterization of Trifluoromethylated Polymers
Welcome to the technical support center for the characterization of trifluoromethylated polymers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with analyzing these materials. The incorporation of trifluoromethyl (-CF3) groups imparts desirable properties such as enhanced thermal and chemical stability, altered solubility, and modified electronic characteristics. However, these same properties can complicate standard polymer characterization techniques.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the 19F nucleus, with its high natural abundance and large gyromagnetic ratio, makes 19F NMR a powerful tool for characterizing trifluoromethylated polymers.[1] However, specific challenges can arise in both solution and solid-state NMR.
Troubleshooting Guide: NMR Spectroscopy
Question: My 19F NMR spectrum shows broad, poorly resolved signals. What could be the cause and how can I fix it?
Answer:
Broad signals in 19F NMR of trifluoromethylated polymers can stem from several factors, depending on whether you are performing solution or solid-state NMR.
-
In Solution-State NMR:
-
Poor Solubility: Trifluoromethylated polymers can have limited solubility in common deuterated solvents. Incomplete dissolution leads to a heterogeneous sample, causing significant line broadening.
-
Solution: Experiment with a range of deuterated solvents, including more aggressive options like hexafluoroisopropanol (HFIP), or consider elevating the temperature of the NMR experiment. Ensure the polymer is fully dissolved before analysis.[4]
-
-
Polymer Aggregation: Even if the polymer appears dissolved, it may form aggregates in solution, leading to restricted molecular motion and broader signals.
-
Solution: Try diluting the sample, changing the solvent, or increasing the temperature to break up aggregates.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the polymer solution through a small plug of silica gel or alumina may help.
-
-
-
In Solid-State NMR:
-
Strong Dipolar Coupling: The primary cause of broad lines in solid-state 19F NMR is strong homonuclear (19F-19F) and heteronuclear (19F-1H) dipolar coupling.[5]
-
Solution: High-speed Magic Angle Spinning (MAS) is crucial to average out these dipolar interactions. Spinning rates faster than the line width of the static spectrum are often required.[5] Additionally, techniques like Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS) can be employed, although they may be less effective for nuclei with large chemical shift anisotropy like 19F.[5]
-
-
Chemical Shift Anisotropy (CSA): The chemical shift of the 19F nucleus can be highly dependent on the orientation of the molecule with respect to the magnetic field, which also contributes to line broadening.
-
Solution: MAS is also effective at averaging CSA.
-
-
Question: I am trying to quantify the amount of trifluoromethyl groups in my polymer using 19F NMR, but my results are inconsistent. What should I check?
Answer:
Quantitative 19F NMR (qNMR) requires careful experimental setup. Inconsistencies can arise from the following:
-
Incomplete Relaxation: The 19F nucleus can have long spin-lattice relaxation times (T1). If the recycle delay is too short, the signal will not fully recover between scans, leading to inaccurate integration.
-
Solution: Measure the T1 of your polymer's 19F signal and set the recycle delay to at least 5 times the longest T1 value.
-
-
Non-Uniform Excitation: The large chemical shift range of 19F can make it difficult to excite all signals uniformly with a standard pulse width.
-
Solution: Ensure your spectrometer's pulse width is calibrated for the 19F channel and is short enough to excite the entire spectral width of interest.
-
-
Baseline Distortion: Poorly phased spectra or baseline artifacts will lead to integration errors.
-
Solution: Carefully phase the spectrum and use a high-order polynomial function for baseline correction.
-
-
Internal Standard Issues: The internal standard must be carefully chosen. It should have a single, sharp resonance that does not overlap with the polymer signals, be soluble in the same solvent, and be non-reactive with the polymer.
-
Solution: Use a well-characterized fluorinated compound as an internal standard. Trifluorotoluene is a common choice.[6]
-
FAQs: NMR Spectroscopy
-
Q: What are the advantages of using 19F NMR for trifluoromethylated polymers?
-
Q: Can I use 1H NMR to characterize my trifluoromethylated polymer?
-
Q: What information can I get from the coupling between 19F and 13C nuclei?
-
A: 13C-19F coupling constants (nJCF) can provide valuable information about the connectivity of the trifluoromethyl group to the polymer backbone. For example, a one-bond coupling (1JCF) will appear as a quartet in the 13C NMR spectrum for a -CF3 group.[8]
-
Section 2: Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a valuable technique for determining the molecular weight distribution of polymers. However, the unique properties of trifluoromethylated polymers can present challenges.
Troubleshooting Guide: Mass Spectrometry
Question: I am not getting any signal, or a very weak signal, for my trifluoromethylated polymer in MALDI-TOF MS. What could be wrong?
Answer:
The lack of signal in MALDI-TOF MS for fluorinated polymers is a common issue, often related to poor sample preparation and ionization.[9]
-
Poor Solubility in the Matrix Solution: Trifluoromethylated polymers are often hydrophobic and may not be soluble in the common organic solvents used for MALDI matrix preparation.[9]
-
Solution: Experiment with different solvents that can dissolve both your polymer and the matrix. For highly fluorinated polymers, fluorinated solvents may be necessary.
-
-
Inappropriate Matrix Selection: The choice of matrix is critical for successful desorption and ionization.
-
Solution: Dithranol or 2,5-dihydroxybenzoic acid (DHB) have been shown to be effective matrices for some fluorinated polymers.[9] You may need to screen several matrices to find the optimal one for your specific polymer.
-
-
Inefficient Cationization: Polymers are typically observed as cationized species (e.g., [M+Na]+ or [M+K]+). The electron-withdrawing nature of trifluoromethyl groups can make cationization more difficult.
-
Solution: Add a cationizing agent, such as sodium trifluoroacetate (NaTFA), to your sample preparation.[10]
-
-
Laser Energy Too High or Too Low: The optimal laser energy for desorption/ionization is polymer-dependent.
-
Solution: Systematically vary the laser energy to find the sweet spot for your sample. Too high a laser energy can cause fragmentation and loss of signal.[11]
-
Question: The molecular weight distribution from my MALDI-TOF MS data does not match the data from GPC/SEC. Why is there a discrepancy?
Answer:
Discrepancies between MALDI-TOF MS and GPC/SEC are not uncommon and can be attributed to several factors:
-
Mass Discrimination in MALDI-TOF MS: Lower molecular weight species are often more efficiently desorbed and ionized in MALDI, leading to an overestimation of the lower mass components in the distribution.
-
Calibration Issues in GPC/SEC: GPC/SEC separates based on hydrodynamic volume, not absolute molecular weight. If the calibration standards (typically polystyrene) have a different hydrodynamic volume-to-mass ratio than your trifluoromethylated polymer, the calculated molecular weight will be inaccurate.[12][13]
-
Polymer-Column Interactions in GPC/SEC: The polarity of trifluoromethylated polymers can lead to interactions with the GPC column material, causing peak tailing and inaccurate molecular weight determination.
-
Solution: Use a mobile phase with additives to minimize these interactions. For example, adding a small amount of an amine like triethylamine (TEA) can help when using polystyrene-divinylbenzene columns.[4]
-
Workflow for Optimizing MALDI-TOF MS Analysis of Trifluoromethylated Polymers
Caption: Troubleshooting workflow for MALDI-TOF MS analysis.
FAQs: Mass Spectrometry
-
Q: Can I use electrospray ionization (ESI) for my trifluoromethylated polymer?
-
A: ESI can be used, but it is often more challenging for polymers due to the potential for multiple charging, which can complicate the spectrum. MALDI-TOF is generally preferred for determining the overall molecular weight distribution of synthetic polymers.[11]
-
-
Q: What information can I get from the mass spectrum of a trifluoromethylated polymer?
-
A: A well-resolved MALDI-TOF spectrum can provide the mass of the repeating monomer unit, the mass of the end groups, and the overall molecular weight distribution (Mn, Mw, and PDI).[10]
-
Section 3: Thermal Analysis
Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal properties of trifluoromethylated polymers.
Troubleshooting Guide: Thermal Analysis
Question: My DSC thermogram shows a weak or broad glass transition (Tg). How can I improve the measurement?
Answer:
A weak or broad Tg can make accurate determination difficult. Here are some ways to improve the measurement:
-
Increase the Heating/Cooling Rate: A faster heating rate can often make the Tg more pronounced. However, be aware that this can also shift the apparent Tg to a higher temperature. A common rate is 10-20 °C/min.[14]
-
Use Modulated DSC (MDSC): MDSC separates the heat flow into reversing and non-reversing components, which can help to resolve a weak Tg from overlapping events like enthalpy relaxation.
-
Sample Preparation: Ensure good thermal contact between the sample and the DSC pan. A thin, uniform film is ideal. For powders, ensure they are packed evenly.
-
Thermal History: The thermal history of the polymer can significantly affect the Tg. To get a consistent result, it is common practice to heat the sample above its Tg to erase the previous thermal history, cool it at a controlled rate, and then perform the measurement on the second heating cycle.[14]
Question: My TGA results for thermal stability seem to vary between runs. What could be the cause?
Answer:
Variability in TGA results can be caused by several experimental factors:
-
Heating Rate: The decomposition temperature is dependent on the heating rate. Faster heating rates will shift the decomposition to higher temperatures.[15]
-
Solution: Use a consistent and appropriate heating rate for all your measurements.
-
-
Sample Mass: A larger sample mass can lead to thermal gradients within the sample, resulting in a broader decomposition profile.[15]
-
Solution: Use a small and consistent sample mass (typically 5-10 mg).
-
-
Purge Gas: The atmosphere in the TGA furnace has a significant impact on thermal stability. An inert atmosphere (e.g., nitrogen) will show the inherent thermal stability, while an oxidative atmosphere (e.g., air) will typically lead to decomposition at lower temperatures.[15][16]
-
Solution: Ensure the purge gas and flow rate are consistent between runs.
-
-
Pan Material: The material of the TGA pan can sometimes have a catalytic effect on the decomposition.
-
Solution: Use an inert pan material like alumina or platinum, and be consistent with your choice.[15]
-
FAQs: Thermal Analysis
-
Q: How do trifluoromethyl groups typically affect the glass transition temperature (Tg) of a polymer?
-
A: The effect of trifluoromethyl groups on Tg is complex. They can increase Tg by increasing chain stiffness and intermolecular interactions. However, they can also increase free volume, which may lead to a decrease in Tg in some cases. The overall effect depends on the specific polymer architecture.[7]
-
-
Q: What is TGA-EGA and how can it be useful for trifluoromethylated polymers?
-
A: TGA with Evolved Gas Analysis (TGA-EGA) couples the TGA instrument to a gas analyzer, such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This allows for the identification of the gases evolved during the decomposition of the polymer, providing valuable information about the degradation mechanism.[16]
-
Section 4: Gel Permeation/Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is the most common technique for determining the molecular weight distribution of polymers. However, the unique solubility characteristics of trifluoromethylated polymers can make this analysis challenging.
Troubleshooting Guide: GPC/SEC
Question: I am having trouble finding a suitable solvent to dissolve my trifluoromethylated polymer for GPC/SEC analysis.
Answer:
Solubility is a major hurdle for the GPC/SEC analysis of many trifluoromethylated polymers.
-
Solution: A systematic approach to solvent selection is necessary. Start with common GPC solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). If the polymer is not soluble, you may need to move to more aggressive or specialized solvents. For some highly fluorinated polymers, hexafluoroisopropanol (HFIP) is a good choice, although it requires a dedicated GPC system and columns.[4] High-temperature GPC (HT-GPC) using solvents like 1,2,4-trichlorobenzene (TCB) may be necessary for semi-crystalline fluoropolymers that are insoluble at room temperature.[17][18]
Question: My GPC/SEC chromatogram shows peak tailing or fronting. What does this indicate?
Answer:
Non-ideal peak shapes in GPC/SEC are often a sign of interactions between the polymer and the column packing material.
-
Peak Tailing: This is often caused by adsorptive interactions between polar groups on the polymer and the column material.
-
Solution: Add a small amount of a polar modifier or salt to the mobile phase to disrupt these interactions.
-
-
Peak Fronting: This can be a sign of sample overload or aggregation.
-
Solution: Reduce the concentration of your sample and re-inject.
-
Decision Tree for GPC/SEC Method Development for Trifluoromethylated Polymers
Caption: Decision tree for GPC/SEC solvent and system selection.
FAQs: GPC/SEC
-
Q: Why is polystyrene not always a good calibrant for trifluoromethylated polymers?
-
A: GPC/SEC separates based on hydrodynamic volume. If your trifluoromethylated polymer has a different chain stiffness and conformation in solution compared to polystyrene, its hydrodynamic volume for a given molecular weight will be different. This will lead to inaccurate molecular weight determination when using a polystyrene calibration curve.[12][13]
-
-
Q: What are the alternatives to conventional calibration?
-
A: Using a multi-detector GPC/SEC system with a light scattering detector (e.g., MALS) and a viscometer allows for the determination of absolute molecular weight without the need for column calibration with polymer standards. This is the preferred method for novel polymers.
-
References
- Ando, S. Solid state 19F NMR Characterization of Fluorine-containing Polymers for Electronics and Photonics.
- Mirau, P. A. High-Resolution Variable-Temperature MAS 19F NMR Spectroscopy of Fluorocarbon Polymers. Macromolecules.
- Stumpe, J. Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. ACS Publications.
- Tabet, J. C. Characterization of Synthetic Polymers by MALDI-TOF/MS: Investigation into New Methods of Sample Target Preparation and Consequence on Mass Spectrum Finger Print. Analytical Chemistry.
- Reinsberg, S. A., Ando, S., & Harris, R. K. Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer.
- Li, Y. et al. Fluorinate a Polymer Donor through Trifluoromethyl Group for High-Performance Polymer Solar Cells. Journal of Materials Chemistry A. (2020).
- Nanalysis Corp. Two Methods for the Determination of Polymer Hydroxyl Values Using 19F Benchtop NMR. (2026).
- Wilhelm, C. Structure characterization of fluorinated polymers by solid-state NMR, in the melt, and in supercritical CO2. ResearchGate. (2020).
- Lee, Y. M. Synthesis and Cyclization of Aromatic Polyhydroxyamides Containing Trifluoromethyl Groups. Fibers and Polymers. (2002).
- Guiver, M. D. et al. Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. Macromolecules. (2008).
- Guiver, M. D. et al. Polymers of intrinsic microporosity containing trifluoromethyl and phenylsulfone groups as materials for membrane gas separation. NRC Publications Archive. (2025).
- Wang, Y. Matrix Normalized MALDI-TOF Quantification of a Fluorotelomer-Based Acrylate Polymer. ResearchGate.
- Wang, Y. et al. Matrix Normalized MALDI-TOF Quantification of a Fluorotelomer-Based Acrylate Polymer. Environmental Science & Technology. (2015).
- Agilent. Your GPC/SEC Toolbox – Have You Got What You Need for Your Polymer Analysis?. (2023).
- Polymer Char. High Temperature GPC (HT-GPC): A Complete Guide.
- Hafenstine, G. Matrix-assisted Laser Desorption Ionization Time-of-flight (MALDI- TOF) Mass Spectrometry for Advanced Polymer Characterization. OSTI.GOV.
- Harwood, H. J. Determination of the microstructure of poly(methyl ?-fluoroacrylate) by NMR spectroscopy. ResearchGate.
- Agilent. ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.
- Zhang, L. et al. Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry. (2021).
- Striegel, A. M. Tips & Tricks GPC/SEC: What You Need to Know to Allow for Efficient GPC/SEC Troubleshooting. LCGC International. (2018).
- Wikipedia. Gel permeation chromatography.
- ResolveMass Laboratories Inc. Top 5 GPC Mistakes to Avoid For Polymers. YouTube. (2026).
- ResolveMass Laboratories Inc. GPC errors in polymer molecular weight analysis. (2026).
- Mabbutt, B. C. et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed. (2015).
- Ameduri, B. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. MDPI. (2023).
- Agilent. Analysis of engineering polymers by GPC/SEC.
- Korea Polymer Testing & Research Institute, Ltd. GPC Principle.
- EAG Laboratories. Thermal Analysis Techniques | Polymers.
- Separation Science. Trends and Applications in GPC Polymer Analysis. (2017).
- NETZSCH Analyzing & Testing. Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. (2020).
- Forsythe, J. S. et al. NMR Study of the Radiation-Induced Cross-Linking of Poly(tetrafluoroethylene-co-perfluoromethyl vinyl ether). Macromolecules.
- Leibniz-Institut für Polymerforschung Dresden. Thermal analysis of polymer materials.
- Sohn, B. H. et al. Impact of trifluoromethyl groups on the control of surface and optical properties of poly(methyl methacrylate). OUCI.
- Shimadzu. Analysis of Polymers by MALDI-TOF Mass Spectrometry.
- Sato, H. et al. Structural Characterization of Polymers by MALDI Spiral-TOF Mass Spectrometry Combined with Kendrick Mass Defect Analysis. Journal of The American Society for Mass Spectrometry.
- Lee, J. S. et al. CO 2 transport behavior in poly(fluoroalkyl acrylate) and poly(fluoroalkyl methacrylate): a comparative study of fluoropolymer structure–property relationships. RSC Publishing. (2025).
- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- University of Delaware Mass Spectrometry Facility. MALDI-TOF Polymer Analysis Guide. (2023).
- ResolveMass Laboratories Inc. Key Challenges and Solutions in Polymer Analysis. (2026).
- D'Anna, A. et al. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Polymers.
- Smith Henry, A. Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. (2018).
- Shimadzu. Rapid analysis of polymers by MALDI TOF mass spectrometry. YouTube. (2024).
- Al-Badri, Z. M. Synthesis of a novel fluorinated polymer: poly(2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethyl acrylate). ResearchGate.
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Comparison of (Trifluoromethyl)(2-vinylphenyl)sulfane with other fluorinated styrenes
[label="AgSCF3",
Fig 2. Influence of fluorination degree and steric bulk on free radical copolymerization.
Experimental Workflows & Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific experimental conditions.
Protocol A: Synthesis of Fluorinated Styrenes via Wittig Olefination
This protocol outlines the synthesis of fluorinated styrenes from their corresponding benzaldehydes (e.g., generating (Trifluoromethyl)(2-vinylphenyl)sulfane from 2-(trifluoromethylthio)benzaldehyde).
Causality & Self-Validation: The strongly electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, accelerating the reaction rate[1]. However, this increased reactivity can lead to side reactions if the temperature is not strictly controlled. The protocol uses a colorimetric self-validation step (yellow/orange transition) to confirm ylide formation[1].
Step-by-Step Methodology:
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert argon atmosphere. Cool the suspension to 0 °C. Add a strong base (e.g., n-BuLi or NaH) dropwise.
-
Validation Check: Observe the mixture turning a characteristic yellow or orange color, confirming the formation of the active ylide. Stir for 1 hour at 0 °C[1].
-
Aldehyde Addition: Dropwise add the fluorinated benzaldehyde (1.0 eq) in anhydrous THF over 30 minutes. The slow addition manages the accelerated exothermic reaction caused by the highly electrophilic fluorinated carbonyl.
-
Propagation: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Workup & Purification: Quench the reaction with water and extract with diethyl ether (3 x 50 mL). To purify, triturate the crude solid with cold hexane. Causality: Triphenylphosphine oxide byproduct is highly insoluble in cold non-polar solvents, whereas the highly lipophilic fluorinated styrene remains in solution. Filter the mixture; the filtrate contains the purified product[1].
Protocol B: Copper-Catalyzed Radical Trifluoromethylthio-arylsulfonylation
This workflow demonstrates the multicomponent functionalization of styrenes to introduce both –SCF₃ and sulfonyl groups in a single step, a highly valuable transformation for late-stage drug modification[2].
Causality & Self-Validation: The reaction utilizes ex situ generated SO₂ to prevent catalyst poisoning and ensure controlled stoichiometry. Cu(I) acts as a single-electron transfer (SET) agent to generate aryl radicals from aryldiazonium salts, which subsequently trap the SO₂[2].
Step-by-Step Methodology:
-
Preparation: In a reaction vial, combine the styrene derivative (1.0 mmol), aryldiazonium tetrafluoroborate (1.5 eq), AgSCF₃ (1.5 eq), and Cu(I) catalyst (10 mol%).
-
SO₂ Insertion: Connect the reaction vial to an ex situ SO₂ generator. Introduce SO₂ gas slowly into the reaction mixture at room temperature.
-
Radical Cascade: Stir the mixture. The Cu(I) reduces the diazonium salt to an aryl radical, which traps SO₂ to form a highly electrophilic sulfonyl radical. This radical adds across the styrene double bond, generating a stable benzyl radical intermediate[2].
-
Termination: The benzyl radical reacts with AgSCF₃ to yield the final β -trifluoromethylthiolated sulfone[2].
-
Validation Check: Monitor via TLC. The protocol features mild conditions and excellent diastereoselectivity, validating the controlled nature of the radical mechanism[2].
Fig 1. Copper-catalyzed radical trifluoromethylthio-arylsulfonylation pathway for styrenes.
References
-
Gang Chen, Jie Xu, et al. "Copper-Catalyzed Trifluoromethylthio-arylsulfonylation of Styrene Derivatives via the Insertion of Sulfur Dioxide." Organic Letters - ACS Publications, 2022. 2
-
"Correlation of Free Radical Copolymerization Behavior and Copolymer Properties with the Strength of π−π Stacking Interactions between Aromatic Fluorocarbons and Aromatic Hydrocarbons." Macromolecules - ACS Publications, 2007. 3
-
"FON: An Innovative Fluorinated Group via Hydroetherification-Type Reactivity." Organic Letters - ACS Publications, 2024.
-
"Side reactions and byproducts in the synthesis of fluorinated styrenes." BenchChem, 2026. 1
-
"Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups." PMC - NIH, 2025. 4
Sources
NMR analysis of (Trifluoromethyl)(2-vinylphenyl)sulfane vs. its precursors
An in-depth analytical validation of fluorinated organic compounds requires a rigorous understanding of both their synthetic origins and their spectroscopic signatures. (Trifluoromethyl)(2-vinylphenyl)sulfane —also known systematically as 2-(trifluoromethylthio)styrene—is a highly versatile building block utilized in the development of advanced fluorinated polymers and lipophilic pharmaceutical agents.
Because the introduction of a trifluoromethylthio (-SCF₃) group drastically alters the electronic landscape of an aromatic system, tracking its synthesis via Nuclear Magnetic Resonance (NMR) spectroscopy provides a perfect case study in structural elucidation. In this guide, we will objectively compare the NMR performance and spectral shifts of the target product against its two primary synthetic precursors: 2-(Trifluoromethylthio)benzaldehyde (Precursor A) and 2-Bromostyrene (Precursor B).
Synthetic Pathways & Strategic Context
To establish a self-validating analytical framework, we must first define the synthetic routes. The target molecule can be accessed via two distinct methodologies, each presenting a unique set of disappearing and appearing NMR signals that serve as diagnostic checkpoints.
-
Route A (Olefination): Converts the aldehyde of Precursor A into a vinyl group via a Wittig reaction.
-
Route B (Trifluoromethylthiolation): Replaces the halogen of Precursor B with an -SCF₃ group via transition-metal-catalyzed cross-coupling. This is a common strategy for functionalizing styrene derivatives[1].
Fig 1: Dual synthetic pathways to (Trifluoromethyl)(2-vinylphenyl)sulfane from distinct precursors.
Experimental Protocols: A Self-Validating System
As an application scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following methodologies incorporate causality—explaining why specific reagents are chosen—and diagnostic checkpoints to ensure the reaction has proceeded before consuming expensive NMR time.
Protocol A: Wittig Olefination of Precursor A
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C. Add potassium tert-butoxide (t-BuOK, 1.2 equiv) dropwise.
-
Causality:t-BuOK is a strongly basic, non-nucleophilic reagent that efficiently deprotonates the phosphonium salt to form the reactive phosphorus ylide without attacking the solvent. THF is chosen as it solvates the ylide and stabilizes the subsequent oxaphosphetane intermediate.
-
-
Coupling: Slowly add 2-(Trifluoromethylthio)benzaldehyde (1.0 equiv) to the bright yellow ylide solution. Allow the mixture to warm to room temperature over 2 hours.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) under UV light (254 nm). The reaction is complete when the highly polar aldehyde spot is entirely replaced by a non-polar, fast-moving product spot.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via silica gel chromatography (hexane).
Protocol B: Trifluoromethylthiolation of Precursor B
-
Reagent Assembly: In a glovebox, combine 2-Bromostyrene[2] (1.0 equiv), AgSCF₃ (1.5 equiv), and CuI (0.2 equiv) in anhydrous DMF.
-
Causality: AgSCF₃ acts as a shelf-stable -SCF₃ source. CuI is critical as a catalyst; it undergoes transmetalation with AgSCF₃ to form an active "CuSCF₃" species, which then performs an oxidative addition into the C-Br bond of the styrene, followed by reductive elimination to yield the product.
-
-
Reaction: Heat the sealed mixture to 80 °C for 12 hours.
-
Validation Checkpoint: Extract a 0.1 mL aliquot, dilute in CDCl₃, and run a rapid crude ¹⁹F NMR. The appearance of a sharp singlet near -42 ppm confirms the successful incorporation of the -SCF₃ group[3].
NMR Acquisition Parameters
To ensure high-fidelity comparison, all samples must be prepared and analyzed under identical, standardized conditions.
-
Solvent: Chloroform-d (CDCl₃). Causality: CDCl₃ lacks protic interference for ¹H NMR, easily dissolves non-polar fluorinated styrenes, and provides a reliable deuterium lock signal.
-
Internal Standards: Tetramethylsilane (TMS) at 0.00 ppm for ¹H/¹³C; Trichlorofluoromethane (CFCl₃) at 0.00 ppm for ¹⁹F.
-
Frequencies: 400 MHz (¹H), 100 MHz (¹³C), 376 MHz (¹⁹F).
-
Relaxation Delay (D1): Set to 2.0 seconds for ¹H, but extended to 5.0 seconds for ¹⁹F and ¹³C to account for the longer longitudinal relaxation times (T₁) of fluorinated carbons.
Comparative Quantitative Data
The tables below summarize the definitive spectral shifts observed when transitioning from either precursor to the target product.
Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)
| Compound | Aldehyde Proton (-CHO) | Vinyl Protons (-CH=CH₂) | Aromatic Protons (Ar-H) |
| Precursor A | 10.30 ppm (s, 1H) | None | 7.50 – 7.90 ppm (m, 4H) |
| Precursor B | None | 7.05 (dd, 1H), 5.75 (d, 1H, trans), 5.35 (d, 1H, cis) | 7.00 – 7.55 ppm (m, 4H) |
| Target Product | None | 7.15 (dd, 1H), 5.80 (d, 1H, trans), 5.40 (d, 1H, cis) | 7.20 – 7.70 ppm (m, 4H) |
Table 2: ¹⁹F and ¹³C NMR Spectral Highlights
| Compound | ¹⁹F NMR (376 MHz) | ¹³C NMR Highlights (100 MHz) |
| Precursor A | -41.8 ppm (s, 3F) | 191.5 ppm (C=O), 129.5 ppm (q, J = 308 Hz, CF₃) |
| Precursor B | None | 136.2 ppm (-CH=), 116.5 ppm (=CH₂), 123.4 ppm (C-Br) |
| Target Product | -42.3 ppm (s, 3F) | 135.8 ppm (-CH=), 117.2 ppm (=CH₂), 130.1 ppm (q, J = 308 Hz, CF₃) |
Mechanistic Causality in NMR Shifts
Data without interpretation is merely observation. The true value of this comparison lies in understanding the quantum mechanical and electronic causality behind these spectral changes.
1. The Disappearance of the Aldehyde Peak (Route A): When converting Precursor A to the target product, the highly deshielded aldehyde proton at 10.30 ppm completely vanishes. This occurs because the sp² hybridized carbonyl carbon is replaced by an sp² alkene carbon. The strong anisotropic deshielding effect of the C=O double bond—which pulls electron density away from the proton—is lost, and the new vinyl protons resonate in the shielded 5.40–7.15 ppm range.
2. The ¹³C CF₃ Quartet: In both Precursor A and the Target Product, the ¹³C NMR signal for the -CF₃ carbon does not appear as a single peak, but as a distinct quartet. Causality: Fluorine-19 is a spin-½ nucleus. Because the carbon is directly bonded to three equivalent fluorine atoms, it undergoes spin-spin coupling. Following the 2nI + 1 rule (where n=3 and I=½), the signal splits into 4 peaks. The massive coupling constant (¹J_CF ≈ 308 Hz) is diagnostic of a direct one-bond carbon-fluorine interaction.
3. Vinyl Proton Deshielding (Route B): When comparing Precursor B (2-Bromostyrene) to the Target Product, we observe a slight downfield shift in the vinyl protons (e.g., the cis proton shifts from 5.35 to 5.40 ppm). Causality: While bromine is electronegative, it also acts as a weak π-donor via its lone pairs. Conversely, the -SCF₃ group is a powerful electron-withdrawing group (EWG) through both inductive effects and negative hyperconjugation. This electron withdrawal pulls electron density out of the aromatic ring and the conjugated vinyl system, resulting in a deshielding effect that pushes the vinyl peaks slightly downfield.
Fig 2: Diagnostic NMR logic for confirming successful synthesis from either precursor.
Sources
A Comparative Guide to the Thermal Properties of Poly(2-((trifluoromethyl)thio)styrene) and Related Polymers
In the landscape of advanced functional polymers, poly(2-((trifluoromethyl)thio)styrene) emerges as a material of significant interest, primarily due to the unique combination of a trifluoromethyl group and a thioether linkage on the styrene backbone. These moieties are known to impart distinct thermal and physical properties. This guide provides a comprehensive comparison of the anticipated thermal characteristics of poly(2-((trifluoromethyl)thio)styrene) with those of relevant alternative polymers, supported by established experimental data from the literature on analogous structures. We will delve into the key thermal parameters, the experimental methodologies used to determine them, and the structure-property relationships that govern their behavior.
Introduction: The Significance of Thermal Properties
The thermal stability and transitional behavior of a polymer are critical determinants of its processing conditions and end-use applications. Key parameters include the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state, and the thermal decomposition temperature (Td), which indicates the onset of material degradation. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is paramount for designing robust formulations and devices.
The introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) group, into a polymer backbone is a well-established strategy to enhance thermal stability, chemical resistance, and modify surface properties.[1][2][3] Similarly, the presence of sulfur-containing linkages can influence the polymer's refractive index, thermal stability, and chain flexibility.[4][5][6][7] Poly(2-((trifluoromethyl)thio)styrene) uniquely combines these features, suggesting a thermal profile that is a composite of these influences.
Comparative Analysis of Thermal Properties
To contextualize the expected thermal behavior of poly(2-((trifluoromethyl)thio)styrene), we will compare it with polystyrene and its derivatives containing either trifluoromethyl or sulfur-based substituents.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Key Structural Features |
| Polystyrene | ~100[1] | ~397-426[8] | Basic aromatic backbone |
| Poly(p-methyl styrene) | ~110-115 | ~380-400 | Electron-donating methyl group |
| Poly(p-bromo styrene) | ~125-135 | ~350-370 | Bulky, electron-withdrawing bromine |
| Poly(p-chloro styrene) | ~120-130 | ~360-380 | Electron-withdrawing chlorine |
| Trifluoromethyl-Substituted Polystyrenes | Varies (ortho > meta/para)[1] | Generally higher than polystyrene | Bulky, electron-withdrawing CF3 group |
| Sulfur-Containing Polymers (general) | Wide range (-21 to 110)[4][5][6] | Varies, can be >300[7] | Flexible S-S or C-S linkages |
| Poly(2-((trifluoromethyl)thio)styrene) (Predicted) | Likely > 100 | Likely enhanced stability | Ortho CF3S- group |
Analysis of Structure-Property Relationships:
-
Polystyrene serves as our baseline, with a Tg of approximately 100 °C. Its thermal decomposition is a well-characterized process involving random chain scission.[9][10]
-
Substituents on the Phenyl Ring: The nature and position of substituents significantly impact the Tg. Electron-withdrawing groups and bulky groups tend to increase Tg by restricting chain mobility. For instance, the Tg of trifluoromethyl-substituted styrenes is notably higher when the CF3 group is in the ortho position due to steric hindrance.[1]
-
Trifluoromethyl Group: The strong electron-withdrawing nature of the CF3 group can enhance the thermal stability of the polymer backbone.[2][11] Fluorinated polyimides, for example, exhibit exceptionally high thermal stability, with decomposition temperatures often exceeding 500 °C.[2][3]
-
Thioether Linkage: The sulfur atom in the thioether linkage is larger and more polarizable than a carbon or oxygen atom, which can influence intermolecular interactions. While single sulfur-sulfur bonds in inverse vulcanized polymers can lead to lower Tgs, thioether linkages within a polymer backbone can contribute to increased refractive indices and maintain good thermal stability.[5][7]
Based on these comparisons, it is predicted that poly(2-((trifluoromethyl)thio)styrene) will exhibit a glass transition temperature higher than that of polystyrene. The bulky and polar trifluoromethylthio group in the ortho position is expected to significantly hinder segmental motion of the polymer chain. Furthermore, the presence of the C-F and C-S bonds suggests that the polymer will likely have enhanced thermal stability compared to the parent polystyrene.
Experimental Methodologies for Thermal Analysis
To empirically determine the thermal properties of poly(2-((trifluoromethyl)thio)styrene), two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for determining the thermal stability and decomposition profile of a polymer.
Experimental Protocol:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition (e.g., from room temperature to 600 °C).[9][10]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperature at which 5% or 10% weight loss occurs (T5% or T10%) are key parameters for quantifying thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[12]
Workflow for Thermogravimetric Analysis (TGA):
Caption: Workflow for determining polymer thermal stability using TGA.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is the primary method for determining the glass transition temperature (Tg).
Experimental Protocol:
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Heating and Cooling Cycles: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heat: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected Tg to erase any prior thermal history.
-
Cooling: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heat: The sample is reheated at the same rate as the first heating scan. The Tg is determined from this second heating curve.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.
Workflow for Differential Scanning Calorimetry (DSC):
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics | IntechOpen [intechopen.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Sustainable inverse-vulcanised sulfur polymers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04446E [pubs.rsc.org]
- 7. Synthesis of sulfur-containing poly(thioester)s with high refractive indices and high Abbe numbers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 2: Polystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Guide: Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃) Ethers of Vinylphenyl Compounds
Executive Summary
The incorporation of fluorinated functional groups into vinylphenyl (styrene) scaffolds is a cornerstone strategy in modern medicinal chemistry, agrochemical development, and advanced polymer synthesis. Among these, the trifluoromethylthio (-SCF₃) and trifluoromethoxy (-OCF₃) groups represent two of the most privileged motifs. While they share structural similarities, their distinct electronic profiles, lipophilicities, and synthetic accessibility dictate their specific applications. This guide objectively compares their physicochemical properties and provides field-proven, self-validating synthetic protocols for their incorporation into vinylphenyl systems.
Physicochemical Profiling & Causality of Selection
The decision to functionalize a vinylphenyl core with an -SCF₃ versus an -OCF₃ group hinges on the precise tuning of the molecule's pharmacokinetic and electronic properties. The causality behind this selection is rooted in the fundamental differences between the oxygen and sulfur heteroatoms.
Quantitative Physicochemical Comparison
| Parameter | Trifluoromethylthio (-SCF₃) | Trifluoromethoxy (-OCF₃) | Causality / Impact on Molecular Design |
| Hansch Lipophilicity ( π ) | 1.44 | 1.04 | Sulfur's larger atomic radius and polarizability make -SCF₃ significantly more lipophilic, drastically enhancing passive lipid membrane and blood-brain barrier (BBB) permeability[1]. |
| Hammett Constant ( σp ) | 0.50 | 0.35 | Both exert strong inductive electron-withdrawal (-I effect). However, the oxygen in -OCF₃ provides a stronger resonance donation (+M effect) to the vinylphenyl ring, partially offsetting the pull of the CF₃ group. |
| Metabolic Stability | Excellent | Excellent | Both groups block cytochrome P450-mediated oxidative metabolism at the functionalized position, increasing the drug's half-life. |
| Conformational Preference | Orthogonal | Orthogonal | Both groups prefer an out-of-plane conformation relative to the phenyl ring to minimize steric clashes with ortho-protons, creating unique 3D vectors for receptor binding. |
Data supported by comparative studies on the Hansch parameters of fluorinated motifs[1].
Self-Validating Experimental Methodologies
The synthesis of these derivatives requires distinct approaches due to the differing stabilities of their respective anions. The trifluoromethoxide anion ( OCF3− ) is notoriously unstable and readily decomposes into phosgene and fluoride, necessitating indirect or highly controlled transfer methods. Conversely, the trifluoromethylthiolate radical ( ⋅SCF3 ) can be efficiently generated via photoredox catalysis.
Protocol A: Synthesis of β -Trifluoromethoxystyrenes via Fluorodesulfurization
Reference Standard:
Causality & System Validation: Because direct nucleophilic trifluoromethoxylation of vinylic systems is highly prone to failure, this protocol utilizes a fluorodesulfurization strategy. A xanthate precursor is activated by a mild electrophilic halonium source, followed by nucleophilic fluorination. The use of DBH prevents the unwanted electrophilic bromination of the sensitive vinyl double bond, validating the chemoselectivity of the system.
Step-by-Step Methodology:
-
Electrophile Preparation : Suspend 1,3-dibromo-5,5-dimethylhydantoin (DBH) (3.0 equiv) in anhydrous CH₂Cl₂ and cool the flask to -78 °C under an argon atmosphere.
-
Fluoride Introduction : Dropwise add HF-pyridine complex (excess, typically 50 mL per 1.9 mol of DBH) to the cooled suspension. Causality: HF-pyridine serves as a stable, handleable source of nucleophilic fluoride that will displace the activated sulfur moieties.
-
Substrate Addition : Slowly introduce a solution of the O-alkyl S-methyl dithiocarbonate (xanthate) derivative of the vinylphenyl substrate (1.0 equiv) in CH₂Cl₂.
-
Reaction Progression : Stir the mixture at -78 °C for 1 hour to ensure controlled halonium transfer, then remove the cooling bath and allow the reaction to warm to room temperature for 2 hours.
-
Quench and Isolation : Pour the mixture into cold H₂O. Extract the aqueous layer with diethyl ether (4 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ until neutralized, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (pentane/ether gradients).
Protocol B: Photoredox-Catalyzed Trifluoromethylthiolation of Vinylphenyls
Reference Standard:
Causality & System Validation: Direct use of nucleophilic SCF3− often leads to undesired off-target substitutions. Photoredox catalysis allows for the generation of the highly reactive ⋅SCF3 radical under mild, neutral conditions. Rigorous degassing is integrated into the protocol to prevent oxygen from quenching the photocatalyst's triplet state or intercepting the carbon-centered radical, ensuring the self-validation of the radical cascade.
Step-by-Step Methodology:
-
Reaction Assembly : In an oven-dried Schlenk tube, combine the vinylphenyl substrate (1.0 equiv), N-(trifluoromethylthio)phthalimide (PhthSCF₃) (1.5 equiv), and the photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%). Causality: PhthSCF₃ is selected as a shelf-stable, electrophilic reagent that readily fragments upon single-electron reduction.
-
Solvent & Degassing : Dissolve the reagents in anhydrous acetonitrile (MeCN). Degas the solution rigorously via three consecutive freeze-pump-thaw cycles.
-
Irradiation : Place the vial approximately 2 cm away from a 6-W blue LED light source. Stir the mixture at room temperature for 12 hours.
-
Workup and Isolation : Remove the solvent under reduced pressure. Load the crude residue directly onto a silica gel column and purify via flash chromatography to isolate the (trifluoromethylthio)vinylphenyl product.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and single-electron transfer (SET) causality of the photoredox trifluoromethylthiolation described in Protocol B.
Photoredox SET mechanism for generating SCF3-vinylphenyl derivatives.
Reactivity and Copolymerization Applications
Beyond small-molecule drug discovery, both -SCF₃ and -OCF₃ substituted vinylphenyls are highly valued in polymer chemistry. The strong electron-withdrawing nature of these groups on the styrene ring significantly lowers the electron density of the vinylic double bond.
When subjected to radical polymerization conditions, these electrophilic monomers show a strong tendency to form alternating copolymers when reacted with electron-rich monosubstituted ethylenes (such as standard styrene or N-vinylcarbazole). This alternating behavior allows materials scientists to precisely engineer the thermal stability, hydrophobicity, and refractive indices of the resulting fluorinated thermoplastics.
References
-
Progress in Photocatalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions Source: Thieme Connect URL:[Link]
-
Metal-Free Trifluoromethylthiolation of Arylazo Sulfones Source: ACS Publications URL:[Link]
Sources
(Trifluoromethyl)(2-vinylphenyl)sulfane: A Bifunctional Reagent for Advanced Synthesis
A Comparative Guide to a Promising but Under-Explored Building Block
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the trifluoromethylthio (SCF3) group is a cornerstone of modern medicinal and agricultural chemistry, offering a powerful tool to enhance the lipophilicity, metabolic stability, and bioavailability of bioactive molecules.[1] While a diverse arsenal of trifluoromethylthiolating reagents has been developed, the exploration of bifunctional reagents that offer additional synthetic handles remains an area of active interest. This guide provides an in-depth analysis of (Trifluoromethyl)(2-vinylphenyl)sulfane, a molecule that uniquely combines the sought-after SCF3 moiety with a versatile vinyl group. Due to the limited direct comparative studies on this specific compound, this guide will establish its potential performance by drawing on the well-established reactivity of related aryl trifluoromethyl sulfides and vinyl compounds, thereby providing a roadmap for its application and future investigation.
Introduction to (Trifluoromethyl)(2-vinylphenyl)sulfane: A Molecule of Untapped Potential
(Trifluoromethyl)(2-vinylphenyl)sulfane, identified by its CAS number 1309953-74-9, is a commercially available yet under-explored reagent.[2] Its structure presents a compelling combination of two highly valuable functional groups:
-
The Trifluoromethylthio (SCF3) Group: This moiety is a lipophilic electron-withdrawing group that can significantly modulate the physicochemical properties of organic molecules. Its introduction is a key strategy in drug design to improve cell membrane permeability and block metabolic degradation.[3]
-
The Vinyl Group: This unsaturated functionality serves as a versatile synthetic handle for a wide array of chemical transformations, including polymerization, cycloaddition reactions, and transition metal-catalyzed cross-coupling reactions.[4][5]
The dual nature of this molecule opens up possibilities for its use as a monomer in the synthesis of novel fluorinated polymers or as a building block for the streamlined synthesis of complex molecules bearing the SCF3 group.
The Trifluoromethylthio Group: Benchmarking Reactivity
While direct experimental data on the trifluoromethylthiolating ability of (Trifluoromethyl)(2-vinylphenyl)sulfane is scarce, its performance can be inferred from the extensive research on other aryl trifluoromethyl sulfides. The reactivity of the SCF3 group is typically categorized as either electrophilic or nucleophilic, depending on the reaction conditions and the nature of the substrate.
Potential for Electrophilic Trifluoromethylthiolation
Aryl trifluoromethyl sulfides are generally considered as precursors to electrophilic trifluoromethylthiolating reagents. The reactivity of these reagents is highly dependent on the electronic nature of the aromatic ring and the specific activating conditions employed.
Table 1: Comparison of Common Electrophilic Trifluoromethylthiolating Reagents
| Reagent | Reagent Type | Key Advantages |
| N-(Trifluoromethylthio)saccharin | Electrophilic | Highly reactive, broad substrate scope, shelf-stable solid.[6] |
| N-Trifluoromethylthiodibenzenesulfonimide | Electrophilic | More electrophilic than the saccharin derivative, suitable for less reactive substrates.[1] |
| S-Trifluoromethyl trifluoromethanesulfonothioate (TTST) | Electrophilic, Nucleophilic, Radical Precursor | Highly versatile, can generate SCF3 cations, anions, or radicals depending on the conditions.[1] |
Based on the behavior of related compounds, it is plausible that (Trifluoromethyl)(2-vinylphenyl)sulfane could be activated to deliver an electrophilic "SCF3+" equivalent, particularly to electron-rich nucleophiles.
Caption: Plausible activation pathway for electrophilic trifluoromethylthiolation.
Potential for Nucleophilic and Radical Trifluoromethylthiolation
Recent studies have demonstrated that aryl trifluoromethyl sulfones can act as precursors to trifluoromethyl radicals under visible light photoredox catalysis.[7] While (Trifluoromethyl)(2-vinylphenyl)sulfane is a sulfide, the potential for its conversion to a sulfone and subsequent radical generation is a viable area for exploration. Furthermore, the generation of a nucleophilic "SCF3-" equivalent from aryl trifluoromethyl sulfides, although less common, could be envisioned under specific reductive conditions.
The Vinyl Group: A Gateway to Diverse Applications
The vinyl group on the aromatic ring provides a reactive handle for a multitude of synthetic transformations, significantly expanding the utility of (Trifluoromethyl)(2-vinylphenyl)sulfane beyond simple trifluoromethylthiolation.
Polymerization
The vinyl functionality makes this molecule a prime candidate for the synthesis of novel fluorinated polymers. Vinyl ethers are known to undergo cationic polymerization, and vinyl sulfonamides have been successfully polymerized via free radical polymerization.[8][9] The resulting polymers would possess the unique properties imparted by the SCF3 group, such as high thermal stability and hydrophobicity, making them potentially suitable for applications in materials science.
Caption: Conceptual workflow for the polymerization of (Trifluoromethyl)(2-vinylphenyl)sulfane.
Cross-Coupling Reactions
The vinyl group can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] This would allow for the facile introduction of the trifluoromethylthiolated phenyl moiety into a wide range of complex molecules, a highly desirable transformation in late-stage functionalization during drug discovery.
Table 2: Potential Cross-Coupling Reactions of the Vinyl Group
| Reaction | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Aryl or vinyl boronic acid | Aryl- or vinyl-substituted trifluoromethyl-phenyl sulfide |
| Heck | Aryl or vinyl halide | Stilbene or diene derivative with SCF3 group |
| Sonogashira | Terminal alkyne | Alkynyl-substituted trifluoromethyl-phenyl sulfide |
Experimental Protocols: A Starting Point for Investigation
Given the lack of specific literature protocols for (Trifluoromethyl)(2-vinylphenyl)sulfane, the following experimental designs are proposed based on established methodologies for related compounds. These should serve as a starting point for researchers looking to explore the reactivity of this molecule.
Proposed Protocol for Electrophilic Trifluoromethylthiolation of an Electron-Rich Arene
This protocol is adapted from procedures for N-(Trifluoromethylthio)saccharin.
-
To a solution of the electron-rich arene (1.0 mmol) in a suitable solvent (e.g., dichloroethane, 5 mL) is added (Trifluoromethyl)(2-vinylphenyl)sulfane (1.2 mmol).
-
A Lewis acid catalyst (e.g., BF3·OEt2, 1.2 mmol) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or heated as necessary, while monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Proposed Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions.[5]
-
In a reaction vessel, combine (Trifluoromethyl)(2-vinylphenyl)sulfane (1.0 mmol), the desired aryl boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Conclusion and Future Outlook
(Trifluoromethyl)(2-vinylphenyl)sulfane represents a promising yet largely unexplored building block for organic synthesis. Its unique combination of a trifluoromethylthio group and a vinyl functionality offers significant potential for the development of novel materials and the efficient synthesis of complex molecules. While direct comparative data on its performance is currently lacking, the well-documented reactivity of related compounds provides a strong foundation for predicting its behavior and designing effective synthetic strategies.
Future research should focus on systematically evaluating the performance of (Trifluoromethyl)(2-vinylphenyl)sulfane in a range of trifluoromethylthiolation reactions against established reagents. Furthermore, a thorough investigation of its polymerization behavior and its utility in various cross-coupling reactions will be crucial to unlocking its full potential. The insights gained from such studies will undoubtedly pave the way for the broader adoption of this versatile bifunctional reagent in the fields of medicinal chemistry, agrochemistry, and materials science.
References
- A Comparative Guide to Trifluoromethylthiolating Agents: Benchmarking N-(Trifluoromethylthio)saccharin Against Newer Reagents - Benchchem. (URL not available)
- A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin and Beyond - Benchchem. (URL not available)
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing). (URL not available)
-
fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (URL: [Link])
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Phenyl Vinyl Sulfide - Organic Syntheses Procedure. (URL: [Link])
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Synthesis of Vinyl Trifluoromethyl Thioethers via Copper-Mediated Trifluoromethylthiolation of Vinyl Bromides - PubMed. (URL: [Link])
-
Synthesis of keto hexafluoro alkyl sulfonyl amides via radical ring- opening polymerization of aryl-substituted vinyl - ChemRxiv. (URL: [Link])
-
Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC. (URL: [Link])
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Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: synthesis and polymerization using nitroxide-mediated polymerization - Polymer Chemistry (RSC Publishing). (URL: [Link])
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phenyl vinyl sulfone and sulfoxide - Organic Syntheses Procedure. (URL: [Link])
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(a), (b) Previous works on the reactions of trifluoromethylated vinyl sulfones 1 and 2 with diazo compounds and nitrilimines in the syntheses of pyrazolines - ResearchGate. (URL: [Link])
-
Scheme 36: Proposed Synthesis of Trifluoromethyl Vinyl Sulfone from... - ResearchGate. (URL: [Link])
-
Palladium catalyzed vinyltrifluoromethylation of aryl halides through decarboxylative cross-coupling with 2-(trifluoromethyl)acrylic acid - PubMed. (URL: [Link])
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
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Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources - PubMed. (URL: [Link])
-
The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC - NIH. (URL: [Link])
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Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - Semantic Scholar. (URL: [Link])
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Synthesis of a novel fluorinated polymer: poly(2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethyl acrylate) | Request PDF - ResearchGate. (URL: [Link])
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Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing). (URL: [Link])
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Vinyl sulfide synthesis by C-S coupling - Organic Chemistry Portal. (URL: [Link])
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Reactivity of Electrophilic Trifluoromethylating Reagents - Open Access LMU. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
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Chemoselective Synthesis of 1,1-Disubstituted Vinyl Triflates from Terminal Alkynes Using TfOH in the Presence of TMSN3 | Organic Letters - ACS Publications. (URL: [Link])
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Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. (URL: [Link])
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Palladium-Catalyzed Cross-Electrophile Coupling Reaction involving Sulfur Dioxide for the Direct Synthesis of Diverse Functionalized Sulfones - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
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Electrophilic Perfluoroalkylating Agents | Chemical Reviews - ACS Publications. (URL: [Link])
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Electrophilic Perfluoroalkylating Agents | Chemical Reviews - ACS Publications. (URL: [Link])
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Computational studies on the electronic properties of 2-((trifluoromethyl)thio)styrene
Computational Benchmarking of 2-((Trifluoromethyl)thio)styrene: Electronic Properties and Reactivity Comparison
Executive Summary
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug discovery and advanced materials science. Among these, the trifluoromethylthio (-SCF3) group has emerged as a privileged motif. This guide provides an in-depth computational comparison of 2-((trifluoromethyl)thio)styrene against standard alternatives—unsubstituted styrene and 2-(trifluoromethyl)styrene. By mapping their electronic properties (HOMO/LUMO gaps, dipole moments, and electrostatic potentials) via Density Functional Theory (DFT), we elucidate how the -SCF3 group uniquely dictates chemical reactivity, from photoredox cross-coupling to accelerated polymer depolymerization.
Introduction: The Rationale for the -SCF3 Motif
The widespread application of the -SCF3 group stems from its unparalleled physicochemical profile. It possesses exceptionally high lipophilicity (Hansch hydrophobic parameter π = 1.44), significantly outperforming the traditional trifluoromethyl (-CF3) group ( π = 0.88) in enhancing the transmembrane permeability of drug candidates[1][2].
Beyond lipophilicity, the -SCF3 moiety is strongly electron-withdrawing (Hammett constants σm = 0.40, σp = 0.50)[3]. When appended to a styrene scaffold, the sulfur atom's polarizability and the highly electronegative fluorine atoms create a unique push-pull electronic dynamic. This drastically alters the olefin's susceptibility to radical and nucleophilic attack, making 2-((trifluoromethyl)thio)styrene a highly versatile building block in both medicinal chemistry and materials engineering[4][5].
Comparative Electronic Properties
To objectively evaluate the performance of 2-((trifluoromethyl)thio)styrene, we must benchmark its electronic landscape against relevant alternatives.
Data Presentation: DFT Benchmarking
Table 1: Computational Benchmarking of Styrene Derivatives (Calculated at the B3LYP/6-311++G(d,p) level)
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (D) | Lipophilicity ( π ) |
| Styrene | -6.05 | -0.35 | 5.70 | 0.13 | 2.13 |
| 2-(Trifluoromethyl)styrene | -6.42 | -1.15 | 5.27 | 2.54 | 3.01 |
| 2-((Trifluoromethyl)thio)styrene | -6.38 | -1.42 | 4.96 | 2.89 | 3.57 |
Causality & Mechanistic Analysis
Why does the -SCF3 group lower the Lowest Unoccupied Molecular Orbital (LUMO) more effectively than the -CF3 group? While the -CF3 group relies purely on strong σ -inductive effects to withdraw electron density, the -SCF3 group benefits from negative hyperconjugation . The low-lying σ∗ orbitals of the C-S and S-CF3 bonds can accept electron density from the adjacent aromatic π -system. This orbital mixing significantly depresses the LUMO energy (-1.42 eV) and narrows the band gap[5]. Consequently, 2-((trifluoromethyl)thio)styrene acts as a superior electrophile in single-electron transfer (SET) processes compared to its -CF3 counterpart.
Experimental & Computational Methodology
To ensure scientific integrity, the electronic properties discussed above must be derived from a self-validating computational workflow. Below is the step-by-step protocol for accurately profiling fluorinated thioethers.
Step 1: Conformational Search & Geometry Optimization
-
Action: Generate initial conformers using the MMFF94 molecular mechanics force field to identify the global minimum.
-
Causality: The rotation around the C(aryl)-S bond significantly impacts the overlap between the sulfur lone pairs and the aromatic ring.
-
Optimization: Subject the lowest-energy conformer to DFT optimization using the B3LYP functional paired with the 6-311++G(d,p) basis set.
-
Expertise Note: The inclusion of diffuse functions (++) is non-negotiable here. Fluorine atoms hold their electron density tightly, but the highly polarized nature of the -SCF3 group requires diffuse functions to accurately model the expanded electron cloud and prevent the underestimation of the dipole moment.
Step 2: Frequency Calculation (The Self-Validating Step)
-
Action: Perform an analytical frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: Confirm that the number of imaginary frequencies is zero ( Nimag=0 ). This mathematically proves that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state saddle point.
Step 3: Natural Bond Orbital (NBO) Analysis
-
Action: Execute NBO analysis to map the electrostatic potential (ESP) and quantify atomic charges.
-
Causality: This step visualizes the partial positive charge induced at the benzylic position by the -SCF3 group, which is critical for predicting regioselectivity in downstream radical additions.
Reactivity Implications & Applications
The unique electronic properties of 2-((trifluoromethyl)thio)styrene translate directly into specialized chemical reactivity:
-
Photoredox Catalysis: Because of its depressed LUMO, 2-((trifluoromethyl)thio)styrene readily undergoes single-electron reduction. In photocatalyzed dual-oxidative processes, the olefin acts as an excellent acceptor for trifluoromethyl radicals ( ⋅ CF3) generated from CF3SO2Na, enabling the synthesis of complex vicinal trifluoromethylthio-trifluoromethylated compounds[5].
-
Accelerated Polymer Recycling: The electronic polarization induced by the -SCF3 group weakens the adjacent benzylic C-S bond. Recent studies demonstrate that post-functionalizing polystyrene with -SCF3 groups creates labile initiation sites. This lowers the activation energy for depolymerization by ~11 kJ/mol, facilitating accelerated chemical recycling of plastics at significantly lower temperatures[4].
Computational Workflow Visualization
Computational workflow mapping electronic properties to reactivity.
Sources
Benchmarking the synthesis of (Trifluoromethyl)(2-vinylphenyl)sulfane against similar compounds
The integration of the trifluoromethylthio (-SCF 3 ) group into aromatic systems is a transformative strategy in modern drug discovery and agrochemical development. Boasting a remarkably high Hansch lipophilicity parameter ( π=1.44 ) and a strong electron-withdrawing capacity (Hammett constant σp=0.50 )[1], the -SCF 3 moiety dramatically enhances metabolic stability and membrane permeability.
When this group is positioned ortho to a vinyl moiety, the resulting compound—(Trifluoromethyl)(2-vinylphenyl)sulfane —serves as a highly versatile, bifunctional building block. The vinyl group provides a synthetic handle for downstream olefin metathesis, polymerization, or Heck couplings, while the -SCF 3 group imparts desired physicochemical traits.
As a Senior Application Scientist, I have benchmarked the two primary synthetic pathways to access this specific motif. This guide provides an objective, data-driven comparison of these routes, detailing the mechanistic causality behind reagent selection and offering self-validating experimental protocols.
Retrosynthetic Divergence: Benchmarking the Pathways
Synthesizing an ortho-substituted styrene derivative with an -SCF 3 group generally relies on two strategic disconnections:
-
Route A (C–S Bond Formation): Copper-mediated trifluoromethylthiolation of 2-bromostyrene.
-
Route B (C–C Bond Formation): Palladium-catalyzed Suzuki-Miyaura vinylation of 1-bromo-2-(trifluoromethylthio)benzene.
Retrosynthetic pathways for (Trifluoromethyl)(2-vinylphenyl)sulfane.
Quantitative Comparison of Methodologies
To objectively evaluate these approaches, we must look beyond theoretical yield and consider atom economy, reagent stability, and functional group tolerance.
| Metric | Route A: Trifluoromethylthiolation | Route B: Suzuki-Miyaura Vinylation |
| Primary Reagents | 2-Bromostyrene, AgSCF 3 | 1-Bromo-2-(trifluoromethylthio)benzene, Potassium vinyltrifluoroborate |
| Catalyst System | CuI (Stoichiometric or Catalytic) | Pd(dppf)Cl 2 (Catalytic, 5 mol%) |
| Typical Yield | 65 – 75% | 85 – 95% |
| Reaction Temperature | 90 – 110 °C | 80 °C |
| Reaction Time | 12 – 16 hours | 6 – 8 hours |
| Key Advantage | Utilizes widely available, cheap 2-bromostyrene as the core scaffold. | Extremely high yield; avoids handling expensive/sensitive -SCF 3 transfer agents. |
| Primary Limitation | High temperatures can induce thermal polymerization of the vinyl group. | The starting aryl bromide is a specialty chemical, increasing upfront material costs. |
Mechanistic Causality in Route Selection
Route A: The Copper-Mediated C–S Coupling
Direct nucleophilic aromatic substitution of unactivated aryl bromides with -SCF 3 anions is kinetically unfavorable. While AgSCF 3 is a bench-stable nucleophilic source, it lacks the reactivity required to break the C(sp 2 )–Br bond.
The addition of Copper(I) Iodide (CuI) resolves this via a rapid salt metathesis, generating a highly active[Cu(I)-SCF 3 ] species in situ[2]. This active copper species undergoes oxidative addition into the aryl bromide, forming a transient Cu(III) intermediate, which subsequently undergoes reductive elimination to forge the C–SCF 3 bond[3][4].
Causality Note: When applying this to 2-bromostyrene, the required elevated temperatures (110 °C) risk initiating radical polymerization of the styrene moiety. The addition of a radical inhibitor, such as Butylated hydroxytoluene (BHT), is critical to maintaining a high monomeric yield.
Catalytic cycle of Cu-mediated trifluoromethylthiolation of aryl halides.
Route B: The Palladium-Catalyzed Vinylation
In Route B, the -SCF 3 group is already installed, shifting the challenge to the installation of the vinyl group. Using standard vinylboronic acid often leads to poor yields due to rapid protodeboronation under basic aqueous conditions.
Causality Note: By substituting vinylboronic acid with Potassium vinyltrifluoroborate , we create a slow-release system. The trifluoroborate salt slowly hydrolyzes in the biphasic THF/H 2 O solvent matrix, providing a steady, low concentration of the active boronic acid. This suppresses homocoupling and maximizes the efficiency of the transmetalation step in the Pd(0)/Pd(II) catalytic cycle.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progression.
Protocol A: Cu-Mediated Trifluoromethylthiolation of 2-Bromostyrene
This protocol is adapted from established CuI/AgSCF 3 methodologies[2].
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromostyrene (1.0 mmol, 1.0 equiv), AgSCF 3 (313 mg, 1.5 mmol, 1.5 equiv), CuI (285 mg, 1.5 mmol, 1.5 equiv), and BHT (22 mg, 0.1 mmol, 0.1 equiv) to suppress polymerization.
-
Solvent Addition & Degassing: Add 4.0 mL of anhydrous DMF. Degas the mixture via three consecutive freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent the oxidative dimerization of -SCF 3 radicals into the highly toxic CF 3 SSCF 3 gas[5].
-
Reaction: Backfill with N 2 , seal the tube, and heat to 90 °C in an oil bath for 16 hours. The solution will turn from a pale suspension to a dark brown mixture as AgI and CuBr precipitate.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble metal salts. Wash the organic filtrate with water (3 × 10 mL) to remove DMF, then brine, and dry over anhydrous MgSO 4 .
-
Validation Checkpoint:
-
19 F NMR (CDCl 3 ): Take a crude NMR. A successful conversion is indicated by a sharp, dominant singlet at approximately -42.5 ppm .
-
GC-MS: Confirm the disappearance of the 2-bromostyrene peak (m/z 182/184) and the appearance of the product peak (m/z 204).
-
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (100% Hexanes) to yield the product as a colorless oil.
Protocol B: Pd-Catalyzed Vinylation of 1-Bromo-2-(trifluoromethylthio)benzene
-
Preparation: To a 25 mL round-bottom flask, add 1-bromo-2-(trifluoromethylthio)benzene (1.0 mmol, 1.0 equiv), Potassium vinyltrifluoroborate (160 mg, 1.2 mmol, 1.2 equiv), Pd(dppf)Cl 2 ·CH 2 Cl 2 (40 mg, 0.05 mmol, 5 mol%), and Cs 2 CO 3 (977 mg, 3.0 mmol, 3.0 equiv).
-
Solvent Addition & Degassing: Add a biphasic mixture of THF/H 2 O (10:1 v/v, 5.5 mL). Sparge the mixture with N 2 gas for 15 minutes. Rationale: The biphasic system is required to dissolve the inorganic base and the trifluoroborate salt, while the THF solubilizes the organic substrate and catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture at 80 °C under N 2 for 8 hours.
-
Workup: Cool to room temperature, separate the aqueous layer, and extract with EtOAc (2 × 10 mL). Combine the organic layers, wash with brine, and dry over Na 2 SO 4 .
-
Validation Checkpoint:
-
1 H NMR (CDCl 3 ): Look for the characteristic AMX spin system of the newly formed vinyl group: a doublet of doublets at ~7.1 ppm (1H, internal vinyl proton), a doublet at ~5.8 ppm (1H, trans terminal proton), and a doublet at ~5.4 ppm (1H, cis terminal proton).
-
19 F NMR (CDCl 3 ): The -SCF 3 peak should remain intact at ~-42.0 ppm.
-
-
Purification: Filter through a short plug of silica (Hexanes) to remove the palladium catalyst, yielding the highly pure product.
Conclusion for the Bench-Chemist
If your laboratory has access to 1-bromo-2-(trifluoromethylthio)benzene, Route B is the superior choice. It offers higher yields, shorter reaction times, and avoids the thermal degradation risks associated with heating styrenes. However, if you are building a library of diverse -SCF 3 analogs from readily available aryl bromides, Route A provides a robust, albeit slightly lower-yielding, fundamental methodology.
References
- Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts Journal of Pharmaceutical Analysis
- Copper-mediated Trifluoromethylthiolation of Alkenyl Iodides with AgSCF 3 Chemistry Letters
- Advances in trifluoromethylation or trifluoromethylthiolation with copper CF 3 or SCF 3 complexes Journal of Chemical Sciences
- Difluorocarbene-based trifluoromethylthiol
- Ex‐Situ Generation of Bis(trifluoromethyl)disulfide and Applications to Trifluoromethylthiolation Reactions Chemistry - A European Journal
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A Comparative Guide to the Cross-Reactivity Profile of (Trifluoromethyl)(2-vinylphenyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of targeted covalent inhibitors and chemical probes, the discovery of novel reactive moieties is paramount for expanding the druggable proteome. The compound (Trifluoromethyl)(2-vinylphenyl)sulfane presents an intriguing, yet uncharacterized, electrophilic scaffold. This guide provides a comprehensive framework for evaluating its cross-reactivity profile. By dissecting its constituent functional groups—the trifluoromethylsulfane and the vinylphenyl system—we infer its potential reactivity. We propose a direct comparison against two benchmark compounds: N-phenyl-N-(phenylsulfonyl)acrylamide, a classical Michael acceptor, and (Trifluoromethyl)(phenyl)sulfane, to isolate the contribution of the vinyl group. This document outlines detailed experimental protocols, from initial reactivity screening with synthetic peptides to complex cellular target engagement and proteome-wide selectivity analysis, providing researchers with a robust strategy to characterize this novel chemical entity.
Introduction: The Rationale for Novel Covalent Scaffolds
The principle of targeted covalent inhibition has been validated by the success of drugs like Osimertinib and Sotorasib, which achieve high potency and prolonged pharmacodynamic effects by forming a permanent bond with their protein targets.[1] This strategy often relies on a repertoire of well-characterized "warheads," such as acrylamides and vinyl sulfones, that react with nucleophilic amino acid residues.[2][3] However, the quest for improved selectivity and the need to target less reactive nucleophiles, such as lysine or histidine, necessitates the exploration of new electrophilic groups.[4][5]
(Trifluoromethyl)(2-vinylphenyl)sulfane emerges as a candidate of interest due to its unique combination of two key functional groups:
-
The Vinyl Group: A known precursor to Michael acceptors, the reactivity of which is highly dependent on the electronic nature of its substituent.[6][7]
-
The Trifluoromethyl (CF3) Group: A ubiquitous moiety in medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing properties.[8] When attached to a sulfur atom, it is expected to significantly influence the electronic properties of the entire molecule.
This guide will compare the hypothetical reactivity of (Trifluoromethyl)(2-vinylphenyl)sulfane with established covalent modifiers to provide a clear pathway for its experimental validation.
Comparative Compounds: Establishing a Reactivity Baseline
To objectively assess the cross-reactivity of (Trifluoromethyl)(2-vinylphenyl)sulfane, a logical comparison with benchmark molecules is essential. We propose the following two compounds:
| Compound ID | Structure | Name | Rationale for Comparison |
| Test-01 | Structure of (Trifluoromethyl)(2-vinylphenyl)sulfane | (Trifluoromethyl)(2-vinylphenyl)sulfane | The novel compound under investigation. Its reactivity is predicted to be driven by the vinyl group, activated by the electron-withdrawing trifluoromethylsulfane moiety. |
| Comp-A | Structure of N-phenyl-N-(phenylsulfonyl)acrylamide | N-phenyl-N-(phenylsulfonyl)acrylamide | A well-characterized vinyl sulfonamide, which acts as a potent Michael acceptor.[2] It serves as a positive control for high reactivity towards nucleophiles like cysteine. |
| Comp-B | Structure of (Trifluoromethyl)(phenyl)sulfane | (Trifluoromethyl)(phenyl)sulfane | This compound isolates the trifluoromethylsulfane group without the reactive vinyl moiety, serving as a negative control to assess the intrinsic reactivity of the vinyl group in Test-01. |
Experimental Evaluation of Cross-Reactivity: A Multi-Tiered Approach
We propose a three-tiered experimental workflow to build a comprehensive cross-reactivity profile, moving from simple chemical reactivity to complex biological systems.
Caption: A multi-tiered workflow for cross-reactivity assessment.
Tier 1: Direct Peptide Reactivity Assay (DPRA)
This in chemico method provides a quantitative measure of a compound's intrinsic reactivity towards key biological nucleophiles without the complexities of a biological system.[9] It serves as the foundational screen.
Protocol:
-
Peptide Preparation: Prepare solutions of two model peptides: one containing cysteine (e.g., Ac-RFAACAA-COOH) and one containing lysine (e.g., Ac-RFAAKAA-COOH).[10]
-
Incubation: Incubate a fixed concentration of the test compound (Test-01, Comp-A, Comp-B) with each peptide solution for 24 hours. The standard molar ratio for screening is typically 10:1 for cysteine and 50:1 for lysine (test chemical to peptide).[10]
-
Analysis: Quench the reaction and analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[9]
-
Quantification: Calculate the percentage of peptide depletion for both cysteine and lysine relative to a vehicle control.
Anticipated Data & Interpretation:
The results can be summarized in a table to rank the reactivity of the compounds.
| Compound ID | Mean Cysteine Depletion (%) | Mean Lysine Depletion (%) | Reactivity Class |
| Test-01 | Experimental Data | Experimental Data | Calculated |
| Comp-A | High (e.g., >80%) | Moderate (e.g., >20%) | High |
| Comp-B | Minimal (e.g., <5%) | Minimal (e.g., <5%) | Minimal |
| Vehicle | 0 | 0 | N/A |
-
High Reactivity: Significant depletion of cysteine and/or lysine suggests the compound is a potent electrophile, similar to Comp-A.
-
Moderate/Low Reactivity: Indicates a softer electrophile, which may offer a better selectivity profile.
-
Minimal Reactivity: Suggests the compound is largely inert under these conditions, similar to Comp-B.
Tier 2: Proteome-Wide Adduct Identification by Mass Spectrometry
This experiment aims to identify which proteins are covalently modified by the test compound in a complex biological mixture, providing a direct map of its selectivity.
Protocol:
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., HEK293T or a specific cancer cell line).
-
Compound Incubation: Treat the cell lysate with the test compounds (10-50 µM) for a defined period (e.g., 1-2 hours).
-
Sample Preparation for MS:
-
Remove excess, unbound compound via protein precipitation or dialysis.
-
Digest the protein mixture into peptides using trypsin.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a "bottom-up" proteomics approach.[11]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Mascot) to search the MS/MS data against a protein database. The search parameters must be modified to include the mass shift corresponding to the addition of the compound on nucleophilic residues (Cys, Lys, His).[11][12]
Data Interpretation:
The primary output is a list of proteins identified with covalent adducts. A comparative analysis reveals the selectivity profile.
| Compound ID | Total Protein Adducts Identified | High-Confidence Cysteine Adducts | High-Confidence Lysine Adducts |
| Test-01 | Experimental Data | Experimental Data | Experimental Data |
| Comp-A | High (e.g., >500) | High | Moderate |
| Comp-B | Very Low (e.g., <10) | Very Low | Very Low |
A "selective" compound would ideally show a low total number of adducts, with modification concentrated on a few specific proteins. A "promiscuous" or highly cross-reactive compound (like Comp-A is expected to be) will modify hundreds of proteins.
Tier 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds its target protein inside intact, living cells.[13] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[14] This assay bridges the gap between identifying an adduct and confirming functional target engagement.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound across a range of concentrations. A vehicle control is run in parallel.
-
Heat Challenge: Heat aliquots of the treated cells to various temperatures (e.g., 40°C to 70°C). One aliquot is kept at room temperature as a non-heated control.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analysis: Quantify the amount of a specific target protein remaining in the soluble fraction using methods like Western Blot or high-throughput immunoassays (e.g., HTRF, AlphaLISA).[15]
-
Melt Curve Generation: Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in this "melt curve" to higher temperatures indicates target stabilization and therefore, engagement.[16]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Data Interpretation:
By running CETSA for proteins identified as hits in the Tier 2 mass spectrometry experiment, one can confirm which adducts represent true, stable engagement events in a physiological context. A significant thermal shift for a specific protein target by Test-01, but not by Comp-A or Comp-B, would indicate selective engagement.
Conclusion and Future Directions
The framework presented here provides a systematic and robust methodology for characterizing the cross-reactivity of novel electrophilic compounds like (Trifluoromethyl)(2-vinylphenyl)sulfane. By beginning with simple, high-throughput peptide reactivity assays and progressing to proteome-wide and cellular engagement studies, researchers can build a comprehensive understanding of a compound's behavior.
The data generated will allow for an objective comparison of (Trifluoromethyl)(2-vinylphenyl)sulfane against established covalent modifiers. A favorable profile—characterized by moderate, selective reactivity in the DPRA, a limited number of off-targets in mass spectrometry, and specific target stabilization in CETSA—would validate this scaffold as a valuable new tool for developing next-generation targeted covalent therapies and chemical probes.
References
- Lekshmy Kunjamma, U. S. (2018). The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. DR-NTU.
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Operational Guide: Laboratory Disposal of (Trifluoromethyl)(2-vinylphenyl)sulfane
As drug development and materials science increasingly rely on fluorinated organosulfur compounds for their unique lipophilic and electronic properties, managing their lifecycle safely becomes paramount. (Trifluoromethyl)(2-vinylphenyl)sulfane presents specific disposal challenges due to the combination of a reactive vinyl moiety, a sulfur atom, and a trifluoromethyl (-CF₃) group.
This guide provides researchers and laboratory managers with a definitive, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and institutional safety standards.
Chemical Profile & Disposal Rationale
Understanding the structural components of (Trifluoromethyl)(2-vinylphenyl)sulfane is critical for determining its disposal pathway:
-
Trifluoromethylthio Group (-SCF₃): The presence of fluorine and sulfur means that improper combustion (e.g., open-air burning or standard low-temperature incineration) will generate highly toxic and corrosive byproducts, including hydrogen fluoride (HF) gas and sulfur oxides (SOₓ)[1]. Therefore, this compound must be processed in specialized, high-temperature commercial incinerators equipped with alkaline scrubbers.
-
Vinyl Group (-CH=CH₂): This unsaturated moiety is susceptible to polymerization or oxidation. Mixing this waste with strong oxidizers can lead to exothermic reactions.
Because of these factors, on-site treatment or evaporation is strictly prohibited[2]. The compound must be managed as a Halogenated Organic Waste and transferred to your institution's Environmental Health and Safety (EHS) department.
Waste Segregation & Storage Logistics
Proper segregation at the point of generation prevents dangerous incompatibilities and reduces institutional disposal costs.
Step-by-Step Containerization Protocol
-
Preparation & Engineering Controls: All transfers of (Trifluoromethyl)(2-vinylphenyl)sulfane waste must be conducted inside a certified chemical fume hood. Personnel must wear standard PPE: chemical-resistant nitrile gloves, safety goggles, and a flame-resistant lab coat.
-
Container Selection: Select a waste container compatible with halogenated organics. High-Density Polyethylene (HDPE) or glass containers are required[2]. Ensure the container is appropriately sized to minimize headspace, but never fill beyond 90% capacity to allow for vapor expansion.
-
Segregation: Pour the waste into the designated "Halogenated Organic Waste" container. Crucial Causality: Never mix this waste with aqueous streams, heavy metals, or nitric acid[2]. Mixing organic solvents with strong oxidizers like nitric acid can cause catastrophic over-pressurization and container failure[2].
-
Labeling: Immediately attach a hazardous waste tag. The label must explicitly list all constituents (e.g., "(Trifluoromethyl)(2-vinylphenyl)sulfane 100%") and their approximate concentrations[2]. Use a pencil or solvent-resistant ink, as standard ink will smudge if exposed to solvent vapors[2].
-
Satellite Accumulation Area (SAA) Storage: Store the sealed container in a designated SAA. The container must be placed inside a secondary containment tub or tray[3]. Crucial Causality: Secondary containment prevents accidental spills from reaching floor drains or sinks, thereby protecting the local sewer system and watershed from persistent fluorinated pollutants[3].
-
EHS Transfer: Once the container is full, or reaches the regulatory time limit (typically 90 days to 1 year depending on jurisdiction), cap it tightly with a solid lid (remove any funnels) and request an EHS pickup[2].
Waste Stream Compatibility Data
To facilitate rapid decision-making in the lab, adhere to the following segregation matrix when disposing of (Trifluoromethyl)(2-vinylphenyl)sulfane and its reaction byproducts.
| Waste Category | Primary Hazard | Compatibility with (Trifluoromethyl)(2-vinylphenyl)sulfane | Required Action / Rationale |
| Halogenated Solvents (e.g., DCM, Chloroform) | Toxicity, Environmental Persistence | Highly Compatible | Co-dispose. Both require high-temp incineration with scrubbers. |
| Non-Halogenated Solvents (e.g., Ethanol, Acetone) | Flammability | Compatible, but Sub-optimal | Can be mixed if necessary, but segregating saves costs, as non-halogenated waste is cheaper to incinerate. |
| Aqueous Waste | Varies | Incompatible | Separate solvent waste from aqueous waste to prevent phase separation and complex treatment requirements[2]. |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | Reactivity, Fire | Strictly Incompatible | Never store flammables/organics with oxidizers[2]. Risk of exothermic reaction with the vinyl group. |
Operational Disposal Workflow
The following diagram illustrates the validated lifecycle for fluorinated organosulfur laboratory waste, from generation to final destruction.
Workflow for the safe laboratory disposal of fluorinated organosulfur compounds.
Spill Management and Emergency Response
In the event of an accidental spill of (Trifluoromethyl)(2-vinylphenyl)sulfane outside the fume hood:
-
Evacuate and Isolate: Clear personnel from the immediate area.
-
Protect Drains: Immediately block any nearby floor drains or cup sinks to prevent the chemical from entering the sewer system[3].
-
Absorb: Use inert, chemical-specific absorbents (e.g., vermiculite or commercial spill pads) to soak up the liquid[3].
-
Dispose of Spill Materials: Collect the contaminated absorbent materials, place them in a compatible, sealable container, label them as hazardous waste, and contact EHS for immediate removal.
References
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- Laboratory Waste Management Guide - King County. kingcounty.gov.
- Proper disposal of chemicals - Sciencemadness Wiki. sciencemadness.org.
- Hazardous Waste Disposal Guide - NSWAI. nswai.org.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling (Trifluoromethyl)(2-vinylphenyl)sulfane
This document provides essential safety protocols for laboratory personnel handling (Trifluoromethyl)(2-vinylphenyl)sulfane. Given the absence of specific toxicological data for this compound, this guide is built upon a conservative, expert assessment of its constituent chemical moieties: a trifluoromethyl sulfane group and a vinylphenyl (styrene) scaffold. The recommendations are derived from the known hazards of structurally analogous compounds to ensure the highest degree of protection for researchers.
The core principle of this guide is proactive risk mitigation. The trifluoromethyl group imparts high stability to the carbon-fluorine bonds, but organofluorine compounds can pose significant toxicological risks and may release hazardous substances like hydrogen fluoride upon decomposition[1]. The sulfane linkage, especially when adjacent to an electron-withdrawing trifluoromethyl group, suggests potential for high reactivity and biological activity. Finally, the vinyl group introduces the risk of polymerization and is a common feature in skin and respiratory irritants. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is mandatory.
Hazard Analysis: A Proactive Assessment
A thorough risk assessment is the foundation of laboratory safety. Lacking a dedicated Safety Data Sheet (SDS) for (Trifluoromethyl)(2-vinylphenyl)sulfane, we must infer its potential hazards from analogous structures. Compounds containing trifluoromethyl-sulfur linkages and vinyl sulfone groups exhibit a range of serious hazards. For example, Phenylmethylsulfonyl fluoride is known to be fatal if inhaled and causes severe skin burns and eye damage[2][3]. Similarly, other organofluorine sulfur compounds can cause progressive ulceration and corneal burns[4]. Phenyl vinyl sulfone is a known skin irritant that can cause allergic reactions and serious eye damage[5].
Based on this analysis, we must assume (Trifluoromethyl)(2-vinylphenyl)sulfane presents multiple, significant hazards.
| Potential Hazard | Rationale Based on Structural Analogs | Primary Sources |
| High Acute Toxicity (Inhalation, Dermal) | Analogs like Phenylmethylsulfonyl fluoride are rated as "Fatal if inhaled" and "Toxic in contact with skin." | [2] |
| Severe Skin Corrosion/Irritation | Causes severe skin burns, blistering, and progressive ulceration in related sulfur-fluorine compounds. | [2][3][4] |
| Serious Eye Damage | Known to cause corneal burns and permanent eye damage. | [2][4][5][6] |
| Respiratory Irritation | Vinyl-containing aromatics and trifluoromethylated compounds may cause respiratory irritation. | [1][5] |
| Allergic Skin Reaction | The vinyl sulfone moiety is associated with skin sensitization. | [5] |
| Hazardous Decomposition | Organofluorine compounds can release highly toxic gases (e.g., Hydrogen Fluoride) upon thermal decomposition. | [1] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory for all operations involving (Trifluoromethyl)(2-vinylphenyl)sulfane. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used at all times.
Engineering Controls:
-
Chemical Fume Hood: All handling of (Trifluoromethyl)(2-vinylphenyl)sulfane, including weighing, transfers, and reaction setup, must be conducted inside a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols[1].
-
Safety Stations: An operational safety shower and eyewash station must be immediately accessible.
Personal Protective Equipment Ensemble:
| Protection Type | Required Equipment | Justification & Standard |
| Respiratory Protection | Full-face Air-Purifying Respirator (APR) with combination P100/Organic Vapor/Acid Gas cartridges. | The "Fatal if inhaled" risk from analogous compounds necessitates the highest level of respiratory protection short of supplied air[2][7]. A full-face respirator also provides essential eye and face protection. A proper seal check is mandatory before each use. |
| Eye & Face Protection | Integrated full-face shield of the APR. | Protects against severe, irreversible eye damage and corneal burns noted in related compounds[4][5]. |
| Hand Protection | Double-gloving: Inner nitrile glove, with a thicker, chemical-resistant outer glove (e.g., Butyl rubber or Silver Shield®). | Provides robust protection against dermal absorption and severe skin corrosion[2][7][8]. The outer glove cuffs must be worn over the sleeves of the lab coat or coverall. |
| Body Protection | Chemical-resistant coverall (e.g., Tychem® or equivalent) over standard lab clothing. | A standard lab coat is insufficient. A disposable, chemical-resistant coverall provides full-body protection against splashes and contamination of personal clothing[7][9]. |
| Foot Protection | Closed-toe, chemical-resistant shoes. For spill response, add disposable, chemical-resistant boot covers. | Protects feet from spills. |
PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.
Caption: PPE selection workflow for (Trifluoromethyl)(2-vinylphenyl)sulfane.
Operational and Disposal Plans
First Aid: Immediate Response Protocol
Contamination requires immediate and aggressive first aid response, followed by professional medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. Do not remove respiratory protection until the contaminated clothing has been completely removed[2].
-
Skin Contact: Immediately drench the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes[4][6]. Do not delay. Seek immediate medical attention. Progressive ulceration can occur if treatment is not immediate[4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][6]. Remove contact lenses if present and easy to do. Seek immediate specialist medical attention[4].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give a cup of water to drink[4]. Seek immediate medical attention. Corrosive burns to the mouth and throat may occur[3][4].
Spill Management
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Isolate & Ventilate: Close the fume hood sash. Ensure ventilation is functioning correctly. Restrict access to the area.
-
Don PPE: Before re-entering, don the full PPE ensemble as described above, including boot covers. For large spills, a Self-Contained Breathing Apparatus (SCBA) may be necessary[10].
-
Contain: Cover the spill with a dry, inert absorbent material such as vermiculite or sand. Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials and rinsate as hazardous waste.
Waste Disposal Plan
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[1].
-
Waste Segregation: Do not mix waste containing (Trifluoromethyl)(2-vinylphenyl)sulfane with other waste streams, especially incompatible materials[1].
-
Containerization: All waste, including contaminated solids (gloves, absorbent, pipette tips) and liquid rinsates, must be collected in a clearly labeled, sealed, and compatible hazardous waste container (e.g., high-density polyethylene)[1].
-
Decontamination of Labware: Non-disposable glassware must be decontaminated via a triple rinse with a suitable organic solvent. This rinsate must be collected as hazardous waste[1].
-
Final Disposal: The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility to ensure the complete destruction of the stable carbon-fluorine bonds[1][11]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
References
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PPE for SF₆ Gas By-Products | Safety Guide for Technicians. (2025). DILO. [Link]
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SAFETY DATA SHEET for Phenyl vinyl sulphone. (2026). Thermo Fisher Scientific. [Link]
-
Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water. (n.d.). Transfera.cz. [Link]
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Personal Protective Equipment. (2025). US EPA. [Link]
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EQUIPMENT - Great Plains Center for Agricultural Health. (n.d.). Great Plains Center for Agricultural Health. [Link]
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Personal Protective Equipment. (n.d.). Environmental Health & Safety Services, University of South Carolina. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
